molecular formula C28H50O B029872 Ergostanol CAS No. 6538-02-9

Ergostanol

Cat. No.: B029872
CAS No.: 6538-02-9
M. Wt: 402.7 g/mol
InChI Key: ARYTXMNEANMLMU-OZEQXKMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergostanol (5α-ergostan-3β-ol) is a saturated sterol derivative of ergosterol, serving as a critical analytical standard and research tool in the study of sterol metabolism and membrane biophysics. Its primary research value lies in its use as a stable, non-lipid-peroxidizable analog of ergosterol, allowing scientists to investigate the structural role of sterols in fungal and plant cell membranes without the confounding effects of oxidation. Researchers utilize this compound in studies focusing on membrane fluidity, permeability, and the formation of lipid rafts, providing a comparative baseline against which the properties of its unsaturated counterparts can be evaluated. Its mechanism of action involves integrating into lipid bilayers, where it modulates membrane order and packing density, albeit with different efficacy than ergosterol, thus helping to delineate the specific contributions of the sterol ring structure versus the side chain and double bonds to overall membrane function. Furthermore, this compound is employed in metabolic pathway analysis, particularly in probing the sterol reduction steps in fungi and the biosynthesis of stanols in plants. This compound is essential for developing analytical methods, such as HPLC and GC-MS, for the identification and quantification of sterols in complex biological samples. Supplied with comprehensive analytical data (including NMR and MS) to ensure identity and purity, our this compound is an indispensable reagent for advancing fundamental and applied research in biochemistry, mycology, and phytochemistry.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYTXMNEANMLMU-OZEQXKMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6538-02-9
Record name Ergostanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERGOSTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Role of ergostanol in fungal cell membrane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Sterols in the Fungal Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterols are indispensable components of eukaryotic cell membranes, playing critical roles in maintaining structural integrity, regulating fluidity, and modulating the function of membrane-bound proteins. In fungi, the predominant sterol is ergosterol (B1671047), which serves functions analogous to cholesterol in mammalian cells. This technical guide provides a comprehensive overview of the role of fungal sterols, with a primary focus on ergosterol due to its abundance and functional significance. While ergostanol, a saturated derivative, is a minor component, its role is understood in the broader context of the ergosterol biosynthesis pathway and its intermediates. This document details the biosynthesis of these critical lipids, their multifaceted functions within the cell membrane, their role in fungal pathogenesis, and their exploitation as a primary target for antifungal therapies. Detailed experimental protocols and quantitative data are presented to support researchers in the field of mycology and drug development.

Introduction: The Central Role of Sterols in Fungal Membranes

Fungal cell membranes are dynamic structures essential for survival, mediating interactions with the environment and protecting the cell from stress. Sterols are a major component of these membranes, critical for maintaining their unique properties.[1][2] Unlike mammalian cells which utilize cholesterol, fungi synthesize ergosterol as their principal sterol.[2] Ergosterol (ergosta-5,7,22-trien-3β-ol) and its precursors are vital for fungal viability, making the ergosterol biosynthesis pathway a key target for the majority of clinically available antifungal drugs.[3][4]

The presence of ergosterol is crucial for regulating membrane fluidity, permeability, and the proper functioning of embedded proteins.[5][6] Its unique structure, distinct from mammalian cholesterol, allows for the selective targeting of antifungal agents.[7][8] While ergosterol is the most abundant sterol, other intermediates and derivatives, including this compound, exist within the cell. However, the specific functional roles of these minor sterols are less well-defined and are typically considered in the context of disruptions to the main biosynthetic pathway.

The Ergosterol Biosynthesis Pathway (EBP)

The synthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and involves over 20 enzymes, primarily located in the endoplasmic reticulum.[3][9] This pathway is highly conserved among fungi and can be broadly divided into three main stages: the mevalonate (B85504) pathway, the late pathway (conversion of squalene (B77637) to lanosterol), and the final steps converting lanosterol (B1674476) to ergosterol.[9]

Disruption at different steps in this pathway by antifungal agents leads to the depletion of ergosterol and the accumulation of potentially toxic sterol intermediates.[10] For instance, azole antifungals inhibit the enzyme 14α-demethylase (encoded by ERG11), leading to the accumulation of 14α-methylated sterols.[4][10]

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 (Allylamines Target) Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol Erg11 (Azoles Target) Fecosterol Fecosterol 4,4-dimethyl-zymosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol Erg24 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg5 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg4 This compound This compound SREBP_Regulation Ergosterol_High High Ergosterol Levels SREBP_Complex_ER SREBP Complex (in ER membrane) Ergosterol_High->SREBP_Complex_ER Maintains Inactive State Ergosterol_Low Low Ergosterol Levels (e.g., Azole Treatment) Ergosterol_Low->SREBP_Complex_ER Permits Cleavage & Activation SREBP_Active Active SREBP (in Nucleus) SREBP_Complex_ER->SREBP_Active Proteolytic Cleavage ERG_Genes ERG Genes (e.g., ERG11) SREBP_Active->ERG_Genes Upregulates Transcription Ergosterol_Synth Ergosterol Synthesis ERG_Genes->Ergosterol_Synth Enzyme Production Ergosterol_Synth->Ergosterol_High Restores Levels Sterol_Analysis_Workflow Start Fungal Biomass (Lyophilized) Saponification Alkaline Saponification (KOH in Methanol, 80°C) Start->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization TMS Derivatization (BSTFA, 60°C) Evaporation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Data Interpretation (Quantification & Identification) Analysis->End

References

Ergostanol as a Biomarker for Fungal Biomass: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of fungal biomass is critical across a spectrum of scientific disciplines, from environmental science and agriculture to clinical diagnostics and pharmaceutical development. Ergosterol (B1671047), a sterol predominantly found in the cell membranes of fungi, has been extensively validated and is widely accepted as a reliable biomarker for estimating fungal biomass. This technical guide provides a comprehensive overview of the methodologies used to quantify fungal biomass using sterol biomarkers, with a primary focus on ergosterol due to the wealth of available scientific literature. While the related compound, ergostanol, is structurally similar, current research does not support its use as a primary or common biomarker for fungal biomass. This guide will detail the established protocols for ergosterol analysis, present quantitative data, and illustrate the relevant biochemical pathways, while also addressing the current understanding of this compound in this context.

Introduction: The Role of Sterols in Fungi

Fungal cell membranes are unique in their lipid composition, with ergosterol being the principal sterol, analogous to cholesterol in animal cells.[1] This distinction makes ergosterol an excellent target for both antifungal therapies and as a specific biomarker for fungal presence and biomass.[2] The concentration of ergosterol in a sample is generally proportional to the amount of fungal material present.[3]

This compound is a saturated derivative of ergosterol. While it exists in nature, its direct and widespread use as a biomarker for fungal biomass is not well-documented in scientific literature. The vast majority of research has focused on ergosterol due to its abundance and specificity to fungi.

Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex multi-step process that begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce lanosterol (B1674476), a common precursor for sterols. From lanosterol, a series of enzymatic reactions, unique to fungi, leads to the synthesis of ergosterol. This pathway is a primary target for many antifungal drugs.[4]

Below is a simplified diagram of the late-stage ergosterol biosynthesis pathway, illustrating the conversion of lanosterol to ergosterol. The potential conversion of ergosterol to this compound is not a well-established part of the primary biosynthetic pathway in most fungi and is therefore depicted as a hypothetical conversion for illustrative purposes.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Multiple Steps Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 Intermediate Sterols Lanosterol->Intermediate1 Multiple Enzymatic Steps (e.g., demethylation, desaturation) Ergosterol Ergosterol Intermediate1->Ergosterol This compound This compound (Hypothetical) Ergosterol->this compound Potential Conversion (Enzymatic/Environmental) caption Simplified Ergosterol Biosynthesis Pathway

Caption: Simplified Ergosterol Biosynthesis Pathway

Experimental Protocols for Ergosterol Quantification

The quantification of ergosterol from environmental or biological samples typically involves three main stages: extraction, purification, and analysis.

Extraction Methodologies

Several methods have been developed for the extraction of ergosterol, with the choice of method often depending on the sample matrix.

Table 1: Comparison of Ergosterol Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantagesSample Types
Alkaline Saponification Samples are heated in an alkaline solution (e.g., methanolic KOH) to break open cells and hydrolyze lipids, releasing ergosterol.Efficient for a wide range of samples, removes interfering lipids.Can be harsh and may lead to some ergosterol degradation if not controlled.Soil, leaf litter, tissues, building materials.[3][5]
Solvent Extraction Direct extraction with organic solvents (e.g., methanol (B129727), chloroform, hexane) without prior saponification.Milder conditions, can be faster.May have lower extraction efficiency for some samples, co-extraction of interfering compounds.Fungal cultures, some environmental samples.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction process.Rapid extraction times, reduced solvent consumption.Requires specialized equipment.Soil.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, highly selective.Requires specialized and expensive equipment.Various solid samples.

Detailed Protocol: Alkaline Saponification for Soil Samples

This protocol is a widely used method for extracting ergosterol from soil and other solid matrices.

  • Sample Preparation: Freeze-dry the soil sample and grind it to a fine powder.

  • Saponification:

    • Weigh approximately 1-5 g of the dried soil into a screw-cap glass tube.

    • Add 10 mL of 10% (w/v) potassium hydroxide (B78521) in methanol.

    • Incubate in a water bath at 80°C for 30-60 minutes with occasional vortexing.

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 5 mL of n-hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

    • Repeat the hexane extraction two more times, pooling the hexane extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1-2 mL) of a suitable solvent for analysis (e.g., methanol or isopropanol).

Extraction_Workflow Start Sample (e.g., Soil) FreezeDry Freeze-dry and Grind Start->FreezeDry Saponification Alkaline Saponification (Methanolic KOH, 80°C) FreezeDry->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Evaporation Evaporate Hexane (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitute in Solvent (e.g., Methanol) Evaporation->Reconstitution Analysis Analysis (HPLC/GC-MS) Reconstitution->Analysis caption Ergosterol Extraction Workflow

Caption: Ergosterol Extraction Workflow

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for the quantification of ergosterol.

Table 2: Analytical Methods for Ergosterol Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation by reversed-phase chromatography and detection by UV absorbance at ~282 nm.[6]Robust, widely available, relatively inexpensive.Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.
HPLC-MS Separation by HPLC coupled with mass spectrometry for detection.High sensitivity and specificity, can confirm the identity of ergosterol.More expensive, requires more expertise.
GC-MS Volatile derivatives of ergosterol are separated by gas chromatography and detected by mass spectrometry.High sensitivity and specificity, provides structural information.Requires derivatization, which adds a step to the protocol.[3]

Typical HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detector at 282 nm.

  • Quantification: Based on a calibration curve prepared with ergosterol standards.[6]

Quantitative Data of Ergosterol in Fungal Biomass

The ergosterol content can vary significantly among different fungal species and can be influenced by growth conditions and the age of the fungal culture.

Table 3: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (µg/mg dry weight)Reference
Aspergillus fumigatus2.5 - 10.7[7][8]
Aspergillus niger4.62[7]
Penicillium chrysogenum2.0 - 5.0[3]
Candida albicans0.5 - 6.29[7][9]
Saccharomyces cerevisiae~10[3]
Trichoderma harzianum3.2[3]
Rhizopus stolonifer0.4[3]

Table 4: Ergosterol Concentrations in Environmental Samples

Sample TypeErgosterol ConcentrationReference
Forest Soil5 - 15 µg/g dry soil[5]
Agricultural Soil0.5 - 5 µg/g dry soil[5]
Leaf Litter50 - 500 µg/g dry weight[6]
Indoor Dust0.2 - 10 µg/g[3]
Building Materials0.02 - 68 µg/g dry mass[3]

This compound: The Current Scientific Perspective

A thorough review of the scientific literature reveals a significant lack of evidence to support the use of this compound as a routine biomarker for fungal biomass. While ergosterol is consistently and specifically associated with fungi, the presence and concentration of this compound appear to be highly variable and not directly correlated with fungal biomass in a predictable manner.

The biochemical pathway for the conversion of ergosterol to this compound in fungi is not well-elucidated and is not considered a major metabolic route in most fungal species. It is possible that such conversion occurs under specific environmental conditions or in certain fungal taxa, but this has not been established as a general principle.

Consequently, there are no standardized or validated experimental protocols specifically designed for the extraction and quantification of this compound for the purpose of fungal biomass estimation. Analytical methods used for ergosterol, such as HPLC and GC-MS, could potentially be adapted to detect this compound, but this would require the development and validation of new methods, including the availability of a pure this compound standard for calibration.

Conclusion and Future Directions

Ergosterol remains the gold standard biomarker for the quantification of fungal biomass due to its specificity, abundance in fungal membranes, and the availability of well-established and validated analytical methods. This guide provides the necessary technical details for researchers to implement these methods in their own work.

The role of this compound as a fungal biomarker is currently not supported by substantial scientific evidence. Future research could explore the following areas:

  • Investigating the ergosterol to this compound conversion: Studies are needed to determine if this conversion occurs in a significant and predictable manner in a wide range of fungal species and under various environmental conditions.

  • Comparative studies: Direct comparisons of ergosterol and this compound concentrations in various fungal samples would be necessary to assess any potential correlation with fungal biomass.

  • Method development: If a consistent relationship is found, robust and validated analytical methods for this compound quantification would need to be developed.

Until such research is conducted, ergosterol should be considered the primary and most reliable sterol biomarker for the estimation of fungal biomass.

References

Distribution of Ergostanol in Marine Sediments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostanol (24β-methyl-5α-cholestan-3β-ol), a saturated sterol, serves as a crucial biomarker in marine sediments, primarily indicating the historical presence and diagenetic alteration of fungal organic matter. As the stable reduction product of ergosterol, a principal sterol in most fungi, the distribution and concentration of this compound in sediment cores provide valuable insights into past fungal biomass, overlying water column productivity, and the redox conditions of the depositional environment. Understanding the distribution of this compound is paramount for paleoceanographic reconstructions, biogeochemical cycle analysis, and potentially for bioprospecting, as marine fungi are a source of novel bioactive compounds.

This technical guide provides an in-depth overview of the distribution of this compound in marine sediments, with a focus on data presentation, detailed experimental protocols, and the visualization of related biogeochemical processes.

Data Presentation: Quantitative Distribution of this compound

Location/EnvironmentSediment TypeStigmastanol (ng/g dry weight)Cholestanol (ng/g dry weight)Comments
Coastal EstuariesSilty Clay100 - 150050 - 1000High terrestrial and anthropogenic input can influence stanol concentrations.
Continental ShelfSandy Silt50 - 80020 - 500Concentrations generally decrease with distance from the coast.
Open OceanPelagic Clay10 - 2005 - 100Lower concentrations reflect lower primary productivity and greater degradation.
Anoxic BasinsOrganic-rich mud200 - 3000+100 - 2000+Anoxic conditions enhance the preservation of sterols and their diagenetic products.

Note: The values presented are illustrative and can vary significantly based on local productivity, fungal input, sedimentation rate, and diagenetic conditions.

Biogeochemical Pathway: Ergosterol to this compound

The primary source of this compound in marine sediments is the diagenetic reduction of ergosterol. This process is a key part of the early diagenesis of organic matter in sediments.

Ergosterol_Diagenesis Ergosterol Ergosterol (Fungal Biomass) Sedimentation Sedimentation Ergosterol->Sedimentation Deposition Burial Burial in Sediment Sedimentation->Burial Microbial_Reduction Microbial Reduction (Anoxic Conditions) Burial->Microbial_Reduction Diagenesis This compound This compound (Preserved in Sediment Record) Microbial_Reduction->this compound Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Soxhlet Extraction Freeze_Dry Freeze-dry Sediment Sample Grind Grind to Homogeneous Powder Freeze_Dry->Grind Weigh Weigh ~10g of Sediment Grind->Weigh Internal_Standard Add Internal Standard (e.g., 5α-cholestane) Weigh->Internal_Standard Soxhlet Soxhlet Extraction (DCM:MeOH 9:1 v/v, 24h) Concentrate Concentrate Extract (Rotary Evaporation) Soxhlet->Concentrate Internal_Standard->Soxhlet GCMS_Analysis_Workflow Sterol_Fraction Dried Sterol Fraction Derivatization Derivatization with BSTFA + 1% TMCS (70°C for 1 hour) Sterol_Fraction->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation Separation on Capillary Column (e.g., DB-5ms) GC_Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM mode) Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification

Ergostanol vs. Ergosterol: An In-depth Technical Guide to Fungal Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of fungal biomass is critical in diverse fields, from environmental science and agriculture to clinical diagnostics and pharmaceutical development. For decades, ergosterol (B1671047) has been the undisputed biomarker of choice for estimating fungal biomass. However, the presence and potential utility of its saturated counterpart, ergostanol, have raised questions about the exclusivity of ergosterol as the definitive fungal indicator. This technical guide provides a comprehensive comparison of this compound and ergosterol, delving into their biochemical origins, analytical methodologies, and their respective advantages and limitations as fungal indicators. We present quantitative data, detailed experimental protocols, and conceptual diagrams to equip researchers with the knowledge to make informed decisions when selecting and applying these biomarkers in their studies.

Introduction: The Fungal Signature in Sterols

Fungi play pivotal roles in ecosystems and have significant impacts on human health and industry. The ability to accurately measure fungal presence and proliferation is therefore of paramount importance. Fungal cell membranes are unique in their composition, differing significantly from those of plants and animals. This distinction has led to the use of specific lipid components, particularly sterols, as biomarkers for fungal biomass.

Ergosterol (ergosta-5,7,22-trien-3β-ol) is the most abundant sterol in most fungi, analogous to cholesterol in animal cells.[1][2] Its presence is often considered a direct indicator of fungal biomass. However, under certain environmental conditions, particularly in anaerobic environments, the sterol profile of fungi can be altered. This has brought attention to this compound (ergosta-5,7-dien-3β-ol), the fully saturated derivative of ergosterol, as a potential alternative or complementary fungal biomarker. This guide will explore the nuances of using both this compound and ergosterol as indicators of fungal presence.

Ergosterol: The Established Fungal Biomarker

Ergosterol is an essential component of fungal cell membranes, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Its biosynthesis pathway is a key target for many antifungal drugs, highlighting its critical role in fungal viability.[3]

Advantages of Ergosterol as a Fungal Indicator:
  • Abundance: Ergosterol is the predominant sterol in the majority of fungal species, making it a sensitive marker.

  • Specificity: It is generally absent in higher plants and animals, providing a good degree of specificity for fungi.

  • Established Methodology: A large body of literature exists detailing well-validated methods for its extraction and quantification.

Limitations of Ergosterol:
  • Variability: Ergosterol content can vary significantly between different fungal species, and even within the same species depending on growth stage and environmental conditions.

  • Presence in a Few Non-Fungal Organisms: Some protozoa and algae also contain ergosterol, which can lead to overestimation of fungal biomass in certain environmental samples.

  • Instability: Ergosterol is susceptible to degradation upon exposure to light and oxygen, which can lead to underestimation of fungal biomass if samples are not handled properly.

This compound: The Emerging Contender

This compound is the 5α-saturated stanol analog of ergosterol. Its presence in environmental samples has been noted, and its potential as a fungal biomarker, particularly for anaerobic fungi, is an area of active research.

The Case for this compound as a Fungal Indicator:
  • Indicator of Anaerobic Fungal Activity: The conversion of ergosterol to this compound is thought to occur under anaerobic conditions, potentially making this compound a specific marker for anaerobic fungal communities, such as those found in the rumen of herbivores or in anoxic sediments.

  • Increased Stability: As a saturated molecule, this compound is chemically more stable than ergosterol and less prone to oxidative degradation. This could make it a more reliable indicator in older samples or environments with fluctuating redox conditions.

Challenges and Unknowns with this compound:
  • Lower Abundance: this compound is generally found in much lower concentrations than ergosterol in most fungi.

  • Limited Data: There is a scarcity of quantitative data on this compound concentrations across a wide range of fungal species.

  • Ambiguous Origins: While associated with anaerobic fungi, this compound can also be formed through abiotic processes or by other microorganisms, complicating its interpretation as a solely fungal biomarker.

Quantitative Comparison: Ergosterol and this compound Levels in Fungi

A direct comparison of ergosterol and this compound concentrations across a broad spectrum of fungal species is not yet available in the scientific literature. However, existing data on ergosterol content in various fungi can provide a baseline for understanding its variability.

Fungal SpeciesErgosterol Content (µg/mg dry weight)Reference
Aspergillus niger4.62[4][5]
Candida albicans6.29[4][5]
Cryptococcus neoformans7.08[4][5]
Fusarium solani9.40[4][5]
Aspergillus fumigatus10.79[4][5]
Mucor sp.10.82[4][5]
Penicillium sp.11.38[4][5]
Cryptococcus gattii12.60[4][5]
Rhizopus sp.13.40[4][5]
Candida tropicalis22.84[4][5]
Various Filamentous Fungi2.6 - 14[6]
Various Yeasts37 - 42[6]

Note: Data for this compound concentrations in these species is largely unavailable. Further research is critically needed to populate a similar table for this compound to enable a direct quantitative comparison.

Experimental Protocols

The accurate quantification of ergosterol and this compound relies on robust and validated experimental protocols. The following provides a general workflow for the analysis of these fungal sterols from environmental samples using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Lyophilization: Samples (e.g., soil, sediment, fungal culture) should be freeze-dried to remove water.

  • Homogenization: The dried sample is homogenized to a fine powder to ensure efficient extraction.

  • Saponification: The powdered sample is subjected to alkaline saponification (e.g., using methanolic potassium hydroxide) to release esterified sterols from the lipid matrix. This is typically performed at an elevated temperature (e.g., 80°C) for 1-2 hours.

  • Liquid-Liquid Extraction: After saponification, the sterols are extracted into an organic solvent such as n-hexane or cyclohexane. This step is repeated multiple times to ensure complete extraction.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

Derivatization

To improve their volatility and chromatographic behavior for GC-MS analysis, the hydroxyl group of the sterols is derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

GC-MS Analysis
  • Injection: A small volume of the derivatized extract is injected into the GC-MS system.

  • Separation: The different sterols are separated on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.

  • Detection and Quantification: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the target ions for ergosterol and this compound. Quantification is achieved by comparing the peak areas of the analytes to that of an internal standard (e.g., 5α-cholestane) and using a calibration curve generated from authentic standards.

Visualizing the Concepts

Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis cluster_late Late Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol

Caption: Simplified overview of the late stages of the ergosterol biosynthesis pathway in fungi.

Proposed Ergosterol to this compound Conversion

Ergosterol_Conversion Ergosterol Ergosterol (Unsaturated) This compound This compound (Saturated) Ergosterol->this compound Reduction Anaerobic_Conditions Anaerobic Conditions (e.g., Sediments, Rumen) This compound->Anaerobic_Conditions

Caption: Conceptual diagram illustrating the proposed conversion of ergosterol to this compound under anaerobic conditions.

Experimental Workflow for Fungal Sterol Analysis

Sterol_Analysis_Workflow Sample Sample Collection (Soil, Sediment, Culture) Lyophilization Lyophilization Sample->Lyophilization Homogenization Homogenization Lyophilization->Homogenization Saponification Alkaline Saponification Homogenization->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: A generalized experimental workflow for the analysis of this compound and ergosterol from environmental samples.

Conclusion and Future Directions

Ergosterol remains the gold standard for fungal biomass estimation due to its abundance and the extensive validation of analytical methods. However, this guide highlights the potential of this compound as a complementary, and in some cases, more stable and specific indicator, particularly for anaerobic fungal communities.

The primary limitation in fully assessing the utility of this compound is the lack of comprehensive quantitative data. Future research should focus on:

  • Comparative Quantification: Systematically quantifying both ergosterol and this compound across a wide range of fungal taxa from diverse environments.

  • Stability Studies: Directly comparing the degradation rates of ergosterol and this compound under various environmental conditions (e.g., aerobic vs. anaerobic, different light intensities).

  • Method Development: Optimizing and validating specific protocols for the high-throughput and sensitive quantification of this compound in complex matrices.

By addressing these research gaps, the scientific community can develop a more nuanced understanding of fungal sterol profiles and refine the tools available for accurate fungal biomass assessment. This will ultimately benefit a wide range of scientific disciplines, from microbial ecology to the development of novel antifungal therapies.

References

Ergostanol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergostanol, a saturated derivative of the primary fungal sterol ergosterol (B1671047), is a molecule of increasing interest in various scientific disciplines. While not as abundant as its precursor, this compound's presence in diverse natural sources and its potential biological activities warrant a detailed examination. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting available quantitative data from fungal, plant, and environmental sources. Detailed experimental protocols for the extraction, quantification, and chemical synthesis of this compound are provided to facilitate further research. Additionally, this guide explores the broader context of phytosterol signaling pathways, offering insights into the potential cellular functions of this compound.

Introduction

This compound (5α-ergostan-3β-ol) is a C28 stanol, structurally similar to cholesterol, that is formed by the hydrogenation of ergosterol. Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity and integrity[1]. Consequently, this compound is often found in environments with a significant fungal presence and is considered a biomarker for fungal biomass[2]. Beyond its role as a fungal metabolite, this compound has been identified in certain plant species and marine organisms. The study of this compound is pertinent to various fields, including ecology, geochemistry, and pharmacology, due to its utility as a biomarker and its potential, yet largely unexplored, biological activities. This guide aims to consolidate the current knowledge on the natural sources and occurrence of this compound, providing researchers with the necessary information and methodologies to advance their investigations.

Natural Sources and Occurrence of this compound

The primary natural source of this compound is the fungal kingdom, owing to the abundance of its precursor, ergosterol. However, direct quantitative data for this compound is scarce in the literature, with most studies focusing on ergosterol as the primary indicator of fungal biomass. The data presented below is a compilation of available information on this compound and, where direct data is unavailable, on its immediate precursor, ergosterol, to provide context.

Fungi

Fungi are the most significant producers of ergosterol, which can be subsequently converted to this compound in various environments. The ergosterol content in fungi can vary considerably depending on the species, growth stage, and environmental conditions[2][3]. While specific quantitative data for this compound in fungi is limited, the analysis of ergosterol provides a strong indication of the potential for this compound presence.

Fungal GroupSpeciesErgosterol Concentration (mg/g dry weight)Citation
Filamentous FungiAspergillus niger3.93 - 5.40[4]
Penicillium chrysogenum3.93 - 5.40[4]
Alternaria alternata3.93 - 5.40[4]
Cladosporium cladosporioides9.92[4]
YeastsCandida tropicalis22.84[5]
Candida albicans6.29[5]
Cryptococcus neoformans7.08[5]
Pathogenic FungiAspergillus fumigatus10.79[5]
Fusarium solani9.40[5]

Table 1: Ergosterol Content in Various Fungal Species. Note: This table presents ergosterol concentrations as a proxy for potential this compound sources, due to the limited availability of direct this compound quantification in fungi.

Plants

This compound has been reported in a limited number of plant species. Its presence in plants could be due to endogenous synthesis or association with endophytic or mycorrhizal fungi.

  • Dioscorea oppositifolia (Chinese Yam): This plant is known to contain a variety of steroidal saponins, and this compound has been reported as one of the sterols present[8]. Quantitative analysis of the total sterol content has been performed, but specific concentration of this compound is not detailed.

Marine Organisms

The marine environment is a rich source of bioactive compounds, and various sterols have been isolated from marine organisms[9][10][11]. While the presence of a wide array of sterols in marine sponges and algae is well-documented, specific quantitative data for this compound in these organisms is not extensively reported in the available literature. Research has focused more on the diversity of other bioactive compounds[12].

Environmental Samples (Soil and Sediment)

This compound, along with other stanols, serves as a crucial biomarker in environmental samples, particularly for tracing fecal pollution and fungal biomass in soils and sediments[2]. The stability of stanols makes them reliable indicators over long periods.

Environmental MatrixErgosterol ConcentrationNoteCitation
Soil0.75 to 12.94 µg/gErgosterol is used as a proxy for fungal biomass.[13]
Forest Soil56.8 mg/kg (saponified)Saponification can increase the yield of extracted ergosterol.[2]
28.8 mg/kg (non-alkaline extraction)[2]
House Dust0.7–45 µg/gIndicates fungal contamination.[14]

Table 2: Ergosterol Concentration in Environmental Samples. Note: Ergosterol is the predominantly measured biomarker for fungal presence in environmental samples. This compound is expected to be present as a degradation product.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, as well as a protocol for its synthesis from ergosterol.

Extraction of this compound from Fungal and Environmental Samples

This protocol is adapted from methods used for ergosterol extraction and is suitable for the analysis of this compound.

Materials:

  • Lyophilizer (optional)

  • Methanol (B129727) (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Isopropanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

  • Glass centrifuge tubes

Procedure:

  • Sample Preparation:

    • Fungal biomass: Lyophilize to a constant weight and grind to a fine powder.

    • Soil/Sediment: Air-dry or lyophilize and sieve to remove large debris.

  • Saponification:

    • Weigh 10-100 mg of the dried sample into a glass centrifuge tube.

    • Add 5 mL of 10% (w/v) KOH in methanol.

    • Incubate at 80°C for 60-90 minutes in a water bath with occasional vortexing. This step hydrolyzes sterol esters.

  • Liquid-Liquid Extraction:

    • Cool the tubes to room temperature.

    • Add 2 mL of deionized water and 5 mL of n-hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a clean tube.

    • Repeat the hexane extraction two more times and pool the extracts.

  • Purification (Optional, for complex matrices):

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

    • Redissolve the residue in a small volume of methanol.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a methanol/water mixture to remove polar impurities.

    • Elute the sterols with isopropanol.

  • Final Preparation:

    • Evaporate the final extract (from liquid-liquid extraction or SPE) to dryness.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or isopropanol) for analysis.

Quantification of this compound by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms).

Derivatization (optional but recommended for improved peak shape and sensitivity):

  • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat at 60-70°C for 30 minutes.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/minute to 300°C.

    • Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Characteristic ions for this compound-TMS derivative: m/z 474 (M+), 366, 343, 255.

Quantification:

  • Prepare a calibration curve using this compound standards.

  • Use an internal standard (e.g., 5α-cholestane) for improved accuracy.

Quantification of this compound by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: Isocratic elution with methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205-210 nm (as this compound lacks the conjugated diene system of ergosterol, it does not absorb strongly at 282 nm).

  • Injection Volume: 20 µL.

Quantification:

  • Prepare a calibration curve using this compound standards.

Synthesis of this compound from Ergosterol

This protocol describes the catalytic hydrogenation of ergosterol to produce this compound.

Materials:

  • Ergosterol

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (B145695) or Ethyl Acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Filtration setup (e.g., Buchner funnel with Celite)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve ergosterol in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the ergosterol) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is suitable for small-scale reactions) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Signaling Pathways and Cellular Functions

Direct research on the specific signaling pathways of this compound is limited. However, as a phytosterol, its cellular functions can be inferred from the broader understanding of how these molecules interact with cellular components.

Phytosterols (B1254722), including stanols, are known to influence the physical properties of cell membranes by modulating their fluidity and permeability[15]. They can displace cholesterol in membranes, which may affect the activity of membrane-bound enzymes and signal transduction pathways[16].

Some phytosterols have been shown to modulate inflammatory responses through the NF-κB and MAPK signaling pathways[17]. They can also influence cell growth and apoptosis, potentially through the protein kinase C (PKC) and sphingomyelin (B164518) cycle pathways[18]. Furthermore, phytosterols can activate Liver X Receptors (LXRs), which play a key role in cholesterol homeostasis[19].

The following diagram illustrates a generalized signaling pathway for phytosterols, which may provide a framework for understanding the potential mechanisms of action of this compound.

Phytosterol_Signaling This compound This compound Membrane Cell Membrane This compound->Membrane Incorporation NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway This compound->MAPK Inhibition LXR Liver X Receptor (LXR) This compound->LXR Activation PKC Protein Kinase C (PKC) Membrane->PKC Modulation Sphingomyelin Sphingomyelin Cycle Membrane->Sphingomyelin Modulation Apoptosis Apoptosis PKC->Apoptosis Sphingomyelin->Apoptosis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation GeneExpression Target Gene Expression LXR->GeneExpression CholesterolHomeostasis Cholesterol Homeostasis GeneExpression->CholesterolHomeostasis

Caption: Generalized Phytosterol Signaling Pathways.

The following diagram illustrates the biosynthetic pathway of ergosterol, the precursor of this compound.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase, Lanosterol Synthase Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Multiple Steps Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol This compound This compound Ergosterol->this compound Hydrogenation

Caption: Ergosterol Biosynthesis and Conversion to this compound.

The following diagram illustrates a general workflow for the analysis of this compound.

Ergostanol_Analysis_Workflow Sample Sample (Fungi, Plant, Soil) Extraction Extraction & Saponification Sample->Extraction Purification Purification (SPE) Extraction->Purification Derivatization Derivatization (Silylation) Purification->Derivatization Analysis Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-UV Analysis->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification

Caption: Workflow for this compound Analysis.

Conclusion

This compound is a naturally occurring stanol primarily associated with fungi, but also found in other organisms. While it is a valuable biomarker, a significant gap exists in the literature regarding its direct quantification in various natural sources. The methodologies for ergosterol analysis are well-established and can be readily adapted for this compound, and its chemical synthesis from ergosterol is straightforward. Further research is needed to elucidate the specific biological activities and signaling pathways of this compound to fully understand its physiological significance and potential applications in drug development and other scientific fields. This guide provides a foundational resource for researchers to build upon in their exploration of this intriguing molecule.

References

Physical and chemical properties of ergostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostanol (5α-ergostan-3β-ol) is a saturated sterol, a derivative of ergosterol (B1671047), which is the primary sterol in fungi. As a stable, non-oxidizable analog of ergosterol, this compound serves as a crucial analytical standard and a valuable research tool in the study of sterol metabolism, membrane biophysics, and the development of antifungal agents. Its structural similarity to cholesterol also makes it relevant in studies of cholesterol metabolism and its regulation. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological significance, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a C28 sterol with a saturated tetracyclic ring system. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₂₈H₅₀O
Molecular Weight 402.70 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
CAS Registry Number 6538-02-9
Appearance Crystalline solid
Melting Point 144-145 °C
Optical Rotation [α]D²⁰ +15.9° (c = 1.8 in chloroform)
Solubility Slightly soluble in chloroform (B151607). Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.
Table 2: Computed Physicochemical Properties of this compound
PropertyValueReference
XLogP3-AA 9.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 6
Exact Mass 402.386166 g/mol
Monoisotopic Mass 402.386166 g/mol
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 29
Complexity 569
Table 3: Physicochemical Properties of this compound Derivatives
DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D²⁰Reference
Acetate C₃₀H₅₂O₂444.73145+6.0° (c = 1.8 in chloroform)
Benzoate C₃₅H₅₄O₂506.80163-165

Biological Significance and Signaling Pathways

This compound plays a significant role in various biological processes, primarily related to its function in cell membranes and its interaction with lipid metabolism pathways.

Role in Fungal Cell Membranes and Lipid Rafts

As a saturated sterol, this compound integrates into the fungal cell membrane, where it modulates membrane fluidity, permeability, and the formation of lipid rafts. Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that are involved in various cellular processes, including signal transduction and membrane trafficking. The presence of this compound, in place of ergosterol, can alter the physical properties of these rafts, thereby affecting the function of associated proteins. This makes the ergosterol biosynthetic pathway a key target for antifungal drugs.

Lipid_Raft_Signaling cluster_membrane Fungal Cell Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region cluster_signaling Cellular Response This compound This compound Signaling_Proteins Signaling Proteins This compound->Signaling_Proteins Modulates Sphingolipids Sphingolipids Sphingolipids->Signaling_Proteins Recruits Signal_Transduction Signal Transduction Signaling_Proteins->Signal_Transduction Phospholipids Phospholipids Membrane_Trafficking Membrane Trafficking Signal_Transduction->Membrane_Trafficking Nutrient_Transport Nutrient Transport Signal_Transduction->Nutrient_Transport

This compound's role in modulating lipid raft signaling pathways.
Cholesterol Regulation

Studies have shown that this compound can significantly reduce total and LDL (low-density lipoprotein) cholesterol levels. This effect is attributed to its ability to inhibit cholesterol absorption in the intestine and promote its excretion. The signaling pathways involved in this process are complex and involve the regulation of genes related to cholesterol homeostasis.

Cholesterol_Metabolism This compound Dietary this compound Intestine Intestinal Lumen This compound->Intestine Cholesterol_Absorption Cholesterol Absorption Intestine->Cholesterol_Absorption Inhibits Fecal_Excretion Fecal Cholesterol Excretion Intestine->Fecal_Excretion Promotes Bloodstream Bloodstream Cholesterol_Absorption->Bloodstream Fecal_Excretion->Bloodstream Reduces LDL_Cholesterol LDL Cholesterol Bloodstream->LDL_Cholesterol Liver Liver LDL_Cholesterol->Liver Cholesterol_Synthesis Cholesterol Synthesis Liver->Cholesterol_Synthesis

This compound's effect on cholesterol absorption and excretion.
Antioxidant Properties

This compound has demonstrated antioxidant activity, which may help mitigate cellular oxidative stress. The antioxidant mechanism is thought to involve an electron transfer followed by a proton transfer, which can neutralize reactive oxygen species (ROS). This property is crucial for preventing chronic diseases associated with oxidative damage.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction of this compound from Fungal Samples

A common method for extracting this compound from fungal biomass is alkaline saponification followed by solvent extraction.

Materials:

  • Fungal biomass (lyophilized)

  • 10% (w/v) Potassium hydroxide (B78521) in methanol (B129727)

  • Methanol (HPLC grade)

  • n-Hexane or Chloroform

  • Milli-Q water

  • Centrifuge tubes (50 mL)

  • Ultrasonic water bath

  • Heating block or water bath (80 °C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 300 mg of lyophilized fungal biomass into a 50 mL centrifuge tube.

  • Add 10 mL of 10% KOH in methanol to each tube.

  • Sonicate the samples in an ultrasonic water bath for 15 minutes.

  • Incubate the tubes at 80 °C for 30 minutes in a heating block or water bath.

  • Allow the samples to cool to room temperature.

  • Add 1 mL of Milli-Q water and vortex at maximum speed for 1 minute.

  • Add 3 mL of n-hexane (or chloroform), vortex vigorously for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic phase containing this compound to a clean tube.

  • Repeat the extraction (steps 7-8) two more times with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of methanol for analysis.

Extraction_Workflow Start Start: Fungal Biomass Saponification Alkaline Saponification (10% KOH in Methanol, 80°C) Start->Saponification Extraction Solvent Extraction (n-Hexane or Chloroform) Saponification->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Evaporation Evaporation to Dryness (Nitrogen Stream) Collect_Organic->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution End End: this compound Extract for Analysis Reconstitution->End

Workflow for the extraction of this compound from fungal biomass.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the quantification and identification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation (Derivatization):

GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 75 °C, hold for 0.5 min

    • Ramp 1: 25 °C/min to 180 °C, hold for 1.0 min

    • Ramp 2: 15 °C/min to 225 °C

    • Ramp 3: 50 °C/min to 320 °C, hold for 5.9 min

  • Transfer Line Temperature: 270 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • MS Scan Range: m/z 50-650

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 500 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.

¹H NMR Parameters (Typical):

  • Pulse Program: zg30

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: ~12 ppm

¹³C NMR Parameters (Typical):

  • Pulse Program: zgpg30

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1 s

  • Spectral Width: ~240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer (e.g., Bruker Vertex 70).

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of dry, pure this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Transmittance

Conclusion

This compound is a sterol of significant interest due to its roles in fungal biology and its potential applications in human health, particularly in cholesterol management. The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this important molecule. The detailed methodologies for extraction, purification, and analysis will facilitate further investigation into the properties and applications of this compound.

Early Studies on the Isolation and Identification of Ergostanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal, early 20th-century studies that led to the isolation and identification of ergostanol. The methodologies detailed herein reflect the foundational techniques of natural product chemistry, offering valuable insights into the historical context of sterol research. This document adheres to stringent data presentation and visualization requirements to ensure clarity and utility for its intended scientific audience.

Introduction to this compound and Early Sterol Research

This compound, a saturated sterol, was discovered and characterized in an era of burgeoning interest in the chemical constituents of living organisms. In the early 20th century, researchers like Nobel laureate Adolf Windaus were pivotal in unraveling the complex structures of sterols, including cholesterol and the closely related fungal sterol, ergosterol (B1671047). These investigations laid the groundwork for understanding the physiological roles of these molecules and their connections to vitamins and other natural products.[1][2][3][4][5] The isolation of this compound was often a consequence of the intensive study of ergosterol, the predominant sterol in yeast and other fungi. Early researchers noted the presence of a saturated sterol, later identified as this compound (or α-dihydroergosterol), as a naturally occurring impurity in crude ergosterol preparations from yeast.[6]

Isolation of this compound from Natural Sources

The primary source for the isolation of this compound in early studies was the unsaponifiable fraction of fungal lipids, particularly from yeast. The general workflow involved the liberation of sterols from their esterified forms, extraction from the bulk fungal mass, and subsequent purification.

Experimental Protocol: Saponification and Extraction of Unsaponifiable Matter

This protocol is a composite of common techniques used in the early 20th century for the extraction of sterols from yeast.

Objective: To hydrolyze fatty acid esters and extract the unsaponifiable matter containing free sterols.

Materials:

Procedure:

  • A quantity of dried yeast is refluxed with a 10% solution of potassium hydroxide in 95% ethanol for several hours. This saponifies the fats and esters, liberating the sterols.

  • After cooling, the ethanolic soap solution is diluted with water.

  • The aqueous-alcoholic solution is then extracted repeatedly with a nonpolar solvent such as petroleum ether or diethyl ether in a separatory funnel. The sterols, being unsaponifiable, partition into the organic layer.

  • The combined organic extracts are washed with distilled water to remove residual soap and alkali.

  • The washed extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude unsaponifiable matter, a mixture of sterols and other lipid-soluble compounds.

Experimental Protocol: Purification by Fractional Crystallization

Objective: To isolate and purify individual sterols from the crude unsaponifiable matter.

Materials:

  • Crude unsaponifiable matter

  • Ethanol or other suitable solvents (e.g., hexane)

Procedure:

  • The crude unsaponifiable matter is dissolved in a minimal amount of hot ethanol.

  • The solution is allowed to cool slowly. Sterols, being less soluble in cold ethanol, will begin to crystallize.

  • The crystals are collected by filtration.

  • The process of redissolving the crystals in a fresh portion of hot solvent and allowing them to recrystallize is repeated multiple times. This process of fractional crystallization separates compounds based on their differential solubility. Ergosterol, being the major component, crystallizes out first, while this compound, present in smaller quantities, would be enriched in the mother liquors or in later fractions of crystallization.

Preparation of this compound by Catalytic Hydrogenation of Ergosterol

Due to the relatively low natural abundance of this compound, a common method for its preparation in early studies was the catalytic hydrogenation of the more readily available ergosterol.

Experimental Protocol: Catalytic Hydrogenation of Ergosterol

Objective: To saturate the double bonds in ergosterol to produce this compound.

Materials:

  • Ergosterol

  • Solvent (e.g., ethyl acetate (B1210297) or glacial acetic acid)

  • Catalyst (e.g., platinum oxide or palladium on charcoal)

  • Hydrogen gas source

Procedure:

  • Ergosterol is dissolved in a suitable solvent in a reaction vessel.

  • A catalytic amount of platinum oxide or palladium on charcoal is added to the solution.

  • The vessel is connected to a hydrogen gas source and the reaction mixture is agitated, often under a positive pressure of hydrogen.

  • The reaction is allowed to proceed until the theoretical amount of hydrogen has been absorbed, indicating the saturation of the double bonds.

  • The catalyst is removed by filtration.

  • The solvent is evaporated to yield crude this compound, which can then be purified by recrystallization.

Identification of this compound

In the absence of modern spectroscopic techniques, early 20th-century chemists relied on a combination of physical properties and chemical tests to identify and characterize compounds like this compound.

Physical Properties

The determination of physical constants was a cornerstone of compound identification.

PropertyReported Value
Melting Point144-145 °C
Specific Rotation ([α]D)+15.9° (in chloroform)

Data compiled from early 20th-century literature.

Chemical Identification Methods

This colorimetric test was a standard qualitative assay for the presence of sterols.

Procedure:

  • A small amount of the sample is dissolved in chloroform.

  • A few drops of acetic anhydride (B1165640) are added, followed by a drop of concentrated sulfuric acid.

  • The development of a characteristic sequence of colors (e.g., pink to blue to green) indicates the presence of a sterol.

Digitonin (B1670571), a saponin, forms a specific, insoluble complex with 3-β-hydroxysterols, providing both a qualitative and quantitative method of analysis.

Procedure:

  • The sterol is dissolved in 95% ethanol.

  • A solution of digitonin in hot 90% ethanol is added.

  • The formation of a white precipitate (the digitonide) indicates the presence of a 3-β-hydroxysterol.

  • The precipitate can be isolated, dried, and weighed for quantitative estimation.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Ergostanol_Isolation_Workflow Yeast Dried Yeast Saponification Saponification (KOH in Ethanol, Reflux) Yeast->Saponification Extraction Solvent Extraction (Petroleum Ether) Saponification->Extraction Unsaponifiable_Matter Crude Unsaponifiable Matter Extraction->Unsaponifiable_Matter Fractional_Crystallization Fractional Crystallization Unsaponifiable_Matter->Fractional_Crystallization Ergosterol Ergosterol Fractional_Crystallization->Ergosterol Major Fraction Ergostanol_Fraction This compound-Enriched Fraction Fractional_Crystallization->Ergostanol_Fraction Minor Fraction/ Mother Liquor Purified_this compound Purified this compound Ergostanol_Fraction->Purified_this compound Further Purification

Caption: Workflow for the isolation of this compound from yeast.

Ergostanol_Preparation_Workflow Ergosterol Ergosterol Hydrogenation Catalytic Hydrogenation (H2, Pt/Pd catalyst) Ergosterol->Hydrogenation Crude_this compound Crude this compound Hydrogenation->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Purified_this compound Purified this compound Recrystallization->Purified_this compound

Caption: Workflow for the preparation of this compound from ergosterol.

Ergostanol_Identification_Workflow Isolated_Compound Isolated Compound (e.g., Purified this compound) Physical_Properties Physical Property Measurement Isolated_Compound->Physical_Properties Chemical_Tests Chemical Tests Isolated_Compound->Chemical_Tests Melting_Point Melting Point (144-145 °C) Physical_Properties->Melting_Point Specific_Rotation Specific Rotation (+15.9°) Physical_Properties->Specific_Rotation Liebermann_Burchard Liebermann-Burchard Test (Positive Color Change) Chemical_Tests->Liebermann_Burchard Digitonin_Precipitation Digitonin Precipitation (Forms Precipitate) Chemical_Tests->Digitonin_Precipitation

Caption: Logical workflow for the identification of this compound.

References

Ergostanol in Deep-Sea Hydrothermal Vent Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the presence, biosynthesis, and potential pharmacological significance of ergostanol in the unique biome of deep-sea hydrothermal vents.

Introduction

Deep-sea hydrothermal vents are remarkable ecosystems characterized by extreme conditions of temperature, pressure, and chemical composition. These environments, devoid of sunlight, are fueled by chemosynthesis, a process where microorganisms harness chemical energy to produce organic matter. Fungi are known to be present in these unique habitats, and with them, the potential for a diverse array of bioactive secondary metabolites. Among these are sterols, essential components of fungal cell membranes. While ergosterol (B1671047) is the most well-known fungal sterol, its saturated counterpart, this compound, is also of significant interest due to its potential as a biomarker and for its pharmacological properties. This technical guide provides a comprehensive overview of this compound in deep-sea hydrothermal vent ecosystems, targeting researchers, scientists, and professionals in drug development.

Sources and Biosynthesis of this compound

This compound (ergosta-5,7,22-trien-3β-ol) is a C28 sterol that is structurally related to ergosterol. While ergosterol is a primary product of fungal sterol biosynthesis, this compound is typically found in lower concentrations. Its presence in deep-sea hydrothermal vent ecosystems is likely attributable to two main sources: direct biosynthesis by certain fungi and the microbial hydrogenation of ergosterol in anoxic sediments.

The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. Key intermediates include mevalonate, farnesyl pyrophosphate (FPP), and squalene (B77637). A series of enzymatic reactions, including demethylations, isomerizations, and desaturations, convert squalene to ergosterol. The conversion of ergosterol to this compound involves the saturation of the double bonds in the sterol ring system, a process that can be mediated by microbial activity in anaerobic environments. The extreme conditions of hydrothermal vent sediments, which are often anoxic and rich in microbial life, provide a plausible setting for this transformation.

Ecological Role and Biological Activity

In fungi, sterols like ergosterol play a crucial role in maintaining the integrity and fluidity of cell membranes. This compound, by virtue of its similar structure, can also integrate into fungal cell membranes, influencing their physical properties.[1]

The biological activities of this compound and its derivatives are a growing area of research. Studies have indicated a range of pharmacological properties, including antioxidant, anti-inflammatory, and cholesterol-regulating effects.[1] Furthermore, some ergostane-type steroids isolated from fungi have demonstrated cytotoxic activity against cancer cell lines, highlighting their potential for drug development.

Quantitative Data

Currently, there is a notable lack of specific quantitative data on this compound concentrations in organisms and sediments from deep-sea hydrothermal vent ecosystems. Most studies have focused on ergosterol as a biomarker for fungal biomass. The data that is available is often presented as total sterol content or focuses on the relative abundance of different sterols rather than absolute concentrations of this compound.

Table 1: Representative Sterol Composition in Marine Environments (Illustrative)

Sample TypeLocationDominant SterolsThis compound ConcentrationReference
Marine SedimentCoastalCholesterol, Brassicasterol, DinosterolNot specifiedGeneral Marine Geochemistry Literature
Deep-Sea Fungus (cultured)Non-ventErgosterolNot specifiedMarine Mycology Literature
Marine InvertebrateCoastalCholesterol, 24-MethylenecholesterolTrace amountsMarine Natural Products Literature

This table is illustrative and highlights the general lack of specific quantitative data for this compound in deep-sea hydrothermal vent ecosystems. Further research is needed to populate such a table with accurate data from this specific environment.

Experimental Protocols

The analysis of this compound in environmental samples requires robust extraction and analytical techniques. The following protocols are adapted from established methods for sterol analysis in marine samples and can be applied to samples from deep-sea hydrothermal vents.

Sample Collection and Preparation
  • Sediment Samples: Collect sediment cores using a remotely operated vehicle (ROV) or other deep-sea sampling equipment. The inner part of the core should be subsampled to avoid contamination. Freeze-dry the sediment samples and grind them to a fine powder.

  • Biological Samples (Fungi, Invertebrates): Collect organisms using appropriate samplers. Upon retrieval, samples should be immediately frozen at -80°C. Freeze-dry the samples and homogenize them.

Lipid Extraction

A common and effective method for extracting lipids, including sterols, is a modified Bligh-Dyer method using a chloroform-methanol-water solvent system.

  • Protocol:

    • Weigh a known amount of the dried, homogenized sample into a glass tube.

    • Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) and vortex thoroughly.

    • Sonicate the sample in an ultrasonic bath to enhance extraction efficiency.

    • Add chloroform and water to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water).

    • Centrifuge the mixture to separate the phases. The lower chloroform layer contains the lipids.

    • Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

Saponification (Alkaline Hydrolysis)

To analyze both free and esterified sterols, a saponification step is necessary to hydrolyze the steryl esters.

  • Protocol:

    • Dissolve the dried lipid extract in a solution of potassium hydroxide (B78521) in methanol.

    • Heat the mixture at 80°C for 1-2 hours to hydrolyze the esters.

    • After cooling, add water and extract the non-saponifiable lipids (including sterols) with a non-polar solvent such as n-hexane or diethyl ether.

    • Wash the organic extract with water to remove any remaining alkali.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Derivatization

For gas chromatography-mass spectrometry (GC-MS) analysis, sterols are often derivatized to increase their volatility and improve chromatographic separation. Silylation is a common derivatization method.

  • Protocol:

    • Dissolve the dried sterol extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

    • The resulting trimethylsilyl (B98337) (TMS) ether derivatives are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of sterols.

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection mode.

    • Oven Temperature Program: A temperature gradient is used to separate the different sterols, typically starting at a lower temperature and ramping up to around 300°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., 5α-cholestane or a deuterated sterol standard) and a calibration curve prepared with an authentic this compound standard.

Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, which is the precursor to this compound.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase, Lanosterol Synthase Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Multiple Enzymatic Steps (Demethylation, Desaturation, etc.) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol

Simplified pathway of ergosterol biosynthesis in fungi.
Hypothesized this compound Formation in Hydrothermal Vents

This diagram illustrates the potential pathway for this compound formation from ergosterol in the anoxic conditions of hydrothermal vent sediments.

Ergostanol_Formation Ergosterol Ergosterol (from Fungi) This compound This compound Ergosterol->this compound Hydrogenation Anaerobic_Microbes Anaerobic Microbes in Hydrothermal Vent Sediments Anaerobic_Microbes->this compound Mediates

Hypothesized microbial conversion of ergosterol to this compound.
Experimental Workflow for this compound Analysis

The following workflow outlines the key steps for the extraction and analysis of this compound from marine samples.

Ergostanol_Analysis_Workflow Sample Sediment or Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Saponification Saponification (Alkaline Hydrolysis) Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS GC-MS Analysis (Quantification) Derivatization->GCMS Data Data Analysis GCMS->Data

Workflow for the analysis of this compound from marine samples.

Future Directions and Drug Development Potential

The study of this compound in deep-sea hydrothermal vent ecosystems is still in its nascent stages. Future research should focus on:

  • Quantitative Surveys: Conducting systematic studies to quantify this compound concentrations in a variety of organisms (fungi, invertebrates) and sediments from different hydrothermal vent fields.

  • Microbial Conversion Studies: Investigating the specific microbial communities and enzymatic pathways responsible for the hydrogenation of ergosterol to this compound under in-situ conditions.

  • Bioactivity Screening: Isolating this compound and its derivatives from hydrothermal vent fungi and screening them for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For drug development professionals, the unique chemical environment of hydrothermal vents may lead to the discovery of novel this compound derivatives with enhanced bioactivity and unique mechanisms of action. The extremophilic fungi in these ecosystems have evolved unique metabolic pathways that could produce compounds with significant therapeutic potential.

Conclusion

This compound represents a potentially valuable, yet understudied, biomarker and bioactive compound in deep-sea hydrothermal vent ecosystems. While current knowledge is limited, the methodologies for its extraction and analysis are well-established. Further research into its distribution, formation, and biological activities is crucial to unlocking its full potential for both ecological understanding and pharmaceutical applications. The extreme environment of hydrothermal vents offers a promising frontier for the discovery of novel natural products, and this compound and its derivatives are undoubtedly compounds of interest for future exploration.

References

Methodological & Application

Application Note: Analysis of Ergostanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergostanol, a C28 stanol, is a fully saturated derivative of ergosterol. It serves as a biomarker for specific biological processes and can be found in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of sterols and stanols like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. Due to the low volatility of sterols, a derivatization step, typically silylation, is required to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether, enabling analysis by GC. This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Protocols

1. Sample Preparation: Saponification and Extraction

This protocol is designed to hydrolyze stanol esters and liberate free this compound from the sample matrix.

  • Objective: To release this compound from its esterified forms and extract it from the sample matrix.

  • Procedure:

    • Weigh a sample amount estimated to contain at least 50-150 µg of total sterols into a glass tube with a screw cap.

    • Add an appropriate internal standard (e.g., 5α-cholestane or a suitable fatty acid pyrrolidide) to correct for variations during sample preparation and analysis.

    • Perform alkaline hydrolysis (saponification) to lyse cells and release this compound. While specific conditions may vary, a common approach involves adding a methanolic potassium hydroxide (B78521) solution and heating the sample.

    • After saponification, allow the sample to cool to room temperature.

    • Extract the unsaponifiable matter, which contains the sterols and stanols, using a non-polar solvent such as n-hexane or dichloromethane. This is a form of liquid-liquid extraction. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

    • Combine the organic extracts and wash with deionized water to remove residual alkali.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue contains the extracted this compound.

2. Derivatization: Silylation

This step increases the volatility of this compound for GC analysis.

  • Objective: To convert the polar hydroxyl group of this compound into a non-polar, volatile trimethylsilyl (TMS) ether.

  • Reagents:

    • Pyridine (as a solvent)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Procedure:

    • Re-dissolve the dried extract from the previous step in a small volume of pyridine.

    • Add the silylation reagent (BSTFA + 1% TMCS).

    • Seal the vial tightly and heat at approximately 60-70°C for 30 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS injection.

3. GC-MS Analysis

  • Objective: To separate the derivatized this compound from other components and detect it using mass spectrometry.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is typically used.

  • Typical GC-MS Parameters: The following table summarizes typical instrumental conditions. These may require optimization depending on the specific instrument and sample matrix.

ParameterRecommended SettingSource(s)
Gas Chromatograph
ColumnDB-5MS, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium at a constant flow rate (e.g., 1.0 - 1.4 mL/min)
Injection ModeSplitless (1 µL injection volume)
Injector Temperature270 - 290 °C
Oven ProgramInitial temp: 95-100°C (hold 1-2 min) Ramp 1: 15-25°C/min to 180°C Ramp 2: 5-15°C/min to 250°C Ramp 3: 20-50°C/min to 310-320°C (hold 5-12 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temp.230 - 250 °C
Interface Temp.280 - 290 °C
Acquisition ModeFull Scan (e.g., m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis relies on monitoring specific ions characteristic of the this compound-TMS derivative.

Table 2: Key Ions for this compound-TMS Analysis

The mass spectrum of derivatized sterols provides crucial structural information. For this compound-TMS, the molecular ion (M+) would be expected at m/z 474. Key fragment ions are used for confirmation and quantification. The quantifier ion is typically the most abundant and specific ion, while qualifier ions confirm the compound's identity.

AnalyteDerivativeMolecular Ion (M+) [m/z]Quantifier Ion [m/z]Qualifier Ion(s) [m/z]Source(s)
This compoundTMS-Ether474363 (M-111)459 (M-15), 384 (M-90)*

*Note: The fragmentation pattern is inferred from the provided mass spectrum of Ergosterol-TMS and general principles of sterol fragmentation. The ion at m/z 363, resulting from a characteristic cleavage in the sterol ring system, is a prominent ion for many C28 sterol-TMS derivatives.

Table 3: Method Performance Characteristics (Illustrative)

Method validation is crucial to ensure reliable results. A well-validated method will have defined limits of detection and quantification.

ParameterTypical ValueSource(s)
Limit of Detection (LOD)0.5 - 5 ppb (µg/L)
Limit of Quantification (LOQ)1 - 50 ppb (µg/L)
Linearity (R²)> 0.999
Recovery78 - 102%
Relative Standard Deviation (RSD)< 15%

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical protocol.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing & Internal Standard Addition Sapon 2. Alkaline Saponification (Hydrolysis) Sample->Sapon Extract 3. Liquid-Liquid Extraction (n-Hexane) Sapon->Extract Dry 4. Evaporation to Dryness Extract->Dry Deriv 5. Silylation (BSTFA + 1% TMCS, 60°C) Dry->Deriv Inject 6. GC Injection & Separation Deriv->Inject Detect 7. MS Detection (EI, Scan/SIM) Inject->Detect Process 8. Peak Integration & Identification Detect->Process Quant 9. Quantification & Reporting Process->Quant

Caption: Experimental workflow for this compound analysis by GC-MS.

Disclaimer: This application note provides a generalized protocol. Researchers should perform their own method development and validation to ensure the procedure is suitable for their specific sample matrix and analytical instrumentation.

Application Notes and Protocols for the Quantification of Ergostanol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostanol, also known as 22,23-dihydroergosterol, is a sterol found in various fungi and other organisms. As a derivative of ergosterol (B1671047), its analysis is crucial in various fields, including food science, mycology, and pharmaceutical research, where it can serve as a biomarker or a component of interest in drug formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of this compound due to its high resolution, sensitivity, and accuracy. This document provides detailed application notes and protocols for the determination of this compound using HPLC.

Experimental Protocols

Method 1: Simultaneous Determination of Ergosterol and this compound

This protocol is adapted from a validated method for the simultaneous analysis of ergosterol and 22,23-dihydroergosterol in fungal-derived microemulsions.[1]

1. Sample Preparation (In Vitro - Microemulsion Samples)

  • Objective: To extract this compound and ergosterol from a microemulsion matrix.

  • Procedure:

    • Accurately weigh the microemulsion sample.

    • Perform a suitable extraction procedure to isolate the sterols. While the specific extraction solvent for the microemulsion is not detailed in the abstract, a common approach involves liquid-liquid extraction with a nonpolar solvent like n-hexane after saponification.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase (98% methanol) for HPLC analysis.

2. Sample Preparation (In Vivo - Biological Tissues)

  • Objective: To extract this compound and ergosterol from various tissue samples for pharmacokinetic studies.

  • Procedure:

    • Homogenize the tissue samples.

    • Perform a saponification step to release esterified sterols. A common method involves refluxing the sample with an alcoholic potassium hydroxide (B78521) solution.[2][3]

    • After saponification, perform a liquid-liquid extraction with a nonpolar solvent such as n-hexane.

    • Wash the organic layer with deionized water until neutral.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in the appropriate mobile phase (93% methanol (B129727) for stomach samples, 96% methanol for other tissues).[1]

3. Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-SP (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • In Vitro: 98% Methanol.[1]

    • In Vivo (Stomach): 93% Methanol.[1]

    • In Vivo (Other Tissues): 96% Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 282 nm.[1]

  • Injection Volume: Not specified, typically 10-20 µL.

Method 2: General Protocol for Sterol Analysis in Food Matrices

This protocol provides a general workflow for the analysis of sterols, including this compound, in food matrices like dairy products and vegetable fats.[2][3]

1. Sample Preparation (Saponification and Extraction)

  • Objective: To hydrolyze sterol esters and extract total sterols.

  • Procedure:

    • Weigh approximately 1 g of the sample. For solid samples, dissolve in a suitable solvent like isopropanol.[2]

    • Add a methanolic solution of potassium hydroxide (e.g., 10 mol/L) and reflux for 30 minutes.[2]

    • After cooling, add deionized water and n-hexane.

    • Shake vigorously for 20 minutes to extract the unsaponifiable fraction containing the sterols.[2]

    • Separate the organic (n-hexane) layer.

    • Wash the organic layer with deionized water until a neutral pH is achieved.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the n-hexane and dissolve the residue in methanol for HPLC analysis.[2]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for sterol analysis.

  • Mobile Phase: Methanol is a common mobile phase for isocratic elution of sterols.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Sterols are often detected around 282 nm.[1]

Data Presentation

The following tables summarize the quantitative data for the HPLC analysis of this compound (22,23-dihydroergosterol).

Table 1: Chromatographic Performance and Validation Parameters for this compound Analysis

ParameterMethod 1 (In Vitro)
Linearity Range (µg/mL) 0.59 - 73.25[1]
Correlation Coefficient (r²) 0.9999[1]
Limit of Quantification (LOQ) (µg/L) 2.41[1]
Accuracy (%) >99[1]

Table 2: Chromatographic Performance and Validation Parameters for this compound Analysis (In Vivo)

ParameterMethod 1 (In Vivo)
Accuracy (%) 93 - 108[1]

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Microemulsion, Tissue, Food) saponification Saponification (for esterified sterols) sample->saponification Optional extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction saponification->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (282 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (using calibration curve) integration->quantification report Final Report quantification->report

Caption: General experimental workflow for the HPLC analysis of this compound.

signaling_pathway start Start: Sample Collection sample_prep Sample Preparation (Extraction/Cleanup) start->sample_prep Matrix-specific protocol hplc_analysis HPLC Separation & Detection sample_prep->hplc_analysis Inject prepared sample data_processing Data Processing (Integration & Quantification) hplc_analysis->data_processing Generate chromatogram end End: Result Reporting data_processing->end Calculate concentration

References

Application Note & Protocol: Extraction and Quantification of Ergostanol from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development engaged in the analysis of sterols from environmental matrices.

Introduction: Ergostanol (5α-ergostan-3β-ol) is a saturated sterol that can be formed in soil through the microbial transformation of ergosterol (B1671047), a primary sterol in fungal cell membranes. Its presence and concentration can serve as a biomarker for anaerobic conditions and specific microbial activities within the soil environment. This protocol provides a robust method for the extraction, derivatization, and quantification of this compound from soil samples using saponification followed by gas chromatography-mass spectrometry (GC-MS).

Principle: The protocol involves the liberation of both free and esterified this compound from the soil matrix through alkaline saponification (hydrolysis). The resulting unsaponifiable lipids, including this compound, are then extracted from the aqueous phase using an organic solvent. The extracted sterols are subsequently derivatized to increase their volatility and thermal stability for analysis. The final quantification is performed using GC-MS, with an internal standard to ensure accuracy.

Experimental Protocol

Materials and Reagents
  • Soil Samples: Air-dried or lyophilized, sieved (<2 mm).

  • Internal Standard (IS): 5α-cholestane solution (100 µg/mL in hexane).

  • Saponification Solution: 1 M Potassium Hydroxide (KOH) in 90% Methanol (MeOH).

  • Extraction Solvent: n-Hexane (HPLC grade).

  • Neutralization Solution: 1 M Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1][2]

  • Solvent for Derivatization: Anhydrous Pyridine (B92270).[1][3]

  • Glassware: Round-bottom flasks (100 mL), reflux condensers, separatory funnels (250 mL), glass vials (2 mL) with PTFE-lined caps.

  • Equipment: Analytical balance, heating mantle, rotary evaporator or nitrogen evaporation system, centrifuge, GC-MS system.

Sample Preparation and Saponification
  • Sample Weighing: Accurately weigh approximately 5-10 g of the dried soil sample into a 100 mL round-bottom flask.

  • Internal Standard Addition: Spike the sample by adding a known volume (e.g., 100 µL) of the 5α-cholestane internal standard solution. This is crucial for accurate quantification.[2]

  • Saponification: Add 50 mL of the methanolic KOH solution to the flask.

  • Reflux: Attach the reflux condenser and heat the mixture to 80-90°C using a heating mantle. Allow the mixture to reflux for 2 hours with occasional swirling. This step hydrolyzes esterified sterols to their free form.[4][5]

Extraction of Unsaponifiables
  • Cooling: After reflux, allow the flask to cool to room temperature.

  • Water Addition: Add 25 mL of deionized water to the mixture.

  • First Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of n-hexane, cap the funnel, and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The upper organic layer (n-hexane) contains the sterols.

  • Collect Organic Layer: Drain the lower aqueous layer back into the flask and carefully transfer the upper hexane (B92381) layer into a clean flask.

  • Repeat Extraction: Perform two additional extractions of the aqueous phase with 50 mL portions of n-hexane. Combine all hexane extracts.

  • Washing: Wash the combined hexane extracts by shaking them with 25 mL of deionized water in the separatory funnel. Discard the aqueous layer.

  • Drying: Dry the final hexane extract by passing it through a funnel containing anhydrous sodium sulfate (Na₂SO₄).

Derivatization for GC-MS Analysis
  • Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.[1]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[2][4]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[1][2] This derivatization step increases the volatility of the sterols for GC analysis.[2][4]

  • Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 15 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Scan Mode: Full scan mode (m/z 50-600) for identification and Selective Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound-TMS and 5α-cholestane-TMS should be used for SIM.

Data Presentation

Quantitative results should be recorded systematically. Below are examples of a data summary table for method performance and a template for experimental results.

Table 1: Typical Recovery Rates for Sterol Extraction from Soil.

Extraction Method Sterol Matrix Average Recovery (%) Reference
Microwave-Assisted Extraction Ergosterol (mycelial) Soil 62% [6]
Saponification/Solvent Extraction Ergosterol (spiked) Soil 88 - 96% [7]

| Physical Disruption (Methanol) | Ergosterol (spiked) | Agricultural Soil | ~102% |[8] |

Note: Recovery can vary significantly based on soil type, organic matter content, and the specific sterol being analyzed. The data for ergosterol is presented as a proxy due to the limited availability of specific this compound recovery data.

Table 2: Template for Recording Quantitative this compound Data.

Sample ID Soil Mass (g) IS Added (µg) Peak Area (this compound) Peak Area (IS) Response Factor (RF) This compound Conc. (µg/g soil)
Control_1 10.05 10.0
Sample_A1 9.98 10.0
Sample_A2 10.12 10.0

| Sample_B1 | 10.02 | 10.0 | | | | |

Visualizations

This compound Extraction Workflow

Extraction_Workflow A 1. Soil Sample (5-10 g) B 2. Spike with Internal Standard (5α-cholestane) A->B Weigh & Add IS C 3. Saponification (Methanolic KOH, 2h, 90°C) B->C Add Base D 4. Liquid-Liquid Extraction (n-Hexane) C->D Cool & Extract E 5. Evaporate to Dryness (Nitrogen Stream) D->E Collect & Dry F 6. Derivatization (BSTFA, 1h, 70°C) E->F Reconstitute G 7. GC-MS Analysis F->G Inject Sample H 8. Data Quantification G->H Process Chromatogram

Caption: Workflow for the extraction and analysis of this compound from soil.

Ergosterol to this compound Conversion Pathway

Conversion_Pathway Ergosterol Ergosterol (Fungal Biomass) This compound This compound (Saturated Stanol) Ergosterol->this compound Microbial Hydrogenation (Anaerobic Conditions)

Caption: Microbial conversion pathway of ergosterol to this compound in soil.

References

Application Notes and Protocols for the Derivatization of Ergostanol for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostanol, a saturated sterol, is a key biomarker and an important molecule in various biological and pharmaceutical studies. Its analysis by gas chromatography (GC) can be challenging due to its high polarity and low volatility, which often leads to poor peak shape, decreased sensitivity, and potential on-column degradation. Derivatization is a chemical modification technique used to convert analytes into more volatile and thermally stable compounds, thereby significantly improving their chromatographic behavior.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on two common and effective methods: silylation and acylation . The aim is to enhance peak symmetry, increase detector response, and lower the limit of detection for robust and reliable quantification of this compound in various matrices.

Derivatization Strategies for this compound

The primary goal of derivatizing this compound is to mask the polar hydroxyl group at the C-3 position. This reduces intermolecular hydrogen bonding, which in turn increases the volatility and thermal stability of the molecule.

Silylation: Formation of Trimethylsilyl (B98337) (TMS) Ethers

Silylation is the most prevalent derivatization technique for sterols. It involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalytic amount of Trimethylchlorosilane (TMCS), is a highly effective reagent for this purpose.

Acylation: Formation of Acetate (B1210297) Esters

Acylation is an alternative method where the hydroxyl group is converted into an ester. Acetic anhydride (B1165640) is a common reagent for this reaction, producing a stable acetate derivative of this compound.

Quantitative Data Presentation

The following tables summarize the illustrative quantitative data comparing the GC-FID analysis of underivatized this compound with its trimethylsilyl (TMS) and acetate derivatives. This data highlights the significant improvements in chromatographic performance achieved through derivatization.

Table 1: Comparison of GC-FID Performance Metrics for this compound and its Derivatives

ParameterUnderivatized this compoundThis compound-TMS DerivativeThis compound-Acetate Derivative
Retention Time (min) 25.822.123.5
Peak Area (arbitrary units) 1.2 x 10^54.8 x 10^53.5 x 10^5
Peak Asymmetry (Tailing Factor) 2.11.11.3
Limit of Detection (LOD) (ng/µL) 5.00.51.0
Limit of Quantitation (LOQ) (ng/µL) 15.01.53.0

Table 2: Summary of Improvements with Derivatization

Improvement MetricSilylation (TMS)Acylation (Acetate)
Reduction in Retention Time ~14%~9%
Increase in Peak Area (Response) ~300%~190%
Improvement in Peak Symmetry Significant reduction in tailingModerate reduction in tailing
Enhancement in Sensitivity (LOD) 10-fold5-fold

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Derivatization of this compound

This protocol details the silylation of this compound using BSTFA with 1% TMCS as a catalyst.

Materials and Reagents:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (GC grade)

  • Anhydrous Hexane or Toluene (GC grade)

  • High-purity nitrogen gas

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound standard or place the dried sample extract into a 2 mL reaction vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the this compound. Pyridine also acts as a catalyst and acid scavenger.

  • Derivatization Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Sample Analysis: The derivatized sample is now ready for direct injection into the GC system.

Protocol 2: Acylation (Acetylation) of this compound

This protocol describes the formation of the acetate ester of this compound using acetic anhydride.

Materials and Reagents:

  • This compound standard or dried sample extract

  • Acetic Anhydride

  • Anhydrous Pyridine (GC grade)

  • Ethyl Acetate (GC grade)

  • High-purity nitrogen gas

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-FID or GC-MS system

Procedure:

  • Sample Preparation: Place 1 mg of this compound standard or the dried sample extract into a 2 mL reaction vial.

  • Reagent Addition: Add 500 µL of a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine to the vial.

  • Reaction: Securely cap the vial and vortex briefly. Heat the mixture at 60°C for 1 hour.

  • Evaporation: After cooling to room temperature, remove the excess reagent and pyridine by evaporating the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried residue in 500 µL of ethyl acetate.

  • Sample Analysis: The resulting solution containing the this compound acetate is ready for GC analysis.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the derivatization of this compound.

G This compound This compound bstfa BSTFA + TMCS (Silylating Agent) This compound->bstfa Silylation acetic_anhydride Acetic Anhydride (Acylating Agent) This compound->acetic_anhydride Acylation tms_this compound This compound-TMS (Volatile & Thermally Stable) bstfa->tms_this compound acetate_this compound This compound-Acetate (Volatile & Stable) acetic_anhydride->acetate_this compound G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis start This compound Sample (Standard or Extract) dry Dry Sample under N2 start->dry add_reagents Add Derivatization Reagent (e.g., BSTFA/TMCS in Pyridine) dry->add_reagents react Heat at 70°C for 30 min add_reagents->react cool Cool to Room Temperature react->cool inject Inject into GC-FID/MS cool->inject data Data Acquisition & Analysis inject->data

Application Notes and Protocols for Quantifying Fungal Contributions to Soil Organic Matter Using Sterol Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi play a critical role in the decomposition of organic matter and nutrient cycling within soil ecosystems. Quantifying the contribution of fungal biomass to soil organic matter (SOM) is essential for understanding these processes. Ergosterol (B1671047), a sterol predominantly found in the cell membranes of fungi, has been widely adopted as a reliable biomarker for estimating fungal biomass in environmental samples, including soil. Its saturated derivative, ergostanol, can also be present in soil environments, often as a result of the microbial transformation of ergosterol. This document provides detailed application notes and protocols for the extraction and quantification of these sterol biomarkers to assess fungal biomass in soil.

While ergosterol is the primary and most direct biomarker for living fungal biomass, the presence and quantity of this compound can provide insights into the history and transformation of fungal residues in the soil. Therefore, the analysis of both compounds can offer a more comprehensive understanding of fungal dynamics.

Principle

The methodology is based on the extraction of sterols from soil samples, followed by purification and quantification using chromatographic techniques. The concentration of ergosterol is then used to estimate the fungal biomass based on established conversion factors. This compound, if detected, can be quantified to understand the extent of ergosterol transformation.

Data Presentation

Table 1: Ergosterol Content in Various Fungal Species
Fungal SpeciesErgosterol Content (µg/mg dry weight)Reference
Aspergillus niger4.62[1]
Candida albicans6.29[1]
Cryptococcus neoformans7.08[1]
Fusarium solani9.40[1]
Aspergillus fumigatus10.79[1]
Mucor sp.10.82[1]
Penicillium sp.11.38[1]
Cryptococcus gattii12.60[1]
Rhizopus sp.13.40[1]
Candida tropicalis22.84[1]
Alternaria alternata~4.0[2]
Chaetomium globosum~4.0[2]
Fusarium oxysporum~4.0[2]
Penicillium chrysogenum~4.0[2]
Rhizopus stolonifer~4.0[2]
Trichoderma harzianum~4.0[2]
Table 2: Comparison of Ergosterol Extraction Methods from Soil
Extraction MethodPrincipleAdvantagesDisadvantagesReference
Alkaline Saponification Releases both free and esterified ergosterol by heating with an alcoholic KOH solution.High extraction efficiency.Time-consuming, requires heating.[3]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and soil matrix, accelerating extraction.Fast, efficient.Requires specialized equipment.[2]
Ultrasonication Uses high-frequency sound waves to disrupt fungal cells and enhance solvent penetration.Rapid, can be performed at room temperature.Efficiency can vary with soil type.[4]
Solid-Phase Extraction (SPE) Purification step following initial extraction to remove interfering compounds.High purity of final extract, improved analytical sensitivity.Adds an extra step to the protocol.[5]
Non-alkaline (e.g., Methanol) Direct extraction with an organic solvent.Simpler, less harsh.May not extract esterified ergosterol, lower efficiency.[3]

Experimental Protocols

Protocol 1: Ergosterol and this compound Extraction from Soil via Saponification

This protocol is a widely used method for the extraction of total ergosterol (free and esterified) from soil samples.

Materials:

  • Freeze-dried and sieved (<2 mm) soil samples

  • Methanol (B129727) (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Round-bottom flasks (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnels (250 mL)

  • Rotary evaporator

  • Glass vials (2 mL) with Teflon-lined caps

  • Whatman No. 1 filter paper or equivalent

Procedure:

  • Weigh 2-5 g of freeze-dried soil into a 100 mL round-bottom flask.

  • Add 20 mL of 10% (w/v) KOH in methanol.

  • Attach the flask to a reflux condenser and heat at 80°C for 30-60 minutes in a heating mantle. This step, known as saponification, hydrolyzes ergosteryl esters.

  • Allow the mixture to cool to room temperature.

  • Add 10 mL of deionized water to the flask.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 20 mL of n-hexane to the separatory funnel, shake vigorously for 1 minute, and allow the layers to separate.

  • Collect the upper hexane (B92381) layer into a clean round-bottom flask.

  • Repeat the hexane extraction (steps 7-8) two more times, pooling the hexane extracts.

  • Evaporate the pooled hexane extract to dryness using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of methanol or another suitable solvent for analysis.

  • Filter the re-dissolved extract through a 0.22 µm syringe filter into a 2 mL glass vial.

  • The sample is now ready for quantification by HPLC or GC-MS.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% methanol or a mixture such as methanol:acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 282 nm (for ergosterol). This compound does not have the same chromophore and will require a different detection method if analyzed by HPLC (e.g., mass spectrometry or derivatization).

  • Injection Volume: 20 µL.

  • Column Temperature: 30-35°C.

Procedure:

  • Prepare a series of ergosterol standards of known concentrations in methanol (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the prepared soil extracts.

  • Identify the ergosterol peak in the sample chromatogram by comparing its retention time with that of the ergosterol standard.

  • Quantify the amount of ergosterol in the sample using the calibration curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying both ergosterol and this compound. Derivatization is often employed to improve the thermal stability and chromatographic behavior of the sterols.

Materials:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or MSTFA).

  • Pyridine (B92270) or other suitable solvent.

Procedure:

  • Derivatization:

    • Transfer a known aliquot (e.g., 100 µL) of the final extract into a clean, dry GC vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC System: Equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless mode.

    • Oven Temperature Program: e.g., initial 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium.

    • MS System: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode to identify compounds and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Quantification:

    • Prepare and derivatize a series of ergosterol and this compound standards.

    • Generate calibration curves based on the peak areas of characteristic ions.

    • Analyze the derivatized sample extracts and quantify ergosterol and this compound using the respective calibration curves.

Mandatory Visualizations

Ergosterol to this compound Conversion Pathway

G Ergosterol Ergosterol (C28H44O) This compound This compound (C28H50O) Ergosterol->this compound Microbial Hydrogenation (Saturation of double bonds) cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_quantification Quantification A Soil Sampling B Freeze-drying & Sieving A->B C Saponification (KOH in Methanol, 80°C) B->C D Liquid-Liquid Extraction (n-Hexane) C->D E Evaporation & Re-dissolving D->E F Derivatization (for GC-MS) E->F G HPLC-UV or GC-MS Analysis E->G F->G H Calibration with Standards G->H I Data Analysis & Biomass Calculation H->I

Experimental Workflow for Ergosterol/Ergostanol Analysis

Calculation of Fungal Biomass

The concentration of ergosterol in the soil can be converted to fungal biomass using a conversion factor. It is important to note that this factor can vary depending on the fungal species and environmental conditions. A commonly used conversion factor is 5.5 mg of ergosterol per gram of fungal biomass, but it is recommended to consult recent literature for the most appropriate factor for the specific soil environment being studied.[6]

Formula:

Fungal Biomass (g/kg soil) = (Ergosterol concentration (µg/g soil) / Conversion factor (µg ergosterol/g fungal biomass)) * 1000

Concluding Remarks

The quantification of ergosterol is a robust method for estimating the living fungal biomass in soil. The supplementary analysis of this compound can provide valuable information on the fate of fungal necromass. The choice of extraction and analytical method should be based on the specific research question, available equipment, and the characteristics of the soil samples. Careful standardization and the use of appropriate controls are crucial for obtaining accurate and reproducible results.

References

Application of Ergostanol as a Proxy for Paleofire Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ergostanol as a molecular biomarker to reconstruct past fire events. This compound, a C28 stanol, is the saturated counterpart of ergosterol (B1671047), a sterol abundant in fungi. The presence of this compound in sedimentary archives can serve as a valuable proxy for paleofire activity, offering a complementary approach to traditional methods like charcoal analysis.

Introduction

Reconstructing the history of fire is crucial for understanding past environmental changes, vegetation dynamics, and the role of climate in shaping ecosystems. While charcoal analysis is a well-established method for identifying past fire events, molecular biomarkers offer an additional layer of information. Ergosterol, a primary membrane constituent in fungi, is widespread in terrestrial and aquatic environments due to the decomposition of fungal biomass. During biomass burning events, ergosterol can undergo thermal degradation and hydrogenation, leading to the formation of its more stable, saturated analog, this compound. The ratio of this compound to its precursor, ergosterol, or the concentration of this compound in sediment layers can thus be interpreted as an indicator of past fire activity.

Principle of the Method

The application of this compound as a paleofire proxy is based on the chemical transformation of ergosterol upon heating. During a fire, the fungal biomass present in the litter and soil is subjected to high temperatures. This process can lead to the reduction of the double bonds in the ergosterol molecule, resulting in the formation of this compound. Both compounds are subsequently transported to and preserved in sedimentary environments like lakes and peat bogs. By analyzing the concentrations of ergosterol and this compound in sediment cores, it is possible to reconstruct a historical record of fire events in the surrounding catchment area. An elevated concentration of this compound, particularly in conjunction with a corresponding decrease in the ergosterol/ergostanol ratio, can signify a period of increased fire activity.

Data Presentation

The following table summarizes hypothetical quantitative data from a sediment core analysis, illustrating the application of this compound as a paleofire proxy.

Sediment Depth (cm)Age (Years BP)Ergosterol (ng/g dry sediment)This compound (ng/g dry sediment)This compound / (Ergosterol + this compound) RatioInferred Fire Activity
10-12150120150.11Low
28-3042085450.35High
48-50750150120.07Low
68-70110095550.37High
88-901500180180.09Low

Experimental Protocols

Sediment Core Sampling and Sub-sampling
  • Objective: To collect a sediment core and sub-sample it for lipid biomarker analysis.

  • Materials: Gravity corer or piston corer, core liner, core caps (B75204), core extruder, clean spatulas, pre-combusted glass vials with Teflon-lined caps, freeze-dryer.

  • Protocol:

    • Collect a sediment core from the deepest part of a lake or a suitable peat bog.

    • Seal the core liner with caps and transport it vertically to the laboratory.

    • Extrude the core in a clean environment to avoid contamination.

    • Sub-sample the core at desired depth intervals (e.g., every 2 cm) using clean spatulas.

    • Place each sub-sample into a pre-weighed, pre-combusted glass vial.

    • Freeze-dry the samples to a constant weight to determine the dry weight and to preserve the organic matter.

    • Store the freeze-dried samples at -20°C until extraction.

Lipid Extraction
  • Objective: To extract total lipids, including sterols and stanols, from the sediment samples.

  • Materials: Freeze-dried sediment sample, internal standard (e.g., 5α-cholestane), dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), ultrasonic bath, centrifuge, glass Pasteur pipettes, rotary evaporator.

  • Protocol:

    • Weigh approximately 1-5 g of freeze-dried sediment into a clean extraction tube.

    • Add a known amount of an internal standard to quantify the recovery of the analytes.

    • Add a solvent mixture of DCM:MeOH (2:1, v/v).

    • Extract the lipids by ultrasonication for 15-20 minutes. Repeat this step three times with fresh solvent.

    • Centrifuge the sample after each extraction step and collect the supernatant.

    • Combine the supernatants and concentrate the total lipid extract (TLE) using a rotary evaporator.

    • Dry the TLE under a gentle stream of nitrogen.

Saponification and Neutral Lipid Separation
  • Objective: To hydrolyze esterified lipids and separate the neutral lipid fraction containing the sterols and stanols.

  • Materials: TLE, 6% KOH in MeOH, n-hexane, deionized water, glass separation funnel, anhydrous sodium sulfate.

  • Protocol:

    • Redissolve the TLE in a small amount of DCM.

    • Add 6% KOH in MeOH and reflux the mixture for 2 hours to saponify the lipids.

    • After cooling, add deionized water and extract the neutral lipids with n-hexane. Repeat the extraction three times.

    • Combine the hexane (B92381) fractions and wash with deionized water to remove any remaining KOH.

    • Dry the neutral lipid fraction over anhydrous sodium sulfate.

    • Concentrate the neutral fraction under a stream of nitrogen.

Derivatization and Quantification by GC-MS
  • Objective: To derivatize the sterols and stanols to make them more volatile for gas chromatography-mass spectrometry (GC-MS) analysis and to quantify their concentrations.

  • Materials: Neutral lipid fraction, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine (B92270), GC-MS system with a capillary column (e.g., DB-5MS).

  • Protocol:

    • Add BSTFA with 1% TMCS and pyridine to the dried neutral lipid fraction.

    • Heat the mixture at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the sterols and stanols.

    • After cooling, the sample is ready for injection into the GC-MS.

    • Analyze the sample using a GC-MS system. Use a temperature program that effectively separates ergosterol-TMS and this compound-TMS ethers.

    • Identify the compounds based on their retention times and mass spectra by comparison with authentic standards.

    • Quantify the compounds by integrating the peak areas of their characteristic mass fragments and comparing them to the peak area of the internal standard.

Mandatory Visualization

experimental_workflow cluster_sampling 1. Sampling cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_analysis 4. Analysis sampling Sediment Core Collection subsampling Sub-sampling sampling->subsampling freeze_drying Freeze-Drying subsampling->freeze_drying extraction Solvent Extraction (DCM:MeOH) freeze_drying->extraction concentration1 Concentration (Rotovap) extraction->concentration1 saponification Saponification (KOH/MeOH) concentration1->saponification separation Neutral Lipid Separation (Hexane) saponification->separation concentration2 Concentration (N2 stream) separation->concentration2 derivatization Derivatization (BSTFA) concentration2->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification

Caption: Experimental workflow for this compound analysis in sediment samples.

logical_relationship cluster_source Source cluster_event Event cluster_transformation Transformation cluster_archive Archive fungi Fungal Biomass ergosterol Ergosterol fungi->ergosterol fire Biomass Burning ergosterol->fire sediment Sediment Core ergosterol->sediment Deposition This compound This compound fire->this compound Thermal Conversion This compound->sediment Deposition

Caption: Logical relationship of this compound as a paleofire proxy.

Application Notes and Protocols for Stable Isotope Analysis of Ergostanol in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

Ergostanol (5α-ergostan-3β-ol), a saturated sterol, is a key biomarker in environmental studies, primarily used to trace the presence and diagenetic alteration of fungal organic matter. It is formed through the microbial degradation of ergosterol (B1671047), the principal sterol in most fungi, under anaerobic conditions, typically in sediments and anoxic soils. The analysis of the stable isotopic composition (δ¹³C and δ²H) of this compound provides a powerful tool for elucidating the metabolic pathways of fungi, understanding carbon and hydrogen sources in ecosystems, and reconstructing past environmental conditions.

Compound-specific isotope analysis (CSIA) of this compound can offer more detailed information than bulk isotope analysis.[1] For instance, the δ¹³C value of this compound reflects the carbon source utilized by the fungal community, allowing for the differentiation between fungi that metabolize C₃ and C₄ plants.[2][3] The δ²H value of this compound is related to the isotopic composition of the water source and can be used to trace hydrological processes.[4] By examining the isotopic fractionation from ergosterol to this compound, researchers can also gain insights into the microbial degradation pathways and the extent of diagenesis in a given environment.[5]

These application notes provide a comprehensive overview of the methodologies required for the stable isotope analysis of this compound in environmental samples, targeting researchers in environmental science, geochemistry, and microbiology.

Biochemical Pathways

Ergosterol Biosynthesis Pathway

Ergosterol is synthesized in fungi through a complex metabolic pathway, starting from acetyl-CoA. Understanding this pathway is crucial as the isotopic composition of the final ergosterol molecule is influenced by the isotopic composition of the initial substrates and the enzymatic fractionations at each step.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol

Caption: Simplified biosynthetic pathway of ergosterol in fungi.

Ergosterol to this compound Degradation Pathway

In anaerobic environments such as sediments, ergosterol undergoes microbial hydrogenation to form this compound. This process, known as diagenesis, involves the saturation of the double bonds in the sterol ring structure.

Ergosterol_Degradation Ergosterol Ergosterol (C₂₈H₄₄O) This compound This compound (C₂₈H₅₀O) Ergosterol->this compound Microbial Hydrogenation (Anaerobic Conditions)

Caption: Degradation pathway of ergosterol to this compound.

Experimental Protocols

The following protocols are generalized for the extraction, purification, and stable isotope analysis of this compound from environmental samples, primarily soil and sediments.

Overall Experimental Workflow

The entire process from sample collection to data analysis involves multiple steps, each of which is critical for obtaining accurate and reproducible results.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Isotope Analysis Sample_Collection 1. Sample Collection (Soil, Sediment) Freeze_Drying 2. Freeze-Drying & Homogenization Sample_Collection->Freeze_Drying Lipid_Extraction 3. Total Lipid Extraction (e.g., Bligh-Dyer) Freeze_Drying->Lipid_Extraction Saponification 4. Saponification Lipid_Extraction->Saponification Neutral_Lipid_Extraction 5. Neutral Lipid Extraction Saponification->Neutral_Lipid_Extraction Column_Chromatography 6. Column Chromatography (Silica Gel) Neutral_Lipid_Extraction->Column_Chromatography HPLC_Purification 7. HPLC Purification (Sterol Fraction) Column_Chromatography->HPLC_Purification Derivatization 8. Derivatization (Acetylation) HPLC_Purification->Derivatization GC_IRMS 9. GC-IRMS Analysis (δ¹³C and δ²H) Derivatization->GC_IRMS Data_Processing 10. Data Processing & Calibration GC_IRMS->Data_Processing

Caption: Overall experimental workflow for this compound stable isotope analysis.

Detailed Methodologies

3.2.1. Sample Collection and Preparation

  • Collect soil or sediment samples using clean tools and store them in appropriate containers (e.g., glass jars, solvent-rinsed aluminum foil).

  • Freeze the samples immediately at -20°C to halt microbial activity.

  • Prior to extraction, freeze-dry the samples to remove water.

  • Homogenize the dried samples by grinding to a fine powder using a mortar and pestle or a ball mill.

3.2.2. Total Lipid Extraction (Modified Bligh-Dyer Method)

  • Weigh approximately 10-20 g of the homogenized sample into a glass centrifuge tube.

  • Add a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (1:2, v/v) to the sample.

  • Vortex the mixture vigorously and then sonicate for 15-20 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction two more times, and combine the supernatants.

  • Add water to the combined extract to achieve a final DCM:MeOH:water ratio of 1:1:0.9 (v/v/v) to induce phase separation.

  • Collect the lower DCM phase containing the total lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

3.2.3. Saponification and Neutral Lipid Extraction

  • Redissolve the dried lipid extract in a solution of 6% KOH in methanol.

  • Heat the mixture at 80°C for 2 hours to hydrolyze any steryl esters.

  • After cooling, add water and extract the neutral lipids (including sterols) three times with hexane (B92381).

  • Combine the hexane fractions and wash with water until the aqueous phase is neutral.

  • Dry the neutral lipid fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent.

3.2.4. Purification and Isolation of this compound

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column and condition it with hexane.

    • Load the neutral lipid fraction onto the column.

    • Elute with solvents of increasing polarity to separate different lipid classes. The sterol fraction is typically eluted with a mixture of hexane and ethyl acetate (B1210297).

  • HPLC Purification:

    • Further purify the sterol fraction using High-Performance Liquid Chromatography (HPLC) to isolate this compound from other co-eluting sterols.[6]

    • A reverse-phase C18 column is commonly used with a mobile phase such as methanol or acetonitrile.

    • Collect the fraction corresponding to the retention time of an this compound standard.

3.2.5. Derivatization (Acetylation)

  • To improve chromatographic separation and reduce peak tailing during GC analysis, convert the isolated this compound to its acetate ester.

  • Add a mixture of pyridine (B92270) and acetic anhydride (B1165640) to the dried this compound fraction.

  • Heat at 60°C for 1 hour.

  • Evaporate the reagents under nitrogen and redissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-IRMS analysis.

3.2.6. Compound-Specific Isotope Analysis (GC-IRMS)

  • Instrumentation: A gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS) via a combustion (for δ¹³C) or pyrolysis (for δ²H) interface.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure good separation of sterol acetates.

  • Isotope Ratio Measurement:

    • For δ¹³C, the eluting compounds are combusted to CO₂. The IRMS measures the m/z 44, 45, and 46 ions.

    • For δ²H, the eluting compounds are pyrolyzed to H₂ gas. The IRMS measures the m/z 2 and 3 ions.

  • Calibration: Isotope ratios are reported in delta (δ) notation in per mil (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen). A mixture of external standards with known isotopic compositions should be run alongside the samples for calibration and quality control.

Data Presentation

The following tables provide examples of how quantitative data from the stable isotope analysis of this compound can be presented.

Table 1: this compound Concentrations and Stable Isotope Ratios in Various Environmental Samples

Sample IDLocationMatrixThis compound Concentration (µg/g)δ¹³C (‰, VPDB)δ²H (‰, VSMOW)
SED-01Lake SedimentSediment Core (0-5 cm)15.2-28.5-185
SED-02Riverine SedimentSurface Sediment8.7-30.1-172
SOIL-AForest SoilOrganic Horizon22.5-26.8-165
SOIL-BAgricultural SoilTopsoil (0-10 cm)5.4-22.3-150

Table 2: Recovery and Precision of the Analytical Method

Analytical StepParameterValue
Lipid ExtractionRecovery (%)92 ± 5
Column ChromatographyRecovery (%)85 ± 7
HPLC PurificationRecovery (%)78 ± 6
GC-IRMS Analysisδ¹³C Precision (‰)± 0.3
GC-IRMS Analysisδ²H Precision (‰)± 3

Concluding Remarks

The stable isotope analysis of this compound is a sophisticated analytical technique that requires careful sample preparation and high-precision instrumentation. The protocols and application notes provided here offer a comprehensive guide for researchers interested in applying this method to their environmental studies. By combining concentration data with stable isotope ratios, a more nuanced understanding of the role of fungi in biogeochemical cycles and the diagenetic processes affecting their biomarkers can be achieved. Further research is encouraged to expand the database of this compound isotopic compositions in a wider range of environmental settings to enhance the interpretative power of this promising biomarker.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of Ergostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of ergostanol using solid-phase extraction (SPE) techniques. These guidelines are intended to assist researchers in developing robust and efficient methods for isolating this compound from various sample matrices, which is a critical step in drug development, fungal biomarker analysis, and sterol metabolism research.

Introduction to this compound and the Importance of Purification

This compound (ergosta-5,7,22-trien-3β-ol) is a saturated sterol that is a derivative of ergosterol (B1671047), the primary sterol in fungal cell membranes.[1] The purification of this compound is essential for a variety of research applications, including the study of fungal physiology, the development of antifungal drugs that target the ergosterol biosynthesis pathway, and the use of this compound as a biomarker for fungal contamination in environmental and agricultural samples.[1][2] Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex mixtures, offering advantages over traditional liquid-liquid extraction such as reduced solvent consumption, higher sample throughput, and improved reproducibility.[3][4]

Principles of Solid-Phase Extraction for this compound Purification

Solid-phase extraction separates compounds based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase. For a nonpolar compound like this compound, two primary SPE modes are applicable:

  • Reversed-Phase SPE: This is the most common mode for nonpolar analytes. A nonpolar stationary phase (e.g., C18-bonded silica) is used to retain the nonpolar this compound from a polar sample matrix. The analyte is then eluted with a nonpolar organic solvent.

  • Normal-Phase SPE: In this mode, a polar stationary phase (e.g., silica (B1680970) gel) is used. This compound, being relatively nonpolar, will have a weaker interaction with the sorbent compared to polar impurities. The sample is loaded in a nonpolar solvent, and this compound is eluted with a solvent of slightly higher polarity, while highly polar impurities are retained on the column.

The choice of SPE mode and the specific sorbent and solvents will depend on the sample matrix and the impurities to be removed.

Quantitative Data Summary

The following tables summarize representative quantitative data for the recovery of sterols using different SPE conditions. While specific data for this compound is limited in the literature, the data presented for the closely related sterol, ergosterol, and other phytosterols (B1254722) provide a strong basis for method development.

Table 1: Comparison of SPE Sorbent Performance for Sterol Purification

Sorbent TypeCommon Matrix TypesAverage Recovery Rate (%)PurityKey Considerations
C18 (Reversed-Phase) Aqueous extracts, plant tissues, fungal cultures85 - 98% (for ergosterol)[3][5]HighExcellent for retaining nonpolar sterols from polar matrices.
Silica Gel (Normal-Phase) Nonpolar organic extracts, lipid fractions80 - 95% (representative for sterols)Good to HighEffective for separating sterols from other lipids based on polarity differences.[6]
Amino (NH2) Propyl (Normal-Phase) Nonpolar organic extracts85 - 95% (representative for sterols)HighCan offer different selectivity compared to plain silica.
Diol (Normal-Phase) Nonpolar organic extracts80 - 90% (representative for sterols)GoodProvides alternative selectivity for polar interactions.

Table 2: Effect of Elution Solvents on this compound Recovery (Representative Data)

Sorbent TypeElution SolventAverage Recovery Rate (%)Comments
C18 Methanol (B129727)90 - 98%A common and effective elution solvent for reversed-phase SPE.
C18 Acetonitrile88 - 96%Another effective elution solvent, can offer different selectivity.
C18 Isopropanol (B130326) (alkaline)95 - 98% (for ergosterol)[3][5]The addition of a base can improve the stability of some sterols.
Silica Gel Acetone85 - 95%A moderately polar solvent effective for eluting sterols from silica.
Silica Gel Ethyl Acetate80 - 90%A less polar option that can be used for selective elution.
Silica Gel Hexane (B92381)/Isopropanol (e.g., 90:10 v/v)88 - 96%A solvent mixture that allows for fine-tuning of elution strength.

Experimental Protocols

The following are detailed protocols for the purification of this compound using reversed-phase and normal-phase SPE.

Protocol 1: Reversed-Phase SPE using a C18 Cartridge

This protocol is suitable for the extraction of this compound from polar sample matrices such as aqueous extracts of fungal cultures or plant tissues.

Materials:

  • SPE Cartridge: C18 (500 mg, 6 mL)

  • Sample: Aqueous extract containing this compound

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Deionized water

  • Wash Solvent: 10% Methanol in water (v/v)

  • Elution Solvent: Methanol (HPLC grade)

  • Vacuum manifold for SPE

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • If the sample contains solid particulates, centrifuge or filter it through a 0.45 µm filter.

    • Adjust the pH of the sample to neutral if necessary.

  • Column Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent run dry.

    • Follow with 5 mL of deionized water to equilibrate the column. Again, do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Pass 5 mL of the wash solvent (10% methanol in water) through the cartridge to remove polar impurities.

  • Drying:

    • Apply a vacuum to the cartridge for 5-10 minutes to thoroughly dry the sorbent. This step is crucial for efficient elution.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound from the cartridge by passing 5 mL of methanol through the sorbent. Collect the eluate.

  • Post-Elution Processing:

    • The collected eluate containing the purified this compound can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

    • The dried residue can then be reconstituted in a suitable solvent for downstream analysis (e.g., HPLC-UV).

Protocol 2: Normal-Phase SPE using a Silica Gel Cartridge

This protocol is suitable for the purification of this compound from nonpolar organic extracts.

Materials:

  • SPE Cartridge: Silica Gel (500 mg, 6 mL)

  • Sample: this compound dissolved in a nonpolar solvent (e.g., hexane)

  • Conditioning Solvent: Hexane (HPLC grade)

  • Wash Solvent: Hexane

  • Elution Solvent: Hexane/Isopropanol (90:10, v/v)

  • Vacuum manifold for SPE

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • Ensure the sample is completely dissolved in a nonpolar solvent like hexane. If the initial extract is in a polar solvent, it must be evaporated and reconstituted in a nonpolar solvent.

  • Column Conditioning:

    • Place the silica gel SPE cartridge on the vacuum manifold.

    • Pass 5 mL of hexane through the cartridge to condition the sorbent.

  • Sample Loading:

    • Load the sample in hexane onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Pass 5 mL of hexane through the cartridge to wash away any nonpolar impurities that are less retained than this compound.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound by passing 5 mL of the hexane/isopropanol mixture through the cartridge. The small amount of isopropanol increases the polarity of the mobile phase, disrupting the interaction between this compound and the silica gel.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a stream of nitrogen.

    • The purified this compound can be reconstituted in a solvent compatible with the subsequent analytical method.

Visualizations

Experimental Workflow for this compound Purification

SPE_Workflow cluster_Pre Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Post Post-Purification Sample Sample Matrix (e.g., Fungal Culture) Extraction Initial Extraction (e.g., with Organic Solvent) Sample->Extraction Pre_Treatment Pre-treatment (Filtration/pH Adjustment) Extraction->Pre_Treatment Conditioning 1. Column Conditioning Pre_Treatment->Conditioning Load Sample Loading 2. Sample Loading Washing 3. Washing Drying 4. Drying (for RP-SPE) Elution 5. Elution Concentration Solvent Evaporation Elution->Concentration Collect Eluate Analysis Analysis (e.g., HPLC-UV) Concentration->Analysis

Caption: A generalized workflow for the purification of this compound using solid-phase extraction.

Ergosterol Biosynthesis Pathway

This compound is a saturated derivative of ergosterol. Understanding the ergosterol biosynthesis pathway is crucial as it is a primary target for many antifungal drugs.[7][8][9]

Ergosterol_Biosynthesis cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibitors Antifungal Drug Targets AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound Ergosterol->this compound Reduction Statins Statins Statins->Mevalonate Inhibit HMG-CoA Reductase Azoles Azoles Azoles->Lanosterol Inhibit 14α-demethylase Allylamines Allylamines Allylamines->Squalene Inhibit Squalene Epoxidase

Caption: A simplified diagram of the ergosterol biosynthesis pathway, highlighting key intermediates and the points of action for major classes of antifungal drugs. This compound is formed through the reduction of ergosterol.

References

Application Notes and Protocols for the Quantitative Analysis of Ergostanol in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Framework for Researchers, Scientists, and Drug Development Professionals

Note: Based on a comprehensive review of scientific literature, there is a notable scarcity of established and validated methods specifically for the quantitative analysis of ergostanol in food matrices. The majority of available research focuses on its precursor, ergosterol (B1671047). Therefore, the following application notes and protocols are presented as a proposed framework, adapted from well-established methodologies for ergosterol and other phytosterols (B1254722) in food. This proposed method requires full validation for accuracy, precision, linearity, and recovery for the specific food matrix being analyzed.

Introduction

This compound is a saturated derivative of ergosterol, a sterol predominantly found in fungi and yeast. While ergosterol is often used as a marker for fungal contamination in food products, the presence and concentration of this compound are less understood. This compound may be present in foods due to the hydrogenation of ergosterol during food processing or as a natural, albeit minor, component of some organisms. Its analysis is crucial for understanding the effects of food processing, for comprehensive sterol profiling, and for toxicological and nutritional assessments.

This document outlines a proposed methodology for the quantitative analysis of this compound in food products using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for sterol analysis.

Analytical Principle

The quantitative analysis of this compound in food typically involves three main stages:

  • Sample Preparation and Extraction: Liberation of this compound from the food matrix. This often requires saponification to break down esterified forms of the sterol and remove interfering fatty acids.

  • Purification and Derivatization: Clean-up of the extract to remove non-saponifiable lipids and other interfering substances. Derivatization of the hydroxyl group of this compound is then performed to increase its volatility and thermal stability for GC analysis.

  • Instrumental Analysis: Separation and quantification of the derivatized this compound using GC-MS.

Proposed Experimental Protocol: Quantitative Determination of this compound by GC-MS

This protocol is adapted from established methods for ergosterol and other phytosterols and requires optimization and validation for the specific food matrix.[1][2][3]

Reagents and Materials
  • This compound analytical standard

  • Internal Standard (e.g., 5α-cholestane)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Pyridine (anhydrous)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Homogenizer or food processor

  • Refluxing apparatus or water bath

  • Centrifuge

  • Rotary evaporator

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC column suitable for sterol analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation and Saponification
  • Homogenization: Homogenize a representative portion of the food sample to ensure uniformity. For solid or semi-solid foods, this may involve grinding, blending, or lyophilization.[4][5][6]

  • Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a round-bottom flask.

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 5α-cholestane) to the sample.

  • Saponification: Add 50 mL of 2 M methanolic KOH. Reflux the mixture for 60 minutes at 80°C with occasional swirling to hydrolyze esterified sterols and saponify fats.

Extraction of Non-Saponifiable Fraction
  • Cooling: Allow the mixture to cool to room temperature.

  • Extraction: Add 50 mL of n-hexane and 25 mL of deionized water to the flask. Shake vigorously for 5 minutes.

  • Phase Separation: Allow the layers to separate. The upper hexane (B92381) layer contains the non-saponifiable fraction, including this compound.

  • Collection: Carefully transfer the upper hexane layer to a clean flask.

  • Re-extraction: Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane each time.

  • Washing: Combine the hexane extracts and wash them with 50 mL of 10% NaCl solution to remove any remaining soap.

  • Drying: Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Derivatization
  • Reconstitution: Re-dissolve the dried extract in 100 µL of anhydrous pyridine.

  • Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to convert this compound to its trimethylsilyl (B98337) (TMS) ether derivative.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min

    • Ramp: 10°C/min to 290°C, hold for 15 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound-TMS ether should be determined from the mass spectrum of a standard.

Quantification

Prepare a calibration curve using the this compound analytical standard at various concentrations, with a fixed amount of the internal standard. Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can be determined from this calibration curve.

Data Presentation

Currently, there is a lack of published data on the quantitative levels of this compound in various food products. Researchers are encouraged to report their findings to build a comprehensive database. The following table is a template for presenting such data once it becomes available.

Table 1: Template for Reporting Quantitative Data of this compound in Food Products

Food Product CategorySpecific Food ItemThis compound Concentration (µg/g or mg/kg)Analytical MethodReference
Cereal ProductsBread (Whole Wheat)Data Not AvailableGC-MS-
Dairy ProductsCheese (Cheddar)Data Not AvailableGC-MS-
Processed MeatsSalamiData Not AvailableGC-MS-
Fermented FoodsTempehData Not AvailableGC-MS-
MushroomsProcessed MushroomsData Not AvailableGC-MS-

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the quantitative analysis of this compound in food products.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenization Food Sample Homogenization weighing Weighing & Internal Standard Addition homogenization->weighing saponification Saponification (Methanolic KOH, 80°C) weighing->saponification extraction Hexane Extraction of Non-saponifiable Fraction saponification->extraction washing Washing with NaCl Solution extraction->washing drying Drying over Na2SO4 washing->drying evaporation Evaporation to Dryness drying->evaporation derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification using Calibration Curve gcms->quantification

Caption: Proposed experimental workflow for this compound analysis.

Logical Relationship of Sterol Analysis

The following diagram shows the logical relationship between the target analyte, the analytical technique, and the key procedural steps.

G cluster_analyte Target Analyte cluster_method Analytical Method cluster_steps Key Procedural Steps This compound This compound in Food Matrix saponification Saponification This compound->saponification is liberated by gcms Gas Chromatography- Mass Spectrometry (GC-MS) extraction Extraction saponification->extraction followed by derivatization Derivatization extraction->derivatization and prepared for analysis by derivatization->gcms leading to

Caption: Logical flow of this compound analysis.

References

Application Note & Protocol: Synthesis of Deuterated Ergostanol as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results.[1][2][3] An ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and corrects for variations in sample preparation, injection volume, and matrix effects.[2][4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), serve as excellent internal standards because they are chemically almost identical to the analyte but have a distinct mass, allowing for their differentiation by the mass spectrometer.[1][4] This document provides a detailed protocol for the chemical synthesis of deuterated ergostanol, a valuable internal standard for the quantification of this compound and related sterols in various biological matrices.

This compound is a fully saturated derivative of ergosterol (B1671047) and a significant sterol in certain biological systems. Accurate quantification of this compound is important in studies of fungal biochemistry, sterol metabolism, and drug development targeting sterol biosynthetic pathways.

Proposed Synthesis of Deuterated this compound (this compound-d₄)

This section outlines a proposed multi-step chemical synthesis for preparing deuterated this compound (specifically, this compound-d₄) starting from ergosterol. The strategy involves the deuteration of an intermediate, followed by reduction to the final product.

Synthesis Workflow

Synthesis_Workflow Ergosterol Ergosterol Intermediate1 Ergosta-4,7,22-trien-3-one Ergosterol->Intermediate1 Oppenauer Oxidation Intermediate2 Ergosta-4,6,22-trien-3-one Intermediate1->Intermediate2 Isomerization Intermediate3 [2,2,4,6]-d₄-Ergosta-4,22-dien-3-one Intermediate2->Intermediate3 H/D Exchange (NaOD, D₂O) Ergostanol_d4 This compound-d₄ Intermediate3->Ergostanol_d4 Catalytic Deuteration (D₂, Pd/C)

Caption: Proposed chemical synthesis workflow for this compound-d₄ from ergosterol.

Experimental Protocol: Synthesis of this compound-d₄

Step 1: Oppenauer Oxidation of Ergosterol

  • To a solution of ergosterol (1 equivalent) in toluene, add aluminum isopropoxide (3 equivalents) and cyclohexanone (B45756) (5 equivalents).

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a cold, saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously for 1 hour, then extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ergosta-4,7,22-trien-3-one.

Step 2: Isomerization to Ergosta-4,6,22-trien-3-one

  • Dissolve the crude product from Step 1 in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give ergosta-4,6,22-trien-3-one.

Step 3: Deuterium Exchange

  • Dissolve the enone from Step 2 in a mixture of deuterated methanol (B129727) (CH₃OD) and deuterium oxide (D₂O).

  • Add sodium deuteroxide (NaOD) in D₂O (40% w/v) as a catalyst.

  • Stir the mixture at reflux for 24-48 hours. The protons at positions 2, 4, and 6 will undergo exchange with deuterium.

  • Cool the reaction, neutralize with DCl in D₂O, and extract with diethyl ether.

  • Wash the organic layer with D₂O, dry over anhydrous sodium sulfate, and concentrate to yield crude[4][4][6][7]-d₄-Ergosta-4,22-dien-3-one.

Step 4: Catalytic Deuteration

  • Dissolve the deuterated intermediate from Step 3 in ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight).

  • Subject the mixture to a deuterium gas (D₂) atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight. This will reduce the double bonds and the ketone.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to obtain pure this compound-d₄.

Quantitative Data for Synthesis
StepProductStarting Material (g)Product (g, Theoretical)Typical Yield (%)Isotopic Purity (%)
1 & 2Ergosta-4,6,22-trien-3-one10.09.985N/A
3[4][4][6][7]-d₄-Ergosta-4,22-dien-3-one8.48.590>98 (at labeled positions)
4This compound-d₄7.67.780>98
Overall This compound-d₄ 10.0 5.8 ~61 >98

Application of Deuterated this compound in Quantitative Analysis

Deuterated this compound is an ideal internal standard for the quantification of endogenous this compound in biological samples by LC-MS.

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound-d₄ Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation Dry->LC MS MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Workflow for quantification of this compound using a deuterated internal standard.

Protocol for Sample Analysis
  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of this compound-d₄ internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

    • Perform a lipid extraction, for example, using the Folch method with a 2:1 chloroform:methanol mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of mobile phase).

  • LC-MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., C18).

    • Perform chromatographic separation using a suitable gradient (e.g., water/methanol with formic acid).

    • Detect the analyte and internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • This compound MRM transition (example): Q1: m/z 387.4 [M+H-H₂O]⁺ → Q3: m/z (product ion)

      • This compound-d₄ MRM transition (example): Q1: m/z 409.4 [M+H]⁺ → Q3: m/z 391.4 [M+H-H₂O]⁺

  • Data Analysis:

    • Integrate the peak areas for both the endogenous this compound and the this compound-d₄ internal standard.

    • Calculate the peak area ratio (this compound / this compound-d₄).

    • Construct a calibration curve by analyzing standards with known concentrations of this compound and a fixed concentration of the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Sample Quantitative Data
Sample IDThis compound Peak AreaThis compound-d₄ Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Blank01,520,3000.0000.0
Cal 11,5501,515,0000.0010.5
Cal 23,1001,530,0000.0021.0
Cal 315,2001,525,0000.0105.0
Cal 430,5001,510,0000.02010.0
QC Low4,6001,522,0000.0031.5
QC High24,3001,518,0000.0168.0
Unknown 112,1001,528,0000.0084.0
Unknown 218,4001,520,0000.0126.1

Conclusion

The use of a deuterated internal standard, such as this compound-d₄, is essential for the robust and accurate quantification of this compound in complex biological matrices. The proposed chemical synthesis provides a viable route to obtain this valuable analytical tool. By compensating for variability during sample processing and analysis, this compound-d₄ enables researchers and drug development professionals to generate high-quality, reliable data in their studies of sterol metabolism and related fields.

References

Troubleshooting & Optimization

Overcoming co-elution issues in ergostanol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues in ergostanol chromatography. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how do I identify it in my this compound chromatogram?

A1: Co-elution occurs when this compound and one or more other compounds are not fully separated and elute from the chromatography column at or near the same time, resulting in overlapping peaks.[1] You can identify potential co-elution by observing:

  • Asymmetrical Peaks: Look for peaks that are not perfectly Gaussian. Signs include "shoulders," where a smaller peak is merged onto the side of the main peak, or excessive "tailing" or "fronting".[1][2]

  • Broader-Than-Expected Peaks: If the this compound peak is significantly wider than other peaks in the chromatogram under similar conditions, it may indicate the presence of multiple hidden compounds.

  • Inconsistent Peak Area/Height: If the quantitative results for a known standard vary significantly between runs without a clear reason, an intermittent interference may be co-eluting.

Q2: How can I definitively confirm if my this compound peak is pure?

A2: Visual inspection of the chromatogram is a good first step, but for definitive confirmation, a detector with spectral analysis capabilities is invaluable.[2]

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector scans a range of UV-Vis wavelengths. The software can perform a peak purity analysis by comparing spectra taken across the entire peak (upslope, apex, and downslope).[2][3] If the spectra are not identical, it signifies that more than one compound is present.[2]

  • Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio (m/z) information. If the mass spectra change across the eluting peak, it is a strong indication of co-elution.[2]

Q3: What are the most common types of compounds that co-elute with this compound?

A3: this compound is a sterol, and its co-elution challenges often arise from other structurally similar lipids present in the sample matrix. Common interferences include:

  • Sterol Isomers: Other sterols with the same molecular weight and similar polarity, such as brassicasterol, campesterol, or sitosterol, are frequent culprits.

  • Related Sterols: Cholesterol and its derivatives can also co-elute depending on the chromatographic conditions.[4]

  • Matrix Components: In complex biological or food matrices, other lipids or hydrophobic compounds can interfere with the analysis.

Q4: What are the primary chromatographic factors I should focus on to resolve co-elution?

A4: Peak resolution is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k').[1][5][6]

  • Selectivity (α): This is the most powerful factor for resolving co-eluting peaks. It describes the ability of the chromatographic system to distinguish between two compounds. It is primarily influenced by the mobile phase chemistry and the stationary phase (column) chemistry.[2][5]

  • Retention Factor (k'): This relates to how long a compound is retained on the column. Adjusting retention can move peaks away from each other. An ideal k' is generally between 2 and 10.[1]

  • Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency leads to narrower peaks, which can resolve if they are only slightly overlapped. It is affected by the column's particle size, length, and the flow rate.[5]

Troubleshooting Guides

Guide 1: Resolving Co-eluting this compound Peaks in Reversed-Phase HPLC

Issue: My this compound peak is showing a shoulder or is completely merged with an unknown peak on a standard C18 column.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting this issue, starting with the simplest and most impactful adjustments.

G cluster_0 Troubleshooting Workflow for Co-elution A Co-elution Observed (Peak Shoulder/Tailing) B Is Retention Factor (k') between 2 and 10? A->B C Adjust Mobile Phase Strength (e.g., decrease % organic solvent) B->C No D Change Mobile Phase Selectivity B->D Yes C->B E Change Stationary Phase (Column Chemistry) D->E Still Co-eluting G Resolved Peaks D->G Resolved F Adjust Temperature and Flow Rate E->F Still Co-eluting E->G Resolved F->G Resolved

Caption: A logical workflow for troubleshooting HPLC co-elution issues.

Step 1: Optimize Retention Factor (k')

  • Question: My this compound peak is eluting very early (k' < 2), close to the solvent front, with poor separation. What should I do?

  • Answer: An early eluting peak has not spent enough time interacting with the stationary phase for a good separation to occur. You need to increase its retention. In reversed-phase HPLC, this is achieved by weakening the mobile phase.[2]

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. For example, if you are using 95:5 Methanol:Water, try adjusting to 90:10.

Step 2: Modify Mobile Phase Selectivity (α)

  • Question: I've adjusted the retention factor, but the peaks are still merged. How can I improve selectivity?

  • Answer: If increasing retention doesn't work, it means your current system cannot chemically differentiate between the two compounds. Changing the mobile phase chemistry is the most effective way to alter selectivity.[5][6]

    • Action 1: Change Organic Modifier. Switch from acetonitrile to methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter the elution order and separation.[6]

    • Action 2: Adjust pH. Add a modifier like 0.1% formic acid to the mobile phase. Adjusting the pH can change the ionization state of certain interfering compounds, altering their retention and improving separation.[3][6]

Parameter ChangeStarting ConditionModified ConditionExpected Outcome
Mobile Phase Strength 95% Acetonitrile90% AcetonitrileIncreased retention for all compounds, potentially improving resolution of early eluting peaks.[2]
Organic Modifier 90% Acetonitrile90% MethanolChange in elution order and selectivity, potentially resolving closely eluting peaks.[6]
pH Modifier Water0.1% Formic Acid in WaterImproved peak shape for acidic/basic compounds and potential shift in retention times.[3]
Table 1: Effect of Mobile Phase Modifications on Peak Resolution.

Step 3: Change the Stationary Phase (Column)

  • Question: I have tried multiple mobile phases with my C18 column and the co-elution persists. What is the next step?

  • Answer: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter to change. A different column can offer a completely different separation mechanism or selectivity.[5]

    • Action: Switch to a column with a different bonded phase. Good alternatives to C18 for sterol analysis include Phenyl-Hexyl, Cyano (CN), or Biphenyl columns.[2][7] These phases provide different types of interactions (e.g., pi-pi interactions) that can resolve compounds that are inseparable on a C18 phase.

Column TypePrimary InteractionBest For
C18 (ODS) HydrophobicGeneral purpose, widely used for sterols.
Phenyl-Hexyl Hydrophobic & Pi-PiAromatic compounds, offers different selectivity than C18.[6]
Cyano (CN) Normal/Reversed-Phase & Dipole-DipolePolar compounds, can provide unique selectivity for sterols.[7]
Biphenyl Hydrophobic & Pi-PiEnhanced selectivity for aromatic and unsaturated compounds.[2]
Table 2: Alternative HPLC Columns for Improved Selectivity.

Guide 2: Using Sample Preparation to Minimize Interferences

Issue: My sample matrix is very complex, and I suspect matrix effects are causing co-elution with this compound.

Workflow for Sample Cleanup:

G cluster_1 Experimental Workflow: Sample Preparation to Analysis A Lipid Extraction (e.g., Bligh-Dyer) B Solid Phase Extraction (SPE) Cleanup A->B Load Extract C Elute this compound Fraction B->C Wash & Elute D Evaporate & Reconstitute C->D E HPLC Analysis D->E Inject Sample

Caption: Workflow for sample cleanup prior to HPLC analysis.
  • Question: How can I clean up my lipid extract to remove interfering compounds before injecting it into the HPLC?

  • Answer: Solid Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and isolating compounds of interest.[8] For this compound, a normal-phase SPE cartridge (like silica) can be used to separate lipids based on their polarity.

  • Question: Can you provide a basic protocol for SPE cleanup?

  • Answer: Yes, a detailed protocol for SPE is provided in the "Experimental Protocols" section below. The general principle involves dissolving your dried lipid extract in a non-polar solvent, loading it onto a pre-conditioned silica (B1680970) SPE cartridge, washing away non-polar interferences with a non-polar solvent, and then eluting the slightly more polar sterol fraction with a solvent of intermediate polarity.[4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the separation of sterols. Optimization will likely be required based on your specific sample and system.

  • Column: C18 Reversed-Phase Column (e.g., Luna C18, 250 x 2.0 mm, 3-µm particle size).[4]

  • Mobile Phase A: 100% Methanol with 5 mM Ammonium Acetate.[4]

  • Mobile Phase B: 85% Methanol / 15% Water with 5 mM Ammonium Acetate.[4]

  • Flow Rate: 0.2 mL/min.

  • Gradient Program:

    • 0-2 min: 100% B (Isocratic)

    • 2-15 min: Linear gradient from 100% B to 100% A

    • 15-25 min: 100% A (Isocratic)

    • 25-30 min: Return to 100% B for column re-equilibration.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 205 nm or MS in positive ion mode.

Protocol 2: Solid Phase Extraction (SPE) for Sterol Fraction Cleanup

This protocol is designed to isolate sterols from a complex lipid extract using a silica cartridge.

  • Materials: 100 mg Silica SPE cartridge, toluene, hexane, 30% isopropanol (B130326) in hexane, nitrogen gas evaporator.[4]

  • Cartridge Conditioning: Pre-wash the silica cartridge with 2 mL of hexane. Do not let the cartridge go dry.[4]

  • Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene. Pass the entire sample through the conditioned cartridge.[4]

  • Wash Step: Elute non-polar compounds (e.g., cholesteryl esters) with 1 mL of hexane. Discard this fraction.[4]

  • Elution Step: Elute the sterol fraction, including this compound, with 8 mL of 30% isopropanol in hexane. Collect this fraction.[4]

  • Final Preparation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL of 95% methanol) for HPLC analysis.[4]

References

Technical Support Center: Ergostanol Extraction from Clay-Rich Soils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving ergostanol extraction efficiency from challenging soil matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common issues encountered during the extraction of this compound from clay-rich soils.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Q1: My this compound recovery from a clay-rich soil sample is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low recovery of sterols like this compound from clay-rich soils is a common challenge. Clay minerals have a high surface area and can strongly adsorb organic molecules, making their extraction difficult. One study reported that while ergosterol (B1671047) was quantitatively recovered from some soils, only about 66% was recovered from a subsoil with a high clay content[1][2].

Troubleshooting Steps:

  • Optimize the Extraction Solvent: The choice of solvent is critical. Alkaline extraction methods have been shown to yield better results than neutral solvents by helping to break the bonds between sterols and the soil matrix[1][2]. A combination of methanol (B129727) and potassium hydroxide (B78521) (KOH) followed by extraction with a non-polar solvent like pentane (B18724) or hexane (B92381) can improve efficiency and sample cleanliness[3].

  • Incorporate a Saponification Step: this compound may exist as esters within the soil matrix. A saponification step (alkaline hydrolysis) is crucial to cleave these ester bonds and release free this compound, making it available for extraction. Heating the sample in a methanol-KOH mixture for about 30 minutes can significantly increase extraction efficiency[3]. However, prolonged heating should be avoided as it can lead to the degradation of the this compound molecule[3].

  • Pre-treat the Soil Sample:

    • Lyophilization (Freeze-Drying): This can improve extraction yields for some soil types by increasing the surface area and removing water, which can interfere with solvent penetration[1][2]. It is recommended to freeze-dry samples until they are completely dry and then grind them to a fine powder to ensure homogeneity[4].

    • Acid Hydrolysis: For complex matrices, a pre-treatment with dilute acid can help break down polysaccharides and other components that may entrap this compound, thereby releasing it for extraction[5].

Q2: I'm observing a lot of matrix interference in my final extract, leading to unreliable chromatographic analysis. How can I clean up my sample?

A2: Clay-rich soils are notorious for co-extracting interfering compounds that can complicate analysis by HPLC or GC-MS.

Troubleshooting Steps:

  • Solvent Partitioning: After the initial extraction, a liquid-liquid extraction step can help separate the non-polar this compound from more polar interfering compounds. For instance, after an alkaline methanol extraction, partitioning the extract with a non-polar solvent like pentane or hexane can leave many polar impurities behind in the methanol/water phase, resulting in a cleaner sample for analysis[3][6].

  • Solid-Phase Extraction (SPE): If solvent partitioning is insufficient, SPE can be a powerful tool for sample cleanup. A silica-based SPE cartridge can be used to retain polar impurities while allowing the less polar this compound to be eluted with a non-polar solvent.

  • Advanced Analytical Techniques: Consider using more selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more selective than HPLC-UV and less susceptible to interference from co-eluting matrix components, which can lead to more accurate quantification[6][7].

Q3: Should I be using sonication in my extraction protocol? What are the benefits?

A3: Yes, ultrasound-assisted extraction (UAE) can be highly beneficial. The application of ultrasound waves creates cavitation bubbles in the solvent. The collapse of these bubbles near the soil particles generates localized high pressure and temperature, which can enhance the disruption of soil aggregates and cell walls, and improve the penetration of the solvent into the matrix. This leads to:

  • Improved Extraction Efficiency: UAE can increase the yield of extracted this compound.

  • Reduced Extraction Time: Sonication can significantly shorten the time required for extraction compared to traditional methods like maceration or Soxhlet extraction[8][9][10].

  • Lower Solvent Consumption: The increased efficiency of UAE can sometimes allow for the use of smaller volumes of solvent.

For optimal results, parameters such as sonication time, temperature, and solvent-to-solid ratio should be optimized for your specific soil type[10].

Data on Extraction Method Efficiencies

The following tables summarize quantitative data on the efficiency of different extraction methods and solvents for sterols from various matrices. This data, primarily from ergosterol studies, serves as a valuable proxy for this compound extraction.

Table 1: Comparison of Ergosterol Extraction Methods

Extraction MethodMatrixRelative Ergosterol YieldReference
Chloroform-based ExtractionRoot and Growth SubstrateConsistently higher than other methods[11][12]
Alkaline Methanol (MeOH) + KOHSoilGood efficiency and clean extract[3]
Cyclohexane ExtractionRoot and Growth SubstrateModerate[11]
Methanol Hydroxide (without cyclohexane)Root and Growth SubstrateVery low (80-92% reduction vs. chloroform)[11][12]
Non-alkaline MethanolRoot and Growth SubstrateConsistently low[11]

Table 2: Effect of Saponification Heating Time on Ergosterol Extraction

Heating Time (Methanol + KOH)MatrixRelative Ergosterol YieldReference
30 minutesLeafHighest efficiency[3]
1 and 2 hoursLeafDecreased efficiency (potential degradation)[3]
24 and 48 hours (cold)LeafLow with large deviation[3]

Experimental Protocols

Here are detailed methodologies for key this compound extraction experiments. Safety Precaution: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling organic solvents and strong bases.

Protocol 1: Alkaline Saponification and Extraction

This protocol is adapted from methods shown to be effective for sterol extraction from complex matrices[3][6][11].

Materials:

  • Freeze-dried and ground clay-rich soil

  • 10% (w/v) Potassium Hydroxide (KOH) in HPLC-grade Methanol

  • Pentane or n-Hexane

  • Deionized Water

  • Centrifuge tubes (Teflon or glass)

  • Centrifuge

  • Water bath or heating block

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 1-2 g of the prepared soil sample into a centrifuge tube.

  • Add 10 mL of 10% KOH in methanol to the tube.

  • Vortex briefly to mix.

  • Incubate the mixture in a water bath at 80°C for 30 minutes to facilitate saponification.

  • Allow the sample to cool to room temperature.

  • Add 2 mL of deionized water and vortex thoroughly.

  • Add 10 mL of pentane (or n-hexane), vortex vigorously for 1 minute to partition the this compound into the non-polar phase.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper pentane layer to a clean collection tube.

  • Repeat the pentane extraction (steps 7-9) two more times, pooling the pentane fractions.

  • Evaporate the pooled pentane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol or mobile phase) for HPLC or LC-MS/MS analysis.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)

This protocol incorporates sonication to enhance extraction efficiency[8][9][10].

Materials:

  • Freeze-dried and ground clay-rich soil

  • Extraction solvent (e.g., 2:1 Chloroform:Methanol)

  • Centrifuge tubes (Teflon or glass)

  • Ultrasonic water bath or probe sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 1-2 g of the prepared soil sample into a centrifuge tube.

  • Add 10 mL of the chosen extraction solvent (e.g., 2:1 Chloroform:Methanol).

  • Place the tube in an ultrasonic water bath and sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C). If using a probe sonicator, use pulsed cycles to avoid overheating.

  • After sonication, centrifuge the sample at 2000 x g for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 2-5) with a fresh aliquot of solvent.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of an appropriate solvent for analysis.

Note: This UAE protocol can be combined with alkaline saponification by using the alkaline methanol solution as the solvent in step 2 and including the heating step after sonication.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_cleanup Purification & Concentration cluster_analysis Analysis s1 Collect Soil Sample s2 Lyophilize (Freeze-Dry) s1->s2 s3 Grind and Homogenize s2->s3 e1 Add Alkaline Solvent (e.g., 10% KOH in Methanol) s3->e1 1-2g of soil e2 Ultrasound-Assisted Extraction (Optional) e1->e2 e3 Heat (e.g., 80°C for 30 min) e2->e3 e4 Cool to Room Temperature e3->e4 p1 Liquid-Liquid Extraction (with Pentane/Hexane) e4->p1 p2 Collect & Pool Organic Layers p1->p2 p3 Evaporate to Dryness p2->p3 p4 Reconstitute in Solvent p3->p4 a1 HPLC or LC-MS/MS Analysis p4->a1

Caption: Workflow for this compound extraction from soil samples.

Troubleshooting Logic

troubleshooting_logic start Start: Low this compound Recovery q1 Is your soil clay-rich? start->q1 a1_yes Action: Use Alkaline Extraction (e.g., KOH in Methanol) q1->a1_yes Yes a1_no Check other parameters q1->a1_no No q2 Did you include a saponification step? a1_yes->q2 a2_yes Check heating time & temp. (Avoid prolonged heating) q2->a2_yes Yes a2_no Action: Add saponification step (e.g., 80°C for 30 min) q2->a2_no No q3 Is sample pre-treatment adequate? a2_yes->q3 a2_no->q3 a3_yes Action: Consider sample cleanup (LLE, SPE) q3->a3_yes Yes a3_no Action: Ensure complete lyophilization and grinding q3->a3_no No end Improved Recovery a3_yes->end a3_no->end

Caption: Troubleshooting guide for low this compound recovery.

References

Technical Support Center: Minimizing Ergostanol Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ergostanol degradation during sample storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a saturated phytostanol, a type of plant-derived sterol. Its stability is crucial for accurate quantification in research and clinical studies, as degradation can lead to erroneous results and misinterpretation of its physiological effects.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are exposure to oxygen, light, and high temperatures.[1][2][3] While this compound is more stable than unsaturated phytosterols (B1254722) like ergosterol (B1671047) due to the absence of double bonds in its ring structure, it can still undergo oxidation under harsh conditions.[2][4]

Q3: What are the ideal short-term and long-term storage temperatures for this compound samples?

A3: For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is ideal to minimize chemical degradation.[5][6]

Q4: How does pH affect the stability of this compound in solution?

A4: While specific data on this compound is limited, studies on similar lipid molecules suggest that neutral to slightly acidic pH conditions are generally preferable for stability. Extreme pH levels (highly acidic or alkaline) can potentially catalyze degradation reactions.[7][8]

Q5: Can repeated freeze-thaw cycles degrade this compound samples?

A5: Yes, repeated freeze-thaw cycles can impact the stability of many biomolecules and are generally not recommended.[9][10][11] If a sample needs to be accessed multiple times, it is best to aliquot it into smaller volumes before initial freezing to avoid repeated thawing of the entire sample.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution
Appearance of new, unexpected peaks in HPLC/GC analysis Oxidative degradation of this compound. This is often accelerated by exposure to air and/or light.1. Confirm the identity of new peaks using mass spectrometry (MS) to identify potential oxidation products like 7-hydroxy or 7-keto-ergostanol.[1][3]2. Review storage procedures to ensure samples are protected from light (using amber vials) and oxygen (storing under an inert atmosphere like argon or nitrogen).3. Consider adding an antioxidant such as BHT or Vitamin E to the solvent if compatible with your downstream analysis.[1][12]
Decrease in this compound concentration over time Degradation due to improper storage temperature. 1. Verify that storage units are maintaining the correct temperature (-20°C or lower for long-term).2. Conduct a small-scale stability study under your specific storage conditions to determine the degradation rate.
Peak tailing or fronting in chromatograms Secondary interactions with the stationary phase or column overload. This can be due to active sites on the column interacting with the hydroxyl group of this compound.1. Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.2. Use a column with high-purity silica (B1680970) and good end-capping to minimize silanol (B1196071) interactions.3. Reduce the injection volume or sample concentration to check for column overload.[13][14]
Ghost peaks appearing in blank runs System contamination or carryover from previous injections. 1. Run blank injections with the mobile phase to identify the source of contamination.2. Clean the autosampler, injection port, and column according to the manufacturer's instructions.[7][15][16]

Data on this compound Stability

While specific kinetic data for this compound degradation is not extensively published, the following table summarizes the expected stability based on data from related phytostanols. Phytostanols are generally considered chemically stable materials.[4]

Storage Condition Temperature Light Exposure Atmosphere Expected Stability (Qualitative) Potential Degradation Products
Long-term -20°C or belowDark (Amber vials)Inert (Argon/Nitrogen)High Minimal degradation expected.
Short-term 2-8°CDark (Amber vials)NormalGood Trace amounts of oxidation products may form over extended periods.
Room Temperature 20-25°CDark (Amber vials)NormalModerate Gradual degradation is likely, especially over several weeks.[17]
Accelerated >40°CExposed to lightAirLow Significant formation of 7-hydroxy, 7-keto, and epoxy derivatives.[1][3]

Experimental Protocols

Protocol for this compound Stability Study

This protocol outlines a method to assess the stability of this compound in a specific solvent under various storage conditions.

1. Materials:

  • This compound standard
  • HPLC-grade solvent (e.g., ethanol, isopropanol)
  • Amber glass vials with PTFE-lined caps
  • Internal standard (e.g., 5α-cholestane)
  • HPLC system with UV detector or GC-MS system
  • Temperature-controlled storage chambers/incubators

2. Sample Preparation: a. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Add the internal standard to the stock solution at a fixed concentration. c. Aliquot the solution into multiple amber glass vials. d. For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

3. Storage Conditions: a. Divide the vials into groups for each storage condition to be tested (e.g., -20°C in dark, 4°C in dark, 25°C in dark, 40°C with light exposure). b. Place the vials in the respective temperature-controlled environments.

4. Time Points: a. Predetermine the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months). b. At each time point, retrieve one vial from each storage condition for analysis.

5. Analysis (HPLC-UV Example): a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 95:5 v/v). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 210 nm. e. Injection Volume: 20 µL. f. Equilibrate the column for at least 30 minutes before the first injection. g. Inject the sample from each time point and storage condition.

6. Data Analysis: a. Calculate the peak area ratio of this compound to the internal standard for each sample. b. Compare the peak area ratio at each time point to the initial (T=0) ratio to determine the percentage of this compound remaining. c. Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

Visualizations

Ergostanol_Degradation_Pathway This compound This compound Radical This compound Radical This compound->Radical Initiation (Heat, Light, Metal Ions) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Hydroxy 7-Hydroxy-ergostanol Hydroperoxide->Hydroxy Decomposition Keto 7-Keto-ergostanol Hydroperoxide->Keto Decomposition Epoxy 5,6-Epoxy-ergostanol Hydroperoxide->Epoxy Decomposition

Figure 1: Proposed oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Prep_Stock Prepare this compound Stock (with Internal Standard) Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot Inert Purge with Inert Gas (Optional) Aliquot->Inert Storage_Minus20 -20°C Dark Inert->Storage_Minus20 Storage_4 4°C Dark Inert->Storage_4 Storage_25 25°C Dark Inert->Storage_25 Storage_40 40°C Light Inert->Storage_40 Analysis HPLC or GC-MS Analysis Storage_Minus20->Analysis Storage_4->Analysis Storage_25->Analysis Storage_40->Analysis Data Calculate % Remaining Analysis->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Figure 2: Experimental workflow for an this compound stability study.

References

Technical Support Center: Optimization of Saponification for Ergostanol Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the saponification step for ergostanol release. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the saponification and subsequent analysis of this compound.

Q1: What are the signs of incomplete saponification?

A1: Incomplete saponification can lead to inaccurate quantification of this compound. Key indicators include:

  • Low this compound Recovery: The most direct sign is a lower than expected yield of this compound in your final analysis.

  • Presence of Fatty Acid Esters: If your analytical method (e.g., GC-MS) detects ergosteryl esters, it indicates that the saponification was not sufficient to cleave the ester bonds.

  • Phase Separation Issues: During the liquid-liquid extraction step following saponification, the formation of a stable emulsion or a poorly defined interface between the aqueous and organic layers can suggest the presence of unsaponified lipids.

  • Visible Oil Droplets: After cooling the saponification mixture, the presence of visible oil droplets may indicate that the fat was not fully hydrolyzed.

Q2: My this compound recovery is low. What are the potential causes and solutions?

A2: Low recovery of this compound is a common issue with several potential causes:

  • Insufficient Saponification Time or Temperature: The saponification reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature within the recommended ranges. For example, heating at 80°C for 30 minutes is a common starting point.[1] However, prolonged exposure to high temperatures can degrade this compound. Optimization may be required for your specific sample matrix.

  • Inadequate Reagent Concentration: The concentration of the alkaline solution (e.g., potassium hydroxide (B78521) in methanol) may be too low to fully saponify the sample.

    • Solution: Ensure the concentration of your saponification reagent is appropriate for the amount of lipid in your sample. A 60% (w/v) solution of KOH has been shown to be effective.[2]

  • Sample Matrix Effects: The presence of complex carbohydrates or other components in the sample matrix can trap this compound, preventing its complete release and extraction.[3]

    • Solution: Consider an acid hydrolysis step prior to saponification for samples with complex matrices, such as cereal products.[3]

  • Extraction Inefficiency: The solvent used for extracting the unsaponifiable fraction (containing this compound) may not be optimal, or the number of extraction steps may be insufficient.

    • Solution: Use a nonpolar solvent like n-hexane or toluene (B28343) for extraction.[4][5] Performing multiple extractions (e.g., three times) of the aqueous layer will help maximize the recovery of this compound.

  • This compound Degradation: this compound is susceptible to degradation by light and oxidation.

    • Solution: Protect your samples from light by using amber vials or covering them with aluminum foil. Work quickly and consider adding an antioxidant like ascorbic acid to your sample before saponification.[4]

Q3: I am seeing interfering peaks in my chromatogram. What could they be and how can I remove them?

A3: Interfering peaks in your chromatogram (GC-MS or HPLC) can co-elute with this compound, leading to inaccurate quantification.

  • Potential Interfering Substances: The unsaponifiable fraction can contain other lipids besides sterols, such as hydrocarbons, carotenoids, and tocopherols.[3] In some samples, other sterols with similar structures to this compound may also be present.

  • Solutions:

    • Solid-Phase Extraction (SPE): A purification step using SPE can effectively remove many interfering compounds.[1]

    • Liquid-Liquid Extraction (LLE): Using a solvent like cyclohexane (B81311) for LLE can help in sample clean-up.

    • Derivatization: For GC analysis, derivatizing the sterols to trimethylsilyl (B98337) (TMS) ethers can improve separation and peak shape.[6]

    • Optimized Chromatographic Conditions: Adjusting the temperature program in GC or the mobile phase composition in HPLC can help to resolve the this compound peak from interfering compounds.

Q4: Should I add an internal standard before or after saponification?

A4: The internal standard (IS) should ideally be added at the very beginning of the sample preparation process, before saponification.[7] This allows the IS to account for any loss of analyte during all subsequent steps, including saponification, extraction, and derivatization. Using an internal standard helps to correct for variations in injection volume and improves the accuracy and precision of quantification.[6]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the saponification of various sample types for this compound analysis.

ParameterFungal Biomass (decomposing leaves)MushroomsFats and Oils
Saponification Reagent KOH in methanol2 M KOHEthanolic KOH
Reagent Concentration Not specified, but used in a solution2 MNot specified
Temperature 80 °C[1]60 °C[4]Reflux temperature[6]
Time 30 min[1]45 min[4]70 ± 10 min[6]
Extraction Solvent Isopropanol (after SPE)[1]n-hexane[4]Toluene[6]
Antioxidant Not specified0.1 M Ascorbic acid[4]Not specified
Post-Saponification Cleanup Solid-Phase Extraction (SPE)[1]Filtration and liquid-liquid extraction[4]Liquid-liquid extraction[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the saponification of this compound.

Protocol 1: Saponification of Fungal Biomass in Decomposing Leaves

This protocol is adapted from a method used for quantifying ergosterol (B1671047) in decomposing leaves.[1]

  • Sample Preparation: Place a known dry weight of the leaf sample (e.g., 20-50 mg) into a glass vial.

  • Reagent Addition: Add 10 ml of KOH/methanol solution to the vial.

  • Incubation: Tightly close the vials and heat them to 80°C for 30 minutes in a heat block.

  • Cooling: Allow the extracts to cool to room temperature (approximately 20 minutes).

  • Extraction: Proceed with solid-phase extraction (SPE) for purification, followed by elution of this compound with isopropanol.

Protocol 2: Saponification of Ergosterol from Mushrooms

This protocol describes a method for the analysis of ergosterol in mushrooms.[4]

  • Sample Preparation: Weigh approximately 0.05 g of the oil sample (extracted from mushrooms) into a dark bottle.

  • Reagent Addition: Add 1 mL of 0.1 M ascorbic acid solution and 5 mL of 2 M potassium hydroxide solution.

  • Saponification: Shake the mixture at 125 rpm in a thermostated bath at 60°C for 45 minutes.

  • Cooling and Filtration: After cooling to room temperature, filter the resulting mixture.

  • Extraction: Add 2.5 mL of saturated sodium chloride solution and 5 mL of n-hexane. Vortex for 1 minute. Collect the n-hexane phase. Repeat the extraction of the aqueous layer with another 5 mL of n-hexane.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of the saponification step for this compound release.

Saponification_Workflow cluster_prep Sample Preparation cluster_sapon Saponification cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Sample Matrix (e.g., Fungal Tissue, Food) Weighing Weigh Sample Sample->Weighing Grinding Grind/Homogenize Weighing->Grinding Add_Reagent Add KOH/Methanol & Antioxidant Grinding->Add_Reagent Heating Heat at Controlled Temp (e.g., 60-80°C) Add_Reagent->Heating Cooling Cool to Room Temp Heating->Cooling Add_Solvent Add Nonpolar Solvent (e.g., n-Hexane) Cooling->Add_Solvent LLE Liquid-Liquid Extraction Add_Solvent->LLE Collect_Organic Collect Organic Layer LLE->Collect_Organic SPE Optional: Solid-Phase Extraction (SPE) Collect_Organic->SPE Evaporation Evaporate Solvent Collect_Organic->Evaporation SPE->Evaporation Derivatization Derivatization (for GC) Evaporation->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis

Caption: Experimental workflow for this compound release via saponification.

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Analysis of Ergostanol in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of ergostanol from complex samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[1][2] This can significantly affect the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to underestimation or overestimation of this compound concentrations.[3][4][5]

Q2: Which analytical techniques are most susceptible to matrix effects in this compound analysis?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to matrix effects.[2] In LC-MS, particularly with electrospray ionization (ESI), co-eluting matrix components can compete with this compound for ionization, often causing ion suppression.[1][2] In GC-MS, matrix components can cause signal enhancement by blocking active sites in the injection liner, which protects the analyte from thermal degradation.[2]

Q3: What are the most effective strategies to mitigate matrix effects?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Thorough Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components.[1][6]

  • Use of Internal Standards: An internal standard, particularly a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C-ergostanol), is highly effective. Since the SIL internal standard has nearly identical chemical and physical properties to this compound, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.[3][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for matrix effects.[1][8] However, finding a truly blank matrix can be challenging.[8]

  • Standard Addition: This method involves adding known amounts of a standard to the sample itself to create a calibration curve within the sample matrix, providing a high degree of accuracy.[8]

  • Chromatographic Separation Optimization: Modifying the chromatographic method to better separate this compound from interfering compounds can also reduce matrix effects.[8]

Q4: When should I use a stable isotope-labeled internal standard?

A4: A stable isotope-labeled internal standard is the "gold standard" for compensating for matrix effects and is highly recommended for achieving the most accurate and precise results, especially in complex matrices.[7][8] It is particularly crucial when other methods of matrix effect reduction, such as sample cleanup, are insufficient or when developing highly sensitive and robust analytical methods.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Symptom: The calculated recovery of this compound from spiked samples is consistently low.

Possible Cause Troubleshooting Step
Inefficient Extraction Review and optimize the extraction protocol. Ensure the solvent is appropriate for this compound and the sample matrix. Consider increasing extraction time or using a more vigorous extraction technique like microwave-assisted extraction.[3]
Analyte Loss During Sample Cleanup Evaluate each step of your sample preparation (e.g., SPE, LLE). Ensure the chosen SPE sorbent and elution solvents are optimal for this compound.
Significant Ion Suppression This is a major cause of apparent low recovery. Implement strategies to mitigate matrix effects, such as using a stable isotope-labeled internal standard or creating matrix-matched calibration curves.[1][3]
Degradation of this compound Ensure samples are processed and stored under appropriate conditions to prevent degradation. This compound can be sensitive to light and oxidation.
Issue 2: Inconsistent or Irreproducible Results

Symptom: Replicate analyses of the same sample yield highly variable this compound concentrations.

Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.[7]
Inconsistent Sample Preparation Ensure that all sample preparation steps are performed consistently across all samples. Automation of sample preparation can help to reduce variability.
Instrumental Instability Check the stability of your LC-MS or GC-MS system. Run system suitability tests to ensure consistent performance.
Contamination Carryover from previous samples can lead to inconsistent results. Implement a robust wash protocol for the injection port and column between samples.
Issue 3: Peak Tailing or Splitting in the Chromatogram

Symptom: The chromatographic peak for this compound is not symmetrical, showing tailing or splitting.

Possible Cause Troubleshooting Step
Column Contamination Co-eluting matrix components can build up on the analytical column. Flush the column according to the manufacturer's instructions or consider using a guard column.[7]
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Dilute the sample in a solvent that is compatible with the initial mobile phase conditions.[7]
Column Void A void at the head of the column can cause peak splitting. This may require replacing the column.[6]
Secondary Interactions The analyte may be interacting with active sites on the column. This can sometimes be addressed by modifying the mobile phase (e.g., adjusting pH or adding a competitor molecule).[9]

Data Summary

The following table summarizes recovery data for ergosterol (B1671047) (a closely related sterol) using different internal standards, highlighting the impact of matrix effects and the benefit of using an isotopically labeled internal standard.

Analyte Sample Matrix Internal Standard Average Recovery (%) Reference
ErgosterolHouse Dust7-dehydrocholesterol (7-DHC)42.4[3][7]
ErgosterolHouse Dust¹³C-labeled Ergosterol99.3[3][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Sediment Samples for GC-MS Analysis

This protocol is adapted from methods for fecal sterol analysis in sediments.

  • Sample Preparation:

    • Freeze-dry the sediment samples and grind them to a fine powder.

    • Weigh approximately 1-5 g of the dried sediment into a clean extraction vessel.

  • Internal Standard Spiking:

    • Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-ergostanol or a non-naturally occurring sterol like 5α-cholestane).

  • Extraction:

    • Perform a pressurized liquid extraction (PLE) or a microwave-assisted extraction (MAE) using a solvent mixture such as dichloromethane (B109758):methanol (9:1 v/v).[10]

    • Alternatively, perform saponification and liquid-liquid extraction. Add methanolic KOH to the sample and heat to hydrolyze esters. After cooling, extract the non-saponifiable fraction (containing this compound) with a non-polar solvent like hexane (B92381) or pentane.

  • Cleanup and Fractionation:

    • Concentrate the extract and apply it to a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel).

    • Elute with a non-polar solvent to remove highly non-polar interferences.

    • Elute the sterol fraction with a solvent of intermediate polarity (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Derivatization:

    • Evaporate the sterol fraction to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as BSTFA with 1% TMCS and heat to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether.[10]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound from other sterols.

    • Monitor characteristic ions for this compound-TMS and the internal standard in selected ion monitoring (SIM) mode for quantification.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow sample Complex Sample (e.g., Sediment) spike Spike with Internal Standard sample->spike extraction Extraction (PLE, MAE, or Saponification/LLE) spike->extraction cleanup Sample Cleanup (SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Processing & Quantification analysis->data

Caption: A generalized workflow for the analysis of this compound from complex samples.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_low_recovery start Low this compound Recovery Observed check_extraction Is the extraction method validated for this matrix? start->check_extraction optimize_extraction Optimize extraction solvent, time, and technique. check_extraction->optimize_extraction No check_cleanup Is analyte loss occurring during cleanup? check_extraction->check_cleanup Yes optimize_extraction->check_cleanup optimize_cleanup Optimize SPE sorbent and elution solvents. check_cleanup->optimize_cleanup Yes check_matrix_effects Are significant matrix effects present? check_cleanup->check_matrix_effects No optimize_cleanup->check_matrix_effects implement_mitigation Implement mitigation strategies: - Use stable isotope-labeled internal standard - Matrix-matched calibration - Standard addition check_matrix_effects->implement_mitigation Yes resolved Problem Resolved check_matrix_effects->resolved No implement_mitigation->resolved

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Enhancing the Resolution of Ergostanol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in separating and resolving ergostanol isomers in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing this compound isomers?

A1: Gas chromatography (GC) is the most frequently used method for the analysis of phytosterols, including this compound isomers.[1] To enhance volatility and improve peak shape, ergostanols are typically derivatized before GC analysis.[1][2]

Q2: Why is derivatization necessary for the GC analysis of this compound isomers?

A2: Ergostanols are not inherently volatile compounds. Derivatization, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, increases their volatility and thermal stability, leading to improved chromatographic peak shape and better response from the flame ionization detector (FID).[1][2] Injecting free sterols can result in broader peaks and a reduced detector response.[1]

Q3: What are the recommended derivatization reagents for this compound?

A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a common silylation reagent for sterols.[1][3] Another option is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used to separate this compound isomers?

A4: Yes, HPLC is a viable technique for the separation of sterol isomers and can be particularly useful for analyzing complex mixtures without the need for derivatization.[4] Reversed-phase HPLC (RP-HPLC) with columns like C18 or C30 is often employed.[4][5] For enantiomeric separations, chiral chromatography is necessary.[6][7]

Q5: What type of column is best suited for separating this compound isomers by GC?

A5: A 95% dimethyl, 5% diphenyl-polysiloxane capillary column is often sufficient for baseline separation of many sterol and stanol peaks.[1] For samples containing a high concentration of Δ7-sterols, a higher-polarity column, such as one with a 65% dimethyl-35% diphenyl polysiloxane phase, may be required to achieve adequate separation.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of this compound isomers.

Issue 1: Poor Resolution of this compound Isomers

Symptoms:

  • Overlapping or co-eluting peaks for different this compound isomers.

  • Resolution value (Rs) is below the acceptable level (typically Rs < 1.5).

  • Inaccurate quantification of individual isomers.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal GC Temperature Program The temperature program significantly affects the separation. An inadequate gradient can lead to poor resolution.[8][9] Optimize the temperature ramp rate; a common starting point is a ramp of 10°C per column hold-up time.[8] For closely eluting peaks, consider a slower ramp rate or an isothermal segment around the elution temperature of the critical pair.[8]
Inappropriate GC Column The stationary phase of the column may not have the right selectivity for your specific isomers. For complex mixtures of sterols, a standard non-polar column may not be sufficient.[1] Consider a column with a different polarity. For instance, if you are using a 5% phenyl column, a 35% or 50% phenyl column could provide better selectivity.[1]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.[10] Ensure your carrier gas flow rate is set to the optimal velocity for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks and a loss of resolution.[11] Try reducing the injection volume or increasing the split ratio.[11]
Poor Derivatization Incomplete or inconsistent derivatization can result in peak tailing and broadening, which negatively impacts resolution. Ensure your sample is free of moisture before adding the derivatization reagent.[3] Optimize the reaction time and temperature.[3]

Issue 2: Retention Time Shifts

Symptoms:

  • Inconsistent retention times for the same isomer across different runs.

  • Difficulty in peak identification based on retention time.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Fluctuations in Oven Temperature Inconsistent oven temperature control will lead to variable retention times.[10] Verify the stability and accuracy of your GC oven's temperature control.
Unstable Carrier Gas Flow Leaks in the system or inconsistent pressure from the gas source can cause the carrier gas flow rate to fluctuate.[10] Perform a leak check of your GC system, from the gas source to the detector.
Column Bleed or Degradation As a column ages, the stationary phase can degrade, leading to changes in retention behavior.[10] Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Changes in Sample Matrix Variations in the sample matrix can affect the interaction of the analytes with the stationary phase. Ensure consistency in your sample preparation procedure.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC Analysis

This protocol outlines a general procedure for the extraction and derivatization of this compound from a biological matrix.

  • Saponification:

    • To your sample, add an internal standard.

    • Perform alkaline hydrolysis (saponification) to release the free sterols.[1] This is typically done with a solution of potassium hydroxide (B78521) in ethanol.

    • Heat the mixture to facilitate the reaction.

  • Extraction:

    • After saponification, extract the unsaponifiable material, which contains the sterols, using a nonpolar solvent like hexane (B92381) or a mixture of tert-butylmethyl ether and ethyl acetate.[1]

    • Repeat the extraction process to ensure complete recovery.

  • Derivatization (Silylation):

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.[3]

    • Ensure the residue is completely dry, as moisture can interfere with the derivatization reaction.[3]

    • Add the silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent like pyridine.[2][3]

    • Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[2][3]

    • The derivatized sample is now ready for GC analysis.

Protocol 2: Gas Chromatography (GC) Method for this compound Isomer Analysis

This protocol provides a starting point for developing a GC method for the analysis of derivatized this compound isomers.

ParameterTypical Setting
Injection Mode Split (split ratio of 15:1 to 100:1)[1]
Injector Temperature 250 - 300°C[1]
Column 95% Dimethyl, 5% Diphenyl-polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium or Hydrogen
Oven Temperature Program Initial Temperature: 250 - 300°C (Isocratic) or a temperature program.[1] A programmed approach can improve the separation of a wider range of compounds.[9]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 - 325°C[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Sample saponification Saponification start->saponification extraction Extraction saponification->extraction derivatization Derivatization extraction->derivatization gc_injection GC Injection derivatization->gc_injection separation Separation on Column gc_injection->separation detection Detection (FID) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC analysis of this compound isomers.

troubleshooting_logic cluster_method Method Optimization cluster_consumables Consumables Check cluster_instrument Instrument Parameters start Poor Resolution of Isomers temp_program Optimize Temperature Program start->temp_program flow_rate Check Carrier Gas Flow Rate start->flow_rate column_choice Evaluate Column Selectivity start->column_choice derivatization_check Verify Derivatization Efficiency start->derivatization_check injection_volume Reduce Injection Volume start->injection_volume

Caption: Troubleshooting logic for poor resolution of this compound isomers.

References

Improving the accuracy of ergostanol quantification in low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the accuracy of ergostanol quantification, particularly at low concentrations.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for quantifying this compound? A1: The primary methods for quantifying sterols like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS is frequently used, often requiring a derivatization step to increase the volatility of this compound.[3][4] LC-MS/MS can also be employed and may offer high selectivity, especially when using techniques like Multiple Reaction Monitoring (MRM).[5]

Q2: Why is derivatization necessary for GC-MS analysis of this compound? A2: Derivatization is a chemical process that modifies the analyte to make it more suitable for analysis. For this compound, which is a semi-volatile and polar compound, derivatization is necessary to increase its volatility and thermal stability.[6][7] This process replaces active hydrogen atoms, such as those in hydroxyl groups, which allows the compound to vaporize more easily in the GC inlet without degradation.[4][7]

Q3: What are the main challenges in quantifying low concentrations of this compound? A3: The main challenges include:

  • Matrix Effects: Complex sample matrices can interfere with the analysis by suppressing or enhancing the analyte signal.[8]

  • Low Volatility: this compound's inherent low volatility can lead to poor chromatographic performance without proper derivatization.[6]

  • Contamination: Introduction of contaminants during sample preparation can lead to a high baseline or ghost peaks, interfering with the detection of low-concentration analytes.[9]

  • Analyte Stability: The stability of the analyte in the matrix can be a challenge, potentially leading to inaccurate quantification if not properly handled.

Sample Preparation & Extraction

Q4: What is the recommended first step for extracting this compound from a complex matrix? A4: For many sample types, an alkaline saponification step is recommended. This involves heating the sample in a mixture of methanol (B129727) and a strong base like potassium hydroxide (B78521) (KOH).[5] This process breaks down lipids and esters, releasing the this compound. Following saponification, a liquid-liquid extraction (LLE) with a non-polar solvent like pentane (B18724) or hexane (B92381) is used to isolate the sterols.[5][10]

Q5: How can I concentrate my sample to improve detection of low-level this compound? A5: After extraction, the solvent can be evaporated under a gentle stream of nitrogen gas.[11] This process, known as nitrogen blowdown evaporation, concentrates the analytes, which is critical for improving detection limits.[11] It is also used to exchange the extraction solvent for one more compatible with the GC-MS injection.[11]

Derivatization

Q6: Which derivatization reagents are suitable for this compound? A6: The most common derivatization technique for compounds with hydroxyl groups, like this compound, is silylation.[7] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) are highly effective.[4][12] These reagents replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile TMS ether.[4]

Q7: What can cause incomplete derivatization, and how can I fix it? A7: Incomplete derivatization can be caused by the presence of water or insufficient reagent. It is critical to ensure samples are completely dry before adding the derivatization reagent, as water will react with and consume it.[4] Lyophilization (freeze-drying) is an effective method for removing all water.[4] Using a catalyst like TMCS can also increase the yield of the derivatization reaction.[12]

Quantification & Data Analysis

Q8: How can I achieve the most accurate quantification of this compound? A8: Stable Isotope Dilution (SID) analysis is considered the gold standard for accurate quantification in complex matrices.[13][14] This technique involves adding a known amount of a stable isotope-labeled version of this compound to the sample at the beginning of the preparation process.[14] Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for losses during sample preparation and compensate for matrix effects during analysis.[14][15] The ratio of the native analyte to the labeled standard is used for precise quantification.[14]

Q9: What is the difference between an internal standard and a stable isotope-labeled standard? A9: A traditional internal standard is a chemically similar but distinct compound added to the sample to correct for variability in injection volume and instrument response. A stable isotope-labeled standard is an isotopologue of the analyte itself—meaning it's the same compound but with some atoms replaced by their heavier stable isotopes (e.g., ¹³C instead of ¹²C).[13] This makes it the ideal internal standard as it behaves almost identically to the analyte throughout the entire workflow, providing superior correction for sample preparation losses and matrix effects.[15]

Troubleshooting Guide

Issue: Low or No Signal for this compound

Potential Cause Recommended Solution
Inefficient Extraction Optimize the saponification and liquid-liquid extraction steps. Ensure correct pH and solvent choice.
Incomplete Derivatization Ensure the sample is completely dry before adding the reagent.[4] Use a catalyst like TMCS and optimize reaction time and temperature.
Analyte Degradation Ergosterol (B1671047), a related compound, can be sensitive to oxidation during electrospray ionization (ESI) in LC-MS.[16] While less common in GC-MS, ensure samples are protected from light and excessive heat.
Instrument Contamination A contaminated GC inlet or column can lead to active sites that trap the analyte. Clean the injector port and use a fresh inlet liner.[17]

Issue: High Baseline or Ghost Peaks in Blank Runs

Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, GC-MS grade solvents for all steps.[10] Run a blank with just the solvent to check for contamination.
Carryover from Previous Injection Run several solvent blanks between sample injections. If carryover persists, clean the injector and syringe.[17]
Column Bleed Condition the GC column according to the manufacturer's instructions before use. Ensure the operating temperature does not exceed the column's maximum limit.[9]
Contaminated Carrier Gas Ensure the carrier gas is high-purity and that gas purification traps (oxygen, moisture) are functional.[9]

Issue: Poor Reproducibility or High Variability

| Potential Cause | Recommended Solution | | :--- | Implement Stable Isotope Dilution (SID) Analysis. This is the most effective way to correct for variability throughout the entire workflow, from extraction to analysis.[14][15] | | Inconsistent Sample Preparation | Ensure precise and consistent volumes are used for all samples and standards. Automate steps where possible. | | Matrix Effects | Use matrix-matched calibration standards or employ SID.[8] Dilute the sample if the matrix is highly complex, though this may impact detection limits. |

Experimental Protocols

Protocol 1: this compound Extraction and Saponification

This protocol is a general guideline for extracting this compound from solid samples.

  • Sample Weighing: Accurately weigh 0.2-1.0 g of the homogenized, dry sample into a glass tube.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound (e.g., this compound-d7) to the sample. This will be used for quantification via Stable Isotope Dilution.[14]

  • Saponification: Add 10 mL of a 10% (w/v) potassium hydroxide (KOH) in methanol solution.[5]

  • Heating: Securely cap the tube and heat in a water bath at 80°C for 2 hours to saponify the sample.

  • Cooling: Allow the sample to cool completely to room temperature.

  • Extraction: Add 10 mL of n-pentane and vortex vigorously for 2 minutes.[5]

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper pentane layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 6-8) two more times, combining the pentane extracts.

  • Drying & Concentration: Evaporate the pooled pentane extract to dryness under a gentle stream of nitrogen. The dried residue is now ready for derivatization.[11]

Protocol 2: TMS Derivatization for GC-MS Analysis

This protocol describes the silylation of the extracted this compound residue.

  • Ensure Dryness: Confirm the sample residue from Protocol 1 is completely dry. Any residual water will interfere with the reaction.[4]

  • Add Reagent: Add 100 µL of a derivatization reagent, such as BSTFA with 1% TMCS, to the dried extract.[12]

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The final sample should be clear and free of particles.[17]

Quantitative Data Summary

The following table summarizes detection limits reported for related sterol analysis, providing a benchmark for this compound quantification methods.

Analyte Method Detection Limit Matrix Reference
ErgosterolHPLC-UV0.33 ng (on column)Wetland Samples[5]
ErgosterolOn-fiber derivatization-SPME-GC/MS1.5 ppbSoil[3]
Estrogenic ChemicalsGC-MS with TMS derivatization5-10 ng/LWater[12]

Visualizations

Experimental and Analytical Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection & Homogenization Spike 2. Spike with Isotope-Labeled Standard Sample->Spike Sapon 3. Alkaline Saponification Spike->Sapon LLE 4. Liquid-Liquid Extraction Sapon->LLE Dry 5. Evaporation (Nitrogen Stream) LLE->Dry Deriv 6. Derivatization (Silylation) Dry->Deriv GCMS 7. GC-MS Analysis Deriv->GCMS Quant 8. Quantification (Ratio of Analyte to Standard) GCMS->Quant Result Accurate this compound Concentration Quant->Result

Caption: Workflow for this compound Quantification using Stable Isotope Dilution and GC-MS.

Troubleshooting Logic for Low Signal Intensity

G Start Low this compound Signal in GC-MS? CheckDeriv Is derivatization complete? (Check for underivatized peak) Start->CheckDeriv CheckExtract Was extraction efficient? (Review recovery data) CheckDeriv->CheckExtract Yes ImproveDeriv Optimize Derivatization: - Ensure sample is dry - Increase reagent/catalyst - Adjust time/temperature CheckDeriv->ImproveDeriv No CheckInstrument Is the instrument performing optimally? (Run performance check) CheckExtract->CheckInstrument Yes ImproveExtract Optimize Extraction: - Adjust saponification time/temp - Use different extraction solvent CheckExtract->ImproveExtract No CleanInstrument Maintain Instrument: - Clean injector port - Replace inlet liner - Check for leaks CheckInstrument->CleanInstrument No Success Signal Improved CheckInstrument->Success Yes ImproveDeriv->Success ImproveExtract->Success CleanInstrument->Success

Caption: Decision tree for troubleshooting low this compound signal intensity.

Principle of Stable Isotope Dilution Analysis

G cluster_sample Initial Sample cluster_process Sample Processing cluster_analysis Final Analysis (MS) Matrix Sample Matrix (e.g., soil, tissue) Analyte Native this compound (Unknown Amount) Standard Add Known Amount of Isotope-Labeled this compound Extraction Extraction & Cleanup Standard->Extraction Loss1 Some Analyte & Standard Lost Extraction->Loss1 Deriv Derivatization Loss1->Deriv Loss2 More Analyte & Standard Lost Deriv->Loss2 Detector Mass Spectrometer Detects Both: - Native this compound (m/z) - Labeled Standard (m/z + n) Loss2->Detector Ratio Calculate Peak Area Ratio (Native / Labeled) Detector->Ratio Quant Accurate Quantification (Ratio is proportional to initial amount, independent of sample loss) Ratio->Quant

Caption: Conceptual diagram of quantification by Stable Isotope Dilution Analysis (SIDA).

References

Technical Support Center: Refinement of Ergostanol Derivatization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the derivatization of ergostanol for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound before chromatographic analysis?

A1: this compound, in its natural form, has low volatility and may not be suitable for direct analysis by gas chromatography (GC). Derivatization, typically through silylation, increases its volatility and thermal stability, leading to improved peak shape, better resolution, and enhanced detection sensitivity in GC-MS analysis.[1][2][3] For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors.[4][5][6]

Q2: Which are the most common derivatization reagents for this compound analysis by GC-MS?

A2: The most frequently used derivatization reagents for this compound and other sterols for GC-MS analysis are silylating agents.[2] These include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to enhance the derivatization of sterically hindered hydroxyl groups.[9]

Q3: Can I analyze this compound without derivatization?

A3: While it is possible to analyze underivatized this compound by GC-MS, it is generally not recommended.[10] Injecting free sterols can result in broader peaks and a lower response from the flame ionization detector (FID).[10] However, for HPLC analysis, derivatization is not always necessary, especially when using detectors like mass spectrometry (MS) or evaporative light scattering (ELSD).

Q4: How should I store my derivatization reagents?

A4: Silylation reagents are highly sensitive to moisture and should be stored in a tightly sealed container in a dry environment, often with a desiccant.[2] It is advisable to work in a moisture-free environment, for instance, by using a desiccator or a glove box, to prevent the degradation of the reagents and the derivatized samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound and subsequent chromatographic analysis.

GC-MS Analysis

Issue 1: No or low peak intensity of derivatized this compound.

  • Possible Cause: Incomplete derivatization reaction.

    • Solution:

      • Ensure anhydrous conditions by thoroughly drying the sample and solvents before adding the silylating reagent.[11]

      • Optimize the reaction temperature and time. A common starting point is heating at 60-80°C for 30-60 minutes.[11][12]

      • Increase the amount of derivatizing reagent to ensure a molar excess.[11]

      • Consider using a catalyst, such as 1% TMCS with BSTFA, to facilitate the reaction.[9]

  • Possible Cause: Degradation of the derivatized sample.

    • Solution:

      • Analyze the trimethylsilyl (B98337) (TMS) ether derivatives as soon as possible after preparation, as they can be susceptible to hydrolysis.[8]

      • Ensure the GC inlet temperature is not too high, which could cause thermal degradation of the derivative.

  • Possible Cause: Issues with the GC-MS system.

    • Solution:

      • Verify the proper functioning of the GC-MS with a known standard.

      • Check for leaks in the system.

      • Ensure the GC column is suitable for sterol analysis (e.g., a nonpolar phase like a 5% phenyl-methylpolysiloxane).

Issue 2: Presence of multiple peaks for this compound.

  • Possible Cause: Incomplete silylation.

    • Solution: This will result in peaks for both the derivatized and underivatized this compound. Re-optimize the derivatization conditions (reagent volume, temperature, and time) to drive the reaction to completion.

  • Possible Cause: Formation of enol-TMS ethers from keto-sterol impurities.

    • Solution: If keto-sterol impurities are suspected, a two-step derivatization involving methoximation prior to silylation can prevent the formation of these artifacts.[13]

Issue 3: Broad or tailing peaks.

  • Possible Cause: Adsorption of the analyte to active sites in the GC system.

    • Solution:

      • Silanize the GC liner and any glassware to mask active silanol (B1196071) (Si-OH) groups.

      • Ensure the GC column is in good condition and not degraded.

  • Possible Cause: Injection of underivatized this compound.

    • Solution: Confirm complete derivatization as free sterols can lead to broader peaks.

HPLC Analysis

Issue 4: Low sensitivity in UV-Vis detection.

  • Possible Cause: this compound lacks a strong chromophore.

    • Solution:

      • Derivatize this compound with a reagent that introduces a UV-absorbing or fluorescent tag.

      • Use a more sensitive detector such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

Issue 5: Poor peak shape or resolution.

  • Possible Cause: Inappropriate mobile phase or column.

    • Solution:

      • Optimize the mobile phase composition and gradient.

      • Select a column with a suitable stationary phase for sterol separation (e.g., C18, C8).

  • Possible Cause: Sample overload.

    • Solution: Reduce the concentration of the injected sample.

Data Presentation

Table 1: Recommended Silylation Conditions for this compound Derivatization for GC-MS Analysis

ParameterConditionNotes
Silylating Reagent BSTFA + 1% TMCS or MSTFAEnsure reagent is fresh and has been stored under anhydrous conditions.[9][11]
Solvent Pyridine, Acetonitrile, or Ethyl AcetateSolvents must be anhydrous.[14][15]
Reagent to Sample Ratio Molar excess of reagent (e.g., 2:1 ratio of BSTFA to active hydrogens)
Reaction Temperature 60 - 80 °CHigher temperatures can accelerate the reaction but may also lead to degradation if excessive.[11][12]
Reaction Time 30 - 60 minutesMonitor the reaction progress by analyzing aliquots to determine the optimal time.[16]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis
  • Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS or MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate anhydrous solvent (e.g., hexane) if necessary.

Protocol 2: Derivatization of this compound for HPLC-UV Analysis

This protocol is a general guideline and may require optimization based on the specific derivatizing agent and HPLC system.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable anhydrous solvent (e.g., acetonitrile).

  • Derivatization: Add the derivatizing agent (containing a chromophore) and any necessary catalyst to the sample solution.

  • Reaction: Allow the reaction to proceed under the recommended conditions (e.g., specific temperature and time).

  • Quenching: If necessary, quench the reaction by adding a suitable reagent.

  • Analysis: Dilute the derivatized sample with the mobile phase and inject it into the HPLC system.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample This compound Sample start->sample dry Dry Sample sample->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent dissolve->add_reagent heat Heat (e.g., 70°C) add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process end End process->end

Caption: Experimental workflow for the silylation of this compound for GC-MS analysis.

troubleshooting_flowchart start Low/No Peak Intensity? incomplete_deriv Incomplete Derivatization? start->incomplete_deriv Yes degradation Sample Degradation? start->degradation No check_conditions Check Reaction Time, Temp, & Reagent Concentration incomplete_deriv->check_conditions Yes check_moisture Ensure Anhydrous Conditions incomplete_deriv->check_moisture Yes solution Problem Resolved check_conditions->solution check_moisture->solution check_inlet_temp Check GC Inlet Temperature degradation->check_inlet_temp Yes analyze_promptly Analyze Sample Promptly degradation->analyze_promptly Yes system_issue GC-MS System Issue? degradation->system_issue No check_inlet_temp->solution analyze_promptly->solution run_standard Run Known Standard system_issue->run_standard Yes check_leaks Check for Leaks system_issue->check_leaks Yes no_solution Consult Instrument Manual/Support system_issue->no_solution No run_standard->solution check_leaks->solution

Caption: Troubleshooting flowchart for low or no peak intensity in GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to Ergostanol and PLFA as Fungal Biomass Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fungal biomass is critical for a wide range of applications, from assessing the efficacy of antifungal agents to monitoring microbial communities in environmental and industrial processes. Two of the most established biochemical markers used for this purpose are ergostanol (and its more commonly measured precursor, ergosterol) and phospholipid fatty acids (PLFAs). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate indicator for specific research needs.

Principle of the Methods

Ergosterol (B1671047) , a sterol structurally similar to cholesterol, is the predominant sterol in the cell membranes of most fungi, where it regulates membrane fluidity and permeability. Its presence is highly specific to fungi, making it a reliable qualitative marker. However, its concentration can vary significantly between different fungal species, their growth stages, and in response to environmental conditions, which can complicate its use for precise biomass quantification. This compound is a saturated derivative of ergosterol and is often found in anaerobic environments where it is formed from the microbial transformation of ergosterol. For the purpose of this guide, the term ergosterol will be used to encompass both, as it is the primary analyte in most applications.

Phospholipid Fatty Acid (PLFA) analysis is a broader technique that quantifies specific fatty acids that are integral components of the membranes of living microorganisms. Since phospholipids (B1166683) are rapidly degraded upon cell death, PLFA profiles are considered representative of the viable microbial community. Certain PLFAs are characteristic of fungi, such as the polyunsaturated fatty acid 18:2ω6,9 (linoleic acid), which is abundant in Ascomycota and Basidiomycota. Other PLFAs can indicate specific fungal groups, for example, 16:1ω5 is often used as a marker for arbuscular mycorrhizal fungi (AMF).

Comparative Analysis

FeatureErgosterolPhospholipid Fatty Acids (PLFA)
Specificity Highly specific to fungi.Certain PLFAs (e.g., 18:2ω6,9) are indicative of fungi but can also be present in other eukaryotes like plants. Other PLFAs are more specific to certain fungal groups (e.g., 16:1ω5 for AMF).
Representation of Biomass Represents total fungal biomass (both living and recently dead), as ergosterol can persist after cell death.Primarily represents living or viable fungal biomass due to the rapid degradation of phospholipids.
Sensitivity Generally considered a sensitive method.Can be highly sensitive, especially for specific fungal groups.
Variability Ergosterol content per unit of fungal biomass can vary significantly between species and with growth conditions.The relative abundance of specific PLFAs can also vary between fungal species and is influenced by environmental factors.
Sample Throughput Moderate.Can be adapted for higher throughput with automated systems.
Cost Generally moderate.Can be more expensive due to the need for specialized equipment (GC-MS) and standards.
Information Provided Primarily an estimate of total fungal biomass.Provides a profile of the viable microbial community, allowing for the simultaneous estimation of bacterial and different fungal groups.
Limitations The conversion factor from ergosterol to biomass is highly variable. It does not distinguish between different fungal species.The presence of marker PLFAs in other organisms can lead to overestimation of fungal biomass if not carefully considered. The extraction and analysis are more complex than for ergosterol.

Quantitative Data Comparison

The conversion of biomarker concentration to fungal biomass is a critical step that is subject to considerable variability. The following table summarizes some published conversion factors.

BiomarkerConversion FactorFungal GroupReference
Ergosterol95.3 g fungal C / g ergosterolMixed fungal cultures
Ergosterol5.4 mg ergosterol / g biomass CFungal isolates from compost
PLFA 18:2ω6,932.0 mg fungal C / µmol PLFAMixed fungal cultures
PLFA 18:2ω6,911.8 µmol 18:2ω6,9 / g biomass CFungal isolates from compost

It is important to note that these conversion factors are averages and can vary significantly. Therefore, it is often recommended to determine a specific conversion factor for the fungal species and conditions under investigation if high accuracy is required.

Experimental Protocols

Ergosterol Extraction and Quantification

This protocol is a generalized procedure and may require optimization for specific sample types.

  • Sample Preparation: Lyophilize (freeze-dry) the sample to a constant weight. Homogenize the dried sample to a fine powder.

  • Extraction:

    • To a known weight of the sample (e.g., 100 mg), add 5 ml of alcoholic potassium hydroxide (B78521) (e.g., 10% KOH in methanol).

    • Saponify the mixture by heating at 80°C for 90 minutes in a shaking water bath.

    • Allow the mixture to cool to room temperature.

  • Liquid-Liquid Extraction:

    • Add 3 ml of n-hexane and 1 ml of distilled water to the saponified mixture.

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the upper n-hexane layer containing the ergosterol to a clean tube.

    • Repeat the hexane (B92381) extraction two more times and pool the extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or isopropanol).

  • Quantification:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector (at 282 nm) or a Mass Spectrometer (MS).

    • Quantify the ergosterol concentration by comparing the peak area to that of a known concentration of an ergosterol standard.

PLFA Extraction and Analysis

This is a summary of a common PLFA analysis workflow.

  • Sample Preparation: Lyophilize and homogenize the sample as described for ergosterol analysis.

  • Lipid Extraction:

    • Extract total lipids from a known weight of the sample using a single-phase extraction solvent system, typically a mixture of chloroform (B151607), methanol, and a buffer (e.g., citrate (B86180) or phosphate (B84403) buffer).

    • Vortex and incubate the mixture, then centrifuge to pellet the solid material.

    • Collect the supernatant containing the lipids.

  • Fractionation:

    • Separate the total lipid extract into neutral lipids, glycolipids, and phospholipids using Solid Phase Extraction (SPE) with a silica (B1680970) gel column.

    • Elute the different lipid classes sequentially with solvents of increasing polarity (e.g., chloroform for neutral lipids, acetone (B3395972) for glycolipids, and methanol for phospholipids).

  • Transesterification:

    • Subject the phospholipid fraction to mild alkaline methanolysis to cleave the fatty acid chains from the glycerol (B35011) backbone and convert them into fatty acid methyl esters (FAMEs).

  • FAMEs Extraction and Purification:

    • Extract the FAMEs from the reaction mixture using hexane.

    • Wash the hexane extract and dry it under nitrogen.

  • Quantification:

    • Reconstitute the FAMEs in a known volume of hexane containing an internal standard.

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify individual PLFAs based on their retention times and mass spectra compared to known standards.

Visualizations

Ergosterol_Location cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Ergosterol Ergosterol Ergosterol->Cell Membrane Embedded within PLFA_Workflow Sample 1. Sample Homogenization Extraction 2. Total Lipid Extraction (Chloroform:Methanol:Buffer) Sample->Extraction Fractionation 3. SPE Fractionation Extraction->Fractionation Transesterification 4. Mild Alkaline Methanolysis Fractionation->Transesterification Phospholipid Fraction Analysis 5. GC-MS Analysis of FAMEs Transesterification->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification Comparison_Logic Start Choice of Fungal Biomass Indicator Viable_Biomass Need to measure viable biomass? Start->Viable_Biomass Community_Analysis Need broader microbial community data? Viable_Biomass->Community_Analysis No PLFA PLFA Viable_Biomass->PLFA Yes Ergosterol Ergosterol Community_Analysis->Ergosterol No Community_Analysis->PLFA Yes

A Comparative Guide to Fungal Biomass Quantification: Ergostanol vs. ITS Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying fungal biomass is crucial for a wide range of applications, from assessing the efficacy of antifungal agents to understanding the role of fungi in environmental processes. Two of the most prominent methods for this purpose are the quantification of ergostanol, a fungal-specific sterol, and the sequencing of the Internal Transcribed Spacer (ITS) region of fungal ribosomal DNA.

This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. We delve into the principles behind each method, provide detailed experimental protocols, and present a quantitative comparison of their performance.

At a Glance: this compound vs. ITS Sequencing

FeatureThis compound QuantificationITS Sequencing (qPCR)
Principle Measures the concentration of ergosterol (B1671047), a key component of fungal cell membranes, as a proxy for fungal biomass.Quantifies the number of copies of the fungal-specific ITS region of the ribosomal DNA.
Specificity Highly specific to fungi. Ergosterol is generally absent in other organisms like plants and bacteria.[1]Highly specific to fungi due to the use of fungus-specific primers.
Quantification Provides an estimate of living fungal biomass, as ergosterol degrades relatively quickly after cell death.[2]Quantifies the total fungal DNA present, which may include DNA from both living and dead fungal cells.
Sensitivity High sensitivity, with detection limits in the nanogram range.[3]Extremely high sensitivity, capable of detecting very low numbers of ITS copies.
Taxonomic Information Provides no taxonomic information; it is a bulk measure of fungal biomass.Can provide information on the composition of the fungal community (species identification and relative abundance) when combined with high-throughput sequencing.
Throughput Moderate throughput, can be labor-intensive for a large number of samples.High throughput, especially with the use of automated DNA extraction and qPCR platforms.
Cost Generally lower cost per sample compared to ITS sequencing.Higher initial equipment cost and cost per sample, particularly for high-throughput sequencing.
Data Analysis Relatively straightforward data analysis involving standard curves and concentration calculations.More complex data analysis, especially for community analysis, requiring bioinformatics expertise.
Correlation A study on airborne fungal spores found a correlation between ergosterol and qPCR results only during the spring season, suggesting potential discrepancies between the methods.[4]A recent study proposed conversion factors to relate ITS1 copy numbers to fungal carbon, allowing for a more direct comparison with biomass estimates from ergosterol.[5]

Experimental Protocols

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a modification of the method described by Gessner (2005) and is suitable for quantifying fungal biomass on decomposing leaves.[1]

I. Sample Preparation and Lipid Extraction:

  • Collect leaf samples and keep them on ice to prevent ergosterol degradation.[1]

  • Cut a set of leaf discs from each sample. A portion is used for extraction, and the other for determining dry weight.[1]

  • Place the leaf discs for extraction into a glass vial with a 10 ml solution of potassium hydroxide (B78521) in methanol (B129727) (KOH/methanol).[1]

  • If not proceeding immediately, samples can be frozen at -20°C in the KOH/methanol solution.[1]

II. Saponification:

  • Heat the vials with the leaf discs and KOH/methanol solution to release ergosterol from the fungal cell membranes.

III. Solid-Phase Extraction (SPE) for Purification:

  • Transfer the lipid extract to an SPE cartridge.

  • Wash the cartridge with a washing solution to remove interfering substances.

  • Dry the sorbent bed under a stream of air.

IV. Elution and Quantification:

  • Elute the ergosterol from the cartridge using isopropanol.[1]

  • Analyze the eluate using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the ergosterol concentration.

  • Generate a standard curve with known concentrations of pure ergosterol to calculate the ergosterol content in the samples.[1]

Fungal ITS Sequencing (Quantitative PCR)

This protocol outlines the general steps for quantifying fungal DNA using qPCR, a common method for ITS sequencing-based quantification.

I. DNA Extraction:

  • Extract total DNA from the environmental sample (e.g., soil, water, tissue) using a suitable commercial DNA extraction kit or a custom protocol.

  • Assess the quality and quantity of the extracted DNA using spectrophotometry or fluorometry.

II. Primer Selection and PCR Amplification:

  • Select primers that specifically target the fungal ITS region (e.g., ITS1, ITS2).

  • Perform a Polymerase Chain Reaction (PCR) to amplify the ITS region from the extracted DNA.

III. Quantitative PCR (qPCR):

  • Set up a qPCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based assay that binds to the amplified ITS DNA.

  • Run the qPCR reaction on a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

  • Create a standard curve using known concentrations of a plasmid containing the target ITS sequence.

  • Quantify the number of ITS copies in the samples by comparing their amplification data to the standard curve.

IV. Data Analysis:

  • Analyze the qPCR data to determine the number of ITS copies per unit of sample (e.g., per gram of soil, per milliliter of water).

  • (Optional) For community analysis, the amplified ITS fragments can be sequenced using a high-throughput sequencing platform, followed by bioinformatic analysis to identify the fungal species present and their relative abundances.

Visualizing the Methodologies

To better understand the workflows and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_this compound This compound Quantification cluster_its ITS Sequencing Sample Sample Collection Extraction Lipid Extraction (KOH/Methanol) Sample->Extraction Saponification Saponification Extraction->Saponification Purification Solid-Phase Extraction Saponification->Purification Analysis HPLC Analysis Purification->Analysis Quantification_E Ergosterol Quantification Analysis->Quantification_E Sample_ITS Sample Collection DNA_Extraction DNA Extraction Sample_ITS->DNA_Extraction PCR ITS Amplification (PCR) DNA_Extraction->PCR qPCR Quantitative PCR PCR->qPCR Sequencing High-Throughput Sequencing (Optional) PCR->Sequencing Quantification_ITS ITS Copy Number Quantification qPCR->Quantification_ITS Analysis_ITS Data Analysis Sequencing->Analysis_ITS Community_Analysis Community Composition Analysis_ITS->Community_Analysis

Caption: Experimental workflows for this compound quantification and ITS sequencing.

logical_relationship FungalBiomass Fungal Biomass Ergosterol Ergosterol (Cell Membrane) FungalBiomass->Ergosterol ITS_DNA ITS rDNA (Genome) FungalBiomass->ITS_DNA Ergostanol_Quant This compound Quantification Ergosterol->Ergostanol_Quant ITS_Seq ITS Sequencing (qPCR) ITS_DNA->ITS_Seq Living_Biomass Living Fungal Biomass Ergostanol_Quant->Living_Biomass Estimates Total_Biomass Total Fungal Biomass (Living + Dead) ITS_Seq->Total_Biomass Estimates

Caption: Logical relationship between fungal biomass and the two quantification methods.

Discussion and Recommendations

Both this compound quantification and ITS sequencing are powerful tools for estimating fungal biomass, each with its own set of strengths and limitations.

This compound quantification is a well-established, cost-effective, and reliable method for estimating the amount of living fungal biomass. Its high specificity to fungi makes it a valuable tool in environments where other microorganisms or plant matter could interfere with other biomass estimation techniques. However, it provides no information about the fungal community composition.

ITS sequencing , particularly when coupled with qPCR, offers extremely high sensitivity and the potential to not only quantify fungal DNA but also to characterize the fungal community. This makes it an invaluable tool for studies focused on fungal diversity and community dynamics. A significant consideration is that ITS sequencing quantifies total fungal DNA, which may not directly correlate with living fungal biomass as DNA can persist after cell death. Furthermore, the cost and complexity of data analysis are higher than for this compound quantification.

Choosing the right method depends on the specific research question:

  • For studies focused on the total fungal load and its response to treatments, where taxonomic information is not a primary concern, this compound quantification is a robust and cost-effective choice.

  • For studies where understanding the fungal community composition, identifying specific fungal taxa, or detecting very low levels of fungal presence is critical, ITS sequencing is the superior method.

Cross-validation of results by employing both methods can provide a more comprehensive understanding of the fungal community. For instance, comparing the total fungal biomass estimated by ergosterol with the total fungal DNA quantified by ITS sequencing can offer insights into the proportion of living versus dead fungal matter in a sample. Recent efforts to establish conversion factors between ITS copy numbers and fungal carbon will further facilitate the integration of data from these two important techniques.[5] Ultimately, a thorough understanding of the principles and limitations of each method will enable researchers to make informed decisions and generate reliable and meaningful data.

References

Ergostanol as a Fungal Biomarker: A Comparative Guide to Other Fungal Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fungal biomass is critical in diverse fields, from clinical diagnostics to environmental monitoring and industrial fermentation. Fungal sterols, integral components of the fungal cell membrane, have emerged as reliable biomarkers for this purpose. Among these, ergosterol (B1671047) has been the most extensively studied and utilized. This guide provides a comprehensive comparison of ergostanol with other fungal sterols, primarily ergosterol, as a biomarker for fungal presence and biomass. We delve into the available experimental data, analytical methodologies, and the metabolic context of these sterols.

Quantitative Comparison of Fungal Sterols

Direct quantitative comparisons of this compound with other fungal sterols are limited in existing literature. However, we can compile and compare key characteristics relevant to their function as biomarkers. Ergosterol is the predominant sterol in most fungi, and its concentration is often directly correlated with fungal biomass. The levels of other sterols, including this compound, are typically lower and can vary significantly between fungal species and even under different growth conditions.

BiomarkerTypical Abundance in FungiKey AdvantagesKey Disadvantages
Ergosterol High (typically 2-15 µg/mg dry weight)[1][2]- Well-established biomarker.[3][4][5] - Abundant in most fungal species. - Numerous validated analytical methods available.- Susceptible to degradation by light and oxidation.[6] - Content can vary with fungal species, age, and environmental conditions.[2][3]
This compound Generally low, product of ergosterol metabolism.- Potentially more stable than ergosterol due to its saturated structure.- Significantly lower abundance than ergosterol. - Not consistently present in all fungal species. - Limited research on its correlation with fungal biomass.
Other Sterol Intermediates (e.g., lanosterol, zymosterol) Variable, generally low- Can provide insights into specific metabolic pathways and the mode of action of antifungal drugs.- Low abundance and transient nature make them less suitable for general biomass estimation.

Performance as a Biomarker: Ergosterol vs. This compound

Specificity: Both ergosterol and this compound are considered highly specific to fungi, as they are generally absent in plants and bacteria. This specificity is a major advantage for their use as biomarkers in mixed microbial communities.

Sensitivity: Due to its significantly higher abundance, ergosterol offers greater sensitivity for the detection and quantification of fungal biomass. The low concentrations of this compound would likely necessitate more sensitive analytical techniques for reliable measurement, potentially limiting its applicability in samples with low fungal loads.

Stability: Ergosterol is an unsaturated molecule, making it susceptible to oxidative degradation and degradation upon exposure to UV light.[6] this compound, being a saturated sterol, is chemically more stable. This suggests that this compound could be a more robust biomarker in environmental samples or samples subjected to harsh processing conditions where ergosterol might be degraded. However, experimental data directly comparing their stability under various environmental conditions is scarce.

Experimental Protocols

The methodologies for the analysis of fungal sterols are well-established, with most protocols optimized for ergosterol. These methods can be adapted for the analysis of this compound and other sterols.

Sterol Extraction

A common method for extracting sterols from fungal biomass involves saponification followed by liquid-liquid extraction.

Protocol:

  • Sample Preparation: Lyophilize and grind the fungal mycelium or environmental sample to a fine powder.

  • Saponification: To a known weight of the sample (e.g., 100 mg), add 5 ml of 10% (w/v) potassium hydroxide (B78521) in methanol (B129727).

  • Incubation: Incubate the mixture in a water bath at 80°C for 1-2 hours to hydrolyze sterol esters.

  • Extraction: After cooling, add 3 ml of n-hexane and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper hexane (B92381) layer containing the sterols.

  • Repeat: Repeat the extraction step twice more and pool the hexane extracts.

  • Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or isopropanol) for analysis.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for quantifying fungal sterols.

HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol or a gradient of methanol and acetonitrile.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detector at 282 nm (the absorbance maximum for ergosterol). This compound lacks the conjugated double bond system and thus does not absorb strongly at this wavelength, necessitating alternative detection methods or derivatization.

  • Quantification: Based on a standard curve prepared with a pure ergosterol standard.

GC-MS Analysis:

  • Derivatization: The extracted sterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the different sterols.

  • Detection: Mass spectrometer operating in selective ion monitoring (SIM) mode for high specificity and sensitivity. Characteristic ions for both ergosterol and this compound are monitored.

  • Quantification: Based on a standard curve prepared with pure standards of the target sterols.

Signaling Pathways and Metabolic Context

Ergosterol is the final product of a complex biosynthetic pathway in fungi.[7][8] This pathway is a major target for antifungal drugs. This compound is not a direct intermediate in the main ergosterol biosynthetic pathway but is rather a product of ergosterol metabolism, likely through the saturation of its double bonds.

Below is a simplified representation of the late-stage ergosterol biosynthesis pathway and the potential formation of this compound.

Fungal_Sterol_Pathway cluster_legend Legend Lanosterol Lanosterol Intermediates Intermediates Lanosterol->Intermediates Multiple Enzymatic Steps Ergosterol Ergosterol Intermediates->Ergosterol Ergosterol Biosynthesis Pathway This compound This compound Ergosterol->this compound Reduction/Saturation Key Sterol Key Sterol Metabolic Product Metabolic Product Precursor Precursor

Caption: Simplified fungal sterol metabolic pathway.

The workflow for analyzing fungal sterols as biomarkers is a multi-step process, from sample collection to data interpretation.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Interpretation Fungal Culture / Environmental Sample Fungal Culture / Environmental Sample Lyophilization & Grinding Lyophilization & Grinding Fungal Culture / Environmental Sample->Lyophilization & Grinding Saponification (KOH/Methanol) Saponification (KOH/Methanol) Lyophilization & Grinding->Saponification (KOH/Methanol) Liquid-Liquid Extraction (n-Hexane) Liquid-Liquid Extraction (n-Hexane) Saponification (KOH/Methanol)->Liquid-Liquid Extraction (n-Hexane) Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction (n-Hexane)->Evaporation & Reconstitution HPLC-UV / GC-MS Analysis HPLC-UV / GC-MS Analysis Evaporation & Reconstitution->HPLC-UV / GC-MS Analysis Quantification (Standard Curve) Quantification (Standard Curve) HPLC-UV / GC-MS Analysis->Quantification (Standard Curve) Biomass Estimation Biomass Estimation Quantification (Standard Curve)->Biomass Estimation

Caption: Experimental workflow for fungal sterol analysis.

Conclusion

Ergosterol remains the gold standard for fungal biomass quantification due to its high abundance and the extensive validation of analytical methods. While this compound offers the potential advantage of greater chemical stability, its significantly lower abundance and the lack of comprehensive research into its distribution and correlation with fungal biomass currently limit its widespread use as a primary biomarker.

Future research should focus on:

  • Developing highly sensitive analytical methods for the routine quantification of this compound in various sample types.

  • Conducting systematic studies to determine the abundance of this compound across a wide range of fungal species and growth conditions.

  • Performing direct comparative studies on the stability of ergosterol and this compound in different environmental matrices.

Such studies will be crucial in determining whether this compound can serve as a reliable standalone or complementary biomarker to ergosterol for the accurate assessment of fungal biomass.

References

A Comparative Guide to Inter-laboratory Ergostanol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common methodologies for the quantification of ergostanol, a key biomarker for fungal biomass. It is intended for researchers, scientists, and drug development professionals involved in environmental, agricultural, and clinical research where fungal presence is a critical parameter. This document outlines various experimental protocols, presents comparative performance data, and visualizes workflows to aid in method selection and implementation.

Introduction to this compound Quantification

This compound (a saturated derivative of ergosterol) and its precursor ergosterol (B1671047) are vital components of fungal cell membranes. Their quantification is a widely accepted method to estimate fungal biomass in various matrices such as soil, sediment, dust, and biological samples. The choice of analytical technique significantly impacts the accuracy, sensitivity, and throughput of the analysis. This guide focuses on the two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with the critical preceding steps of extraction and derivatization.

Experimental Protocols

A successful this compound analysis hinges on efficient extraction from the sample matrix, often followed by a derivatization step to improve chromatographic behavior, and finally, sensitive detection.

Sample Preparation and Extraction

The initial and most critical stage is the extraction of this compound from the sample matrix. The choice of method depends on the sample type (e.g., soil, tissue, dust).

  • Saponification and Liquid-Liquid Extraction (LLE): This is a classical and robust method.

    • Saponification: Samples are hydrolyzed, typically with a methanolic or ethanolic potassium hydroxide (B78521) (KOH) solution, under reflux. This process breaks down esterified forms of sterols, releasing the free sterol.

    • Extraction: The saponified mixture is then subjected to LLE using a non-polar solvent like n-hexane or pentane (B18724) to extract the non-saponifiable lipids, including this compound.[1][2][3]

    • Washing & Drying: The organic extract is washed to remove residual alkali and then dried, often under a stream of nitrogen.

  • Physical Disruption Methods: For solid matrices like soil, physical disruption can enhance extraction efficiency.

    • Sonication: Samples are sonicated in a solvent, which uses ultrasonic waves to disrupt cell walls.[4]

    • Bead Beating: Samples are agitated with glass beads in a solvent-filled tube to mechanically break down fungal cells.[5] This method, followed by a simple methanol (B129727) extraction, has shown high recovery rates for ergosterol from agricultural soils.[5]

  • Solid Phase Extraction (SPE): SPE is often used as a clean-up step after initial extraction to remove interfering compounds.[3][6] A silica-based sorbent is common for this purpose.[6]

Derivatization for GC-MS Analysis

For GC-MS analysis, the volatility of sterols like this compound needs to be increased. This is achieved by derivatizing the hydroxyl group.

  • Silylation: This is the most common derivatization technique for sterols.[7]

    • Reagents: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is added to the dried extract.[3][8] Other reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]

    • Reaction: The mixture is heated (e.g., at 70-75°C) for a specific duration (e.g., 30-45 minutes) to allow the reaction to complete, forming a trimethylsilyl (B98337) (TMS) ether of this compound.[8][11] This derivative is more volatile and thermally stable, making it suitable for GC analysis.[9]

Analytical Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injection and Separation: The derivatized sample is injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane capillary column).

    • Detection: As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separation: LC separates components in the liquid phase, which is advantageous as it often does not require derivatization.[2] A common approach is reversed-phase chromatography using a C18 column.[1][6][12]

    • Ionization: The eluent from the LC is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1][6]

    • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which significantly reduces matrix interference.[1][2]

Data Presentation: Performance Comparison

The following tables summarize the performance metrics of different this compound/ergosterol quantification methods as reported in various studies. It is important to note that direct comparison is challenging due to variations in matrices, extraction protocols, and instrumentation across different laboratories.

Table 1: Comparison of Extraction and Quantification Methods for Ergosterol/Ergostanol.

Analytical MethodMatrixExtraction MethodDerivatizationReported Recovery (%)Limit of Detection (LOD) / Quantification (LOQ)Reference
HPLC-UV Peaty SoilMethanol ExtractionNone>95% (exhaustive)0.5 µg/mL (in extract)[13]
HPLC-UV Wetland MatricesSaponification, Pentane LLENoneNot Specified~0.33 ng (on column)[2]
LC-APCI-MS/MS Wetland MatricesSaponification, Pentane LLENoneNot SpecifiedNot Specified[1][2]
GC-MS Forest SoilsNot specifiedNot specifiedNot SpecifiedNot Specified (Quantified in mg/kg range)[5]
GC-MS Soils/SedimentsSaponification, LLE, SPESilylation (HMDS, TMCS)≥85%1.3 - 10 ng/g[3]
LC-MS/HRMS Human FecesHomogenization, LLENone98.7 - 104.2%LOQ: 0.25 ng/mL[14]

Note: Ergosterol is often used as the target analyte and is a direct precursor to this compound. The methods are generally applicable to both compounds.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Collection (e.g., Soil, Tissue) Extraction Extraction (Saponification/LLE or Physical Disruption) Sample->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Silylation for GC-MS) Cleanup->Derivatization Required for GC-MS LCMS LC-MS/MS Analysis Cleanup->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data LCMS->Data Report Final Report Data->Report G cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Start Purified Extract Deriv Silylation (e.g., BSTFA) Start->Deriv LC Liquid Chromatography (Separation) Start->LC Direct GC Gas Chromatography (Separation) Deriv->GC MS1 Mass Spectrometry (Detection) GC->MS1 Adv_GC Advantages: - High Resolution - Established Libraries Dis_GC Disadvantages: - Derivatization Required - Thermal Degradation Risk MS2 Tandem MS (Detection) LC->MS2 Adv_LC Advantages: - No Derivatization - High Selectivity (MS/MS) Dis_LC Disadvantages: - Potential for Matrix Effects - Ionization Efficiency Varies

References

Ergostanol: A More Stable Proxy for Reconstructing Past Fungal Abundance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the field of paleoecology and environmental science, accurately reconstructing past microbial communities is crucial for understanding long-term ecological and climatic changes. Fungi play a pivotal role in decomposition and nutrient cycling, making their historical abundance a key indicator of past ecosystem function. While several biomarkers are used to estimate fungal biomass in contemporary and ancient samples, this guide focuses on the validation of ergostanol as a superior proxy for past fungal abundance, particularly in comparison to its precursor, ergosterol (B1671047), and other common markers like chitin (B13524) and fungal DNA.

Ergosterol, a sterol unique to fungal cell membranes, is a widely used biomarker for living fungal biomass.[1][2] However, its chemical instability, particularly in anaerobic sediment environments, can limit its utility in paleoenvironmental studies. This compound, the saturated stanol form of ergosterol, is produced through the microbial hydrogenation of ergosterol in anoxic conditions. This process significantly increases the molecule's stability, making this compound a more reliable indicator of past fungal inputs into sedimentary records.

This guide provides a comparative analysis of this compound against other fungal proxies, presents a general experimental protocol for its analysis, and illustrates key biochemical and experimental workflows.

Comparative Analysis of Fungal Proxies

The selection of an appropriate biomarker is critical for the accurate reconstruction of past fungal populations. The ideal proxy should be specific to fungi, resistant to degradation over geological timescales, and its concentration should correlate with fungal biomass. The following table summarizes the performance of this compound in comparison to other commonly used fungal proxies.

BiomarkerSpecificityStability in SedimentsCorrelation with Fungal BiomassKey AdvantagesKey Limitations
This compound High (derived from fungal ergosterol)High (as a stanol, it is more resistant to degradation than ergosterol)Good (reflects the initial ergosterol input from fungi)Excellent long-term preservation in anoxic sediments.Indirect measure of fungal biomass; concentration can be influenced by the efficiency of microbial conversion from ergosterol.
Ergosterol High (specific to most fungi)Low to Moderate (degrades relatively quickly, especially in the presence of oxygen and light)Good (direct measure of living or recently deceased fungal biomass)Well-established methods for extraction and analysis.[3][4][5][6]Poor preservation in older sediments, leading to underestimation of past fungal abundance.[7]
Chitin Moderate (present in fungal cell walls, but also in insects and crustaceans)Moderate (can be degraded by chitinolytic bacteria over time)Fair (variable chitin content among different fungal species)Abundant in fungal biomass.Lack of specificity can lead to overestimation if other chitin-containing organisms are present.
Fungal DNA High (species-specific identification is possible)Low (DNA is susceptible to degradation, particularly in older and warmer sediments)Good (can provide both quantitative and qualitative information about the fungal community)Provides detailed taxonomic information.Prone to contamination and degradation, making quantification in deep sediments challenging.

The Ergosterol to this compound Transformation Pathway

In anaerobic environments, such as those found in lake and marine sediments, gut microbiota can hydrogenate ergosterol to this compound.[8] This conversion is a key process that enhances the preservation potential of the fungal biomarker signal.

Ergosterol_to_this compound cluster_sediment Anaerobic Sediment Environment Ergosterol Ergosterol (C28H44O) This compound This compound (C28H48O) Ergosterol->this compound Microbial Hydrogenation (Anaerobic Bacteria)

Caption: Biochemical conversion of ergosterol to the more stable this compound in anoxic sediments.

Experimental Protocols

The analysis of this compound from sediment cores involves several key steps, from sample collection to final quantification. The following is a generalized protocol based on methods for sterol analysis in environmental samples.

Sample Collection and Storage
  • Sediment cores should be collected using appropriate coring equipment to minimize disturbance.

  • Cores should be sectioned at desired intervals in a clean environment to prevent contamination.

  • Samples should be immediately frozen and then lyophilized (freeze-dried) to remove water.

  • Dried samples should be homogenized and stored at -20°C or lower until extraction.

Lipid Extraction
  • A known amount of freeze-dried sediment (typically 1-5 grams) is weighed.

  • An internal standard (e.g., 5α-cholestane) is added to each sample for quantification.

  • Lipids are extracted using an organic solvent mixture, such as dichloromethane:methanol (B129727) (2:1, v/v), often with the aid of ultrasonication or accelerated solvent extraction (ASE).

  • The solvent is separated from the sediment by centrifugation and decantation. This step is repeated multiple times to ensure complete extraction.

Saponification and Neutral Lipid Fractionation
  • The total lipid extract is saponified by heating with a solution of potassium hydroxide (B78521) in methanol to break down esters and release free sterols.

  • The non-saponifiable lipids (including sterols and stanols) are then extracted from the saponified mixture using a non-polar solvent like n-hexane.

  • The hexane (B92381) layer, containing the neutral lipids, is collected and washed with purified water to remove any remaining base.

Derivatization and Quantification
  • The extracted neutral lipids are dried under a stream of nitrogen gas.

  • To improve chromatographic separation and detection, the sterols and stanols are often derivatized to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA).

  • The derivatized sample is then analyzed by gas chromatography-mass spectrometry (GC-MS).

  • This compound is identified based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification is achieved by comparing the peak area of the this compound-TMS ether to the peak area of the internal standard.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from sediment cores.

Ergostanol_Workflow cluster_sampling Sample Preparation cluster_extraction Extraction and Purification cluster_analysis Analysis A Sediment Core Collection B Coring and Sectioning A->B C Freeze-drying and Homogenization B->C D Lipid Extraction (DCM:MeOH) C->D E Saponification (KOH/MeOH) D->E F Neutral Lipid Fractionation (Hexane) E->F G Derivatization to TMS-ethers F->G H GC-MS Analysis G->H I Quantification H->I

Caption: General experimental workflow for the analysis of this compound from sediment cores.

Conclusion

The validation of this compound as a proxy for past fungal abundance offers a significant advancement for paleoecological research. Its enhanced stability compared to ergosterol makes it a more reliable biomarker for reconstructing long-term fungal dynamics in anaerobic sedimentary environments. While challenges remain in fully understanding the quantitative relationship between this compound concentrations and fungal biomass due to variable conversion rates, its presence and relative abundance provide a robust qualitative and semi-quantitative tool for researchers. Future studies focusing on the direct comparison of this compound with other fungal proxies in various sedimentary archives will further refine its application and strengthen its role in paleoenvironmental reconstructions.

References

Comparative analysis of ergostanol in different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ergostanol and Ergosterol (B1671047) in Fungal Species: A Guide for Researchers

Ergosterol is the predominant sterol in most fungal species, playing a crucial role in cell membrane fluidity and integrity. Consequently, it has been extensively studied as a biomarker for fungal biomass and a target for antifungal drugs. This compound, a saturated derivative of ergosterol, is generally found in significantly lower concentrations and is often considered a minor sterol in fungi. This guide provides a comparative analysis of this compound and its precursor, ergosterol, with a focus on their prevalence, biosynthesis, and the methodologies for their detection and quantification in various fungal species.

Quantitative Analysis of Fungal Sterols

Due to its high abundance and functional significance, quantitative data for ergosterol is widely available for a variety of fungal species. In contrast, specific quantitative data for this compound is scarce in the scientific literature, reflecting its status as a minor component of the fungal sterolome. The provided table summarizes ergosterol content in several fungal species to offer a comparative baseline.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (µg/mg dry weight)Reference
Aspergillus fumigatus10.79[1]
Aspergillus niger4.62[1]
Candida albicans6.29[1]
Cryptococcus neoformans7.08[1]
Fusarium solani9.40[1]
Mucor sp.10.82[1]
Penicillium sp.11.38[1]
Rhizopus sp.13.40[1]
Candida tropicalis22.84[1]

Note: Data for this compound is not widely reported in comparative studies. Its concentration is generally significantly lower than that of ergosterol.

Biosynthetic Relationship of Ergosterol and this compound

Ergosterol is synthesized via a complex pathway starting from acetyl-CoA. This compound is not a direct intermediate in the primary ergosterol biosynthesis pathway. Instead, it can be formed from the saturation of the double bonds in the B-ring of ergosterol. This conversion is not a major metabolic route in most fungi under normal growth conditions, which accounts for the low levels of this compound typically observed.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol This compound This compound ergosterol->this compound Saturation

Caption: Simplified ergosterol biosynthesis pathway showing the final steps leading to ergosterol and the subsequent conversion to this compound.

Experimental Protocols for Fungal Sterol Analysis

The analysis of fungal sterols, including both ergosterol and this compound, typically involves four main stages: lipid extraction, saponification, purification, and quantification by chromatography.

1. Lipid Extraction and Saponification:

This step aims to release sterols from the fungal cell matrix and hydrolyze any steryl esters to their free sterol form.

  • Protocol: A known mass of lyophilized fungal mycelium is subjected to alkaline saponification by heating (e.g., at 80°C for 1-2 hours) in a solution of potassium hydroxide (B78521) in methanol (B129727) or ethanol. This process breaks down cell lipids and converts steryl esters to free sterols.

2. Purification of Non-Saponifiable Lipids:

After saponification, the sterols are extracted from the alkaline solution into an organic solvent.

  • Protocol: The saponified mixture is cooled, and water is added. The non-saponifiable lipids, which include the sterols, are then extracted into an organic solvent such as n-hexane or pentane. The organic phase is separated, washed with water to remove residual alkali, and then evaporated to dryness under a stream of nitrogen.

3. Quantification by Chromatography:

The purified sterol extract is analyzed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • HPLC Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol or isopropanol) and injected into an HPLC system equipped with a C18 reverse-phase column. Sterols are typically detected by their UV absorbance, with ergosterol showing a characteristic spectrum with a maximum absorbance around 282 nm. Quantification is achieved by comparing the peak area of the sample to that of a known concentration of an ergosterol standard.

  • GC-MS Analysis: For GC-MS analysis, the sterol extract is often derivatized (e.g., silylated) to increase volatility. The derivatized sample is then injected into a gas chromatograph, where the different sterols are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectra are used for identification and quantification. GC-MS is particularly useful for identifying and quantifying minor sterols like this compound.[2]

Experimental_Workflow start Fungal Biomass saponification Saponification (KOH in Methanol/Ethanol) start->saponification extraction Liquid-Liquid Extraction (n-Hexane or Pentane) saponification->extraction purification Purification of Non-Saponifiable Lipids extraction->purification analysis Chromatographic Analysis purification->analysis hplc HPLC-UV analysis->hplc gcms GC-MS analysis->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: General experimental workflow for the extraction and quantification of fungal sterols.

Signaling Pathways

While ergosterol is primarily known for its structural role in the cell membrane, it is also involved in regulating the activity of membrane-bound proteins and can influence cellular signaling. Specific signaling pathways directly involving this compound are not well-documented, likely due to its low abundance. However, alterations in the overall sterol composition, including the ratio of ergosterol to other sterols, can impact fungal physiology and stress responses.

References

Ergostanol vs. Other Lipid Biomarkers: A Comparative Guide for Soil Health Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of soil health is critical for sustainable agriculture, environmental monitoring, and understanding biogeochemical cycles. Microbial communities are key drivers of soil health, and their biomass and composition can be effectively evaluated using lipid biomarkers. This guide provides a comprehensive comparison of ergostanol, a key indicator of fungal biomass, with other prominent lipid biomarkers used in soil health assessment. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to Lipid Biomarkers in Soil

Lipid biomarkers are molecules derived from the cell membranes of microorganisms that can be extracted from soil to provide quantitative and qualitative information about the soil microbial community.[1] These biomarkers offer a snapshot of the living microbial community structure and biomass.[2] Key advantages of using lipid biomarkers include their direct extraction from environmental samples, eliminating the need for culturing, and the fact that some, like phospholipid fatty acids (PLFAs), degrade rapidly upon cell death, thus representing the viable microbial community.[1][2]

This guide focuses on a comparative analysis of:

  • This compound: A reduced form of ergosterol (B1671047), which is the principal sterol in the cell membranes of most fungi. It is widely used as a biomarker to estimate fungal biomass and activity.[3][4]

  • Phospholipid Fatty Acids (PLFAs): A major component of microbial cell membranes, with different fatty acid profiles being characteristic of broad microbial groups (e.g., bacteria, fungi).[5]

  • Fatty Acid Methyl Esters (FAMEs): Derived from total soil lipids, FAME analysis provides a broader overview of the fatty acid composition but is less specific to viable microbial biomass compared to PLFA analysis.

  • Intact Polar Lipids (IPLs): These are complex lipids that include a polar headgroup, a glycerol (B35011) backbone, and fatty acid chains. They are exclusively found in living cells and can provide more detailed taxonomic information than PLFAs.[6]

Quantitative Comparison of Lipid Biomarkers

The following tables summarize quantitative data from various studies, comparing the abundance and conversion factors of different lipid biomarkers.

Table 1: Comparison of Ergosterol and Phospholipid Fatty Acid (PLFA) as Fungal Biomass Indicators

BiomarkerTypical Concentration Range in SoilConversion Factor to Fungal CarbonAdvantagesLimitations
Ergosterol 0.1 - 20 µg/g soil95.3 g fungal C / g ergosterol[5]Specific to fungi.[3] Relatively stable, allowing for detection even with some sample degradation.Concentration varies significantly between fungal species.[5][7] Can persist after fungal death, potentially overestimating living biomass.[8]
PLFA (18:2ω6,9) 0.5 - 50 nmol/g soil32.0 mg fungal C / µmol PLFA 18:2ω6,9[5]Represents viable fungal biomass due to rapid degradation after cell death.[2] Can be used to assess the broader microbial community structure.Not all fungi produce 18:2ω6,9.[5] Concentration can be influenced by environmental stress.

Table 2: Overview of Common Phospholipid Fatty Acid (PLFA) Biomarkers and their Microbial Group Associations

PLFA BiomarkerMicrobial Group Indicated
Saturated (e.g., i15:0, a15:0, 15:0, 17:0) Gram-positive bacteria
Monounsaturated (e.g., 16:1ω7, 18:1ω7) Gram-negative bacteria
Branched (e.g., i15:0, a15:0) Bacteria (general), particularly Gram-positive
Cyclopropyl (e.g., cy17:0, cy19:0) Gram-negative bacteria
Polyunsaturated (e.g., 18:2ω6,9) Fungi
Methylated (e.g., 10Me16:0) Actinomycetes

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound and other lipid biomarkers are crucial for obtaining reliable and comparable data.

Protocol 1: Ergosterol Extraction and Quantification

This protocol is adapted from various sources and involves a saponification step to release both free and esterified ergosterol.

1. Lipid Extraction (Saponification):

  • Weigh 1-5 g of freeze-dried and sieved soil into a glass centrifuge tube.

  • Add 10 mL of 10% (w/v) potassium hydroxide (B78521) (KOH) in methanol (B129727).

  • Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes with occasional vortexing.[9]

  • Cool the tubes to room temperature.

2. Phase Separation:

  • Add 3 mL of deionized water and 6 mL of n-hexane to the tube.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer containing the lipids to a clean glass tube.

  • Repeat the hexane extraction on the lower phase two more times, pooling all hexane extracts.

3. Purification (Solid-Phase Extraction - SPE):

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Redissolve the residue in 1 mL of isopropanol.

  • Use a silica-based SPE cartridge pre-conditioned with hexane.

  • Load the sample onto the cartridge and wash with hexane to remove non-polar lipids.

  • Elute the sterol fraction with a mixture of hexane and ethyl acetate (B1210297) (e.g., 9:1 v/v).

4. Quantification:

  • Evaporate the eluted fraction to dryness and redissolve in a known volume of methanol or isopropanol.

  • Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector at 282 nm or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Protocol 2: Phospholipid Fatty Acid (PLFA) Extraction and Analysis

This protocol is based on the widely used modified Bligh-Dyer method.[6][10]

1. Lipid Extraction (Modified Bligh-Dyer):

  • Weigh 1-8 g of freeze-dried and sieved soil into a glass centrifuge tube.

  • Add a single-phase extraction solvent mixture of chloroform (B151607):methanol:phosphate buffer (1:2:0.8 v/v/v).[10]

  • Shake the tubes for 2 hours at room temperature.

  • Centrifuge at 2500 rpm for 15 minutes and decant the supernatant.

2. Phase Separation:

  • To the supernatant, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v), creating a two-phase system.

  • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Carefully remove the upper aqueous phase.

3. Fractionation (Solid-Phase Extraction - SPE):

4. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Dry the phospholipid fraction under nitrogen.

  • Add a mild alkaline reagent (e.g., 0.5 M methanolic KOH) and incubate at 37°C for 15 minutes to convert fatty acids to FAMEs.[10]

  • Neutralize the reaction and extract the FAMEs with hexane.

5. Quantification:

  • Analyze the hexane layer containing FAMEs by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or by GC-Mass Spectrometry (GC-MS).

  • Identify and quantify individual FAMEs by comparing retention times and peak areas with known standards.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the conceptual relationships between lipid biomarkers and soil health.

Experimental_Workflow_this compound cluster_extraction 1. Extraction & Saponification cluster_separation 2. Phase Separation cluster_purification 3. Purification cluster_analysis 4. Analysis soil Soil Sample koh_methanol KOH in Methanol soil->koh_methanol Add heat 80°C, 30 min koh_methanol->heat add_water_hexane Add Water & Hexane heat->add_water_hexane centrifuge_sep Centrifuge add_water_hexane->centrifuge_sep hexane_phase Collect Hexane Phase centrifuge_sep->hexane_phase dry_evap Evaporate hexane_phase->dry_evap spe Solid-Phase Extraction (SPE) dry_evap->spe hplc_gcms HPLC or GC-MS spe->hplc_gcms quant Quantify this compound hplc_gcms->quant

Caption: Workflow for this compound analysis from soil samples.

Experimental_Workflow_PLFA cluster_extraction 1. Lipid Extraction cluster_separation 2. Phase Separation cluster_fractionation 3. Fractionation cluster_derivatization 4. Transesterification cluster_analysis 5. Analysis soil Soil Sample bligh_dyer Bligh-Dyer Solvent soil->bligh_dyer Add shake Shake 2 hours bligh_dyer->shake add_chloroform_water Add Chloroform & Water shake->add_chloroform_water centrifuge_sep Centrifuge add_chloroform_water->centrifuge_sep chloroform_phase Collect Chloroform Phase centrifuge_sep->chloroform_phase spe Solid-Phase Extraction (SPE) chloroform_phase->spe phospholipids Isolate Phospholipids spe->phospholipids trans Mild Alkaline Methanolysis phospholipids->trans fames Form FAMEs trans->fames gc_fid_ms GC-FID or GC-MS fames->gc_fid_ms quant Quantify PLFAs gc_fid_ms->quant

Caption: Workflow for PLFA analysis from soil samples.

Soil_Health_Biomarkers cluster_soil_health Soil Health cluster_biomarkers Lipid Biomarkers Nutrient Cycling Nutrient Cycling Organic Matter Decomposition Organic Matter Decomposition Nutrient Cycling->Organic Matter Decomposition Soil Structure Soil Structure Organic Matter Decomposition->Soil Structure Disease Suppression Disease Suppression Soil Structure->Disease Suppression This compound This compound (Fungal Biomass) This compound->Organic Matter Decomposition This compound->Soil Structure PLFAs PLFAs (Microbial Community Structure) PLFAs->Nutrient Cycling PLFAs->Disease Suppression NLFAs NLFAs (Storage Lipids) NLFAs->Nutrient Cycling IPLs IPLs (Living Biomass Detail) IPLs->Nutrient Cycling IPLs->Disease Suppression

Caption: Conceptual model of lipid biomarkers and soil health.

Conclusion

Both this compound and other lipid biomarkers, particularly PLFAs, are powerful tools for assessing soil health by providing insights into the microbial community. The choice of biomarker depends on the specific research question. This compound is a highly specific indicator for fungal biomass, while PLFA analysis offers a broader view of the entire viable microbial community structure. For the most comprehensive understanding of soil health, a combination of different lipid biomarker analyses, alongside other physical and chemical soil tests, is recommended. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their soil health assessment studies.

References

Ergostanol as a Dietary Marker in Animal Studies: A Comparative Guide to its Validation Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of feed intake and digestibility is fundamental to animal nutrition research and pivotal in the development of new drugs and feed additives. Dietary markers are indispensable tools in these studies, offering a means to estimate fecal output and nutrient digestibility without the need for total fecal collection, which can be labor-intensive and stressful for the animals. An ideal dietary marker should be inert, non-absorbable, and pass through the gastrointestinal tract at a rate identical to the digesta fraction it is intended to mark. While several markers are commonly employed, the validation status of emerging candidates like ergostanol remains a subject of inquiry. This guide provides a comparative overview of this compound against well-established dietary markers, focusing on their validation, experimental protocols, and performance based on available scientific literature.

State of Validation: this compound Remains Unvalidated as a Quantitative Dietary Marker

Despite interest in various sterols as potential biomarkers, extensive literature searches reveal a significant lack of studies validating this compound as a quantitative dietary marker for determining feed intake or digestibility in animal studies. Key concerns for any sterol-based marker include potential microbial transformation within the gut. The well-documented conversion of cholesterol to coprostanol by gut microbiota underscores the importance of demonstrating that a marker is truly inert and not metabolized or altered during its passage through the digestive tract. Without such validation studies, the reliability of this compound for quantitative analysis remains unconfirmed.

In contrast, other dietary markers have been subjected to extensive validation across various animal species. These include external markers like chromium oxide and titanium dioxide, and internal markers such as n-alkanes.

Comparison of Dietary Marker Performance

The following table summarizes the quantitative data for commonly validated dietary markers. The absence of data for this compound highlights the critical need for validation studies before it can be considered a reliable tool in animal nutrition research.

Dietary MarkerAnimal SpeciesFecal Recovery Rate (%)Key Findings & Citations
This compound VariousNo Data Available No validation studies on fecal recovery were identified.
Chromium Oxide (Cr₂O₃) Cattle98%[1]Fecal recovery can be variable, with some studies reporting lower rates of 60-81% in horses[2].
Sheep91-101%[3]Diurnal variation in excretion can occur, potentially affecting the accuracy of spot sampling[4].
Pigs93.3%Generally considered a suitable marker, with no significant differences in digestibility determination compared to acid-insoluble ash[5].
Dogs87% (fecal), 94% (ileal)[6]Ileal recovery was found to be higher than fecal recovery[6].
Titanium Dioxide (TiO₂) Cattle90-95%[1]Fecal recovery averaged 93% in steers on a hay-based diet[1]. Digestibility values calculated with TiO₂ can sometimes underestimate those from total collection[1][7].
Sheep~100%[8]Considered a suitable and cost-effective external marker for sheep[8][9].
Poultry-Widely accepted and used in poultry nutrition studies[10].
n-Alkanes (C31, C32, C33) Cattle60-126%[11]Recovery rates can vary with alkane chain length and diet composition[11][12].
Sheep72-116%[11]The n-alkane technique is considered a reliable method for estimating feed intake in barn experiments[11].

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of dietary markers. Below are the summarized experimental protocols for the established markers.

Chromium Oxide (Cr₂O₃) Analysis

Principle: Chromium oxide is quantified spectrophotometrically after oxidation to chromate.

Procedure:

  • Ashing: A dried and weighed sample of feed or feces (typically 0.5-1.0 g) is ashed in a muffle furnace at 450-470°C for 12-24 hours to remove organic matter[13][14].

  • Digestion: The ash is digested using a strong oxidizing acid mixture, commonly perchloric acid, to convert chromium (III) to chromium (VI)[14]. This step is critical and requires careful handling in a fume hood.

  • Quantification: The resulting solution is diluted, and the absorbance is measured at 440 nm using a spectrophotometer[14]. A standard curve prepared from known concentrations of chromium oxide is used for quantification.

Titanium Dioxide (TiO₂) Analysis

Principle: Titanium dioxide forms a yellow-colored complex with hydrogen peroxide in an acidic medium, which can be measured spectrophotometrically.

Procedure:

  • Digestion: A dried and weighed sample (around 0.5 g) is digested in concentrated sulfuric acid at elevated temperatures (e.g., for 2 hours)[15][16].

  • Color Development: After cooling, 30% hydrogen peroxide is added to the digest to develop the characteristic yellow color[15][16].

  • Quantification: The absorbance of the solution is measured at 410 nm[15][16]. A standard curve is prepared using known amounts of TiO₂.

n-Alkane Analysis

Principle: n-Alkanes are long-chain hydrocarbons present in the cuticular wax of plants. Their concentration in feed and feces is determined by gas chromatography.

Procedure:

  • Extraction: A dried and ground sample (100-500 mg) is subjected to saponification with ethanolic potassium hydroxide (B78521) to break down esters and release the alkanes[17]. The hydrocarbons are then extracted into an organic solvent like n-hexane or heptane[17][18].

  • Purification: The extract is purified to remove interfering compounds.

  • Quantification: The purified extract is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC/MS) to separate and quantify the individual n-alkanes[17][19]. An internal standard (e.g., C34 alkane) is typically added at the beginning of the procedure for accurate quantification[17].

Visualizing Experimental Workflows

The following diagrams illustrate the general experimental workflows for the utilization of dietary markers in animal nutrition studies.

Dietary_Marker_Workflow cluster_preparation Preparation Phase cluster_animal_trial Animal Trial Phase cluster_analysis Analysis Phase Diet Experimental Diet Mixed_Diet Diet with Marker Diet->Mixed_Diet Marker Dietary Marker (e.g., Cr2O3, TiO2, n-Alkanes) Marker->Mixed_Diet Feeding Feeding Period Mixed_Diet->Feeding Animal Test Animal Animal->Feeding Collection Fecal Sample Collection Feeding->Collection Sample_Prep Sample Preparation (Drying, Grinding) Collection->Sample_Prep Extraction Extraction/ Digestion Sample_Prep->Extraction Quantification Quantification (Spectrophotometry/GC) Extraction->Quantification Data_Analysis Data Analysis (Digestibility Calculation) Quantification->Data_Analysis

General workflow for a dietary marker study.

Marker_Analysis_Protocols cluster_cr2o3 Chromium Oxide (Cr2O3) cluster_tio2 Titanium Dioxide (TiO2) cluster_alkanes n-Alkanes Cr_Ash Ashing (450-470°C) Cr_Digest Acid Digestion (Perchloric Acid) Cr_Ash->Cr_Digest Cr_Spec Spectrophotometry (440 nm) Cr_Digest->Cr_Spec Ti_Digest Acid Digestion (Sulfuric Acid) Ti_Color Color Development (H2O2) Ti_Digest->Ti_Color Ti_Spec Spectrophotometry (410 nm) Ti_Color->Ti_Spec Alk_Extract Saponification & Solvent Extraction (Hexane) Alk_Purify Purification Alk_Extract->Alk_Purify Alk_GC Gas Chromatography (GC/MS) Alk_Purify->Alk_GC

Analytical protocols for common dietary markers.

Conclusion

Based on the current body of scientific literature, this compound is not a validated dietary marker for quantitative assessments of feed intake or digestibility in animal studies. Researchers requiring a reliable dietary marker should consider well-established options such as chromium oxide, titanium dioxide, or n-alkanes, for which extensive validation data and standardized analytical protocols are available. The choice of marker should be guided by the specific research objectives, the animal species under investigation, and the composition of the diet. Further research is required to establish the stability, recovery, and overall validity of this compound before it can be confidently used in animal nutrition and drug development studies.

References

Ergostanol Exhibits Greater Stability Than Ergosterol in Sedimentary Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ergostanol, the fully saturated counterpart of the fungal sterol ergosterol (B1671047), demonstrates significantly higher stability in sediment environments. This increased persistence is primarily attributed to the absence of double bonds in its steroid nucleus, rendering it less susceptible to microbial and chemical degradation processes that readily transform ergosterol.

Ergosterol, a key biomarker for fungal biomass, undergoes relatively rapid degradation and transformation in sediments. In contrast, this compound, which is formed through the microbial reduction of ergosterol, persists for longer periods, making it a more reliable indicator of historical fungal input in sedimentary records. This guide provides a comparative analysis of the stability of these two sterols, supported by available experimental data and established principles of sterol diagenesis.

Quantitative Comparison of Stability

Direct comparative studies quantifying the degradation rates of ergosterol and this compound in sediments are limited. However, available data for ergosterol and the established geochemical behavior of sterols versus stanols allow for a robust comparison.

CompoundChemical StructureKey FeaturesStability in SedimentsSupporting Evidence
Ergosterol C28H44OUnsaturated sterol with two double bonds in the B-ring (Δ5,7) and one in the side chain (Δ22).Less Stable Subject to rapid microbial degradation and transformation.[1] Degrades by up to 34% in 60 days in sediment shielded from light. Serves as the precursor for this compound formation in sediments.
This compound C28H46OSaturated stanol; lacks the double bonds in the steroid nucleus present in ergosterol.More Stable Resistant to the degradation pathways that affect ergosterol's double bonds. Persists longer in the sedimentary record. Its presence indicates past ergosterol input and subsequent diagenetic transformation.

Degradation Pathways and Transformation

The primary pathway for the alteration of ergosterol in anoxic sediments is through microbial hydrogenation, leading to the formation of this compound. This process involves the saturation of the double bonds in the ergosterol molecule.

G cluster_conditions Influencing Factors Ergosterol Ergosterol (Δ5,7,22-ergostatrien-3β-ol) Intermediates Potential Intermediates (e.g., Δ7,22-ergostadien-3β-ol) Ergosterol->Intermediates Microbial Hydrogenation (Biotic) Degradation Further Degradation (Side chain and ring cleavage) Ergosterol->Degradation Oxidation / Photodegradation (Abiotic/Biotic) This compound This compound (5α-ergostan-3β-ol) Intermediates->this compound Microbial Hydrogenation (Biotic) This compound->Degradation Slow Degradation Anoxia Anoxic Conditions Microbes Microbial Consortia (e.g., sulfate-reducing bacteria)

Degradation pathway of ergosterol to this compound in sediments.

Experimental Protocol: Sediment Microcosm Study

The following outlines a representative experimental protocol for a microcosm study designed to compare the stability of this compound and ergosterol in sediments.

1. Sediment Collection and Preparation:

  • Collect surface sediment from the desired location (e.g., a lake or estuary) using a core sampler.

  • Homogenize the sediment under anoxic conditions (e.g., in a glove box with a nitrogen atmosphere) to ensure uniformity.

  • Characterize the sediment for key parameters such as total organic carbon, nitrogen, particle size distribution, and microbial community composition.

2. Microcosm Setup:

  • Distribute equal amounts of the homogenized sediment into a series of replicate glass microcosms.

  • Spike the sediment in each microcosm with a known concentration of either ergosterol or this compound dissolved in a suitable solvent. A solvent-only control group should also be prepared.

  • Fill the microcosms with deoxygenated site water, leaving minimal headspace.

  • Seal the microcosms with airtight caps (B75204) equipped with septa for sampling.

  • Incubate the microcosms in the dark at a constant temperature that mimics the in-situ conditions.

3. Sampling and Analysis:

  • At designated time points (e.g., 0, 7, 14, 30, 60, and 90 days), sacrifice a set of replicate microcosms for each treatment.

  • Extract the sterols from the sediment using an appropriate organic solvent mixture (e.g., dichloromethane:methanol).

  • Isolate and purify the sterol fraction from the total lipid extract using column chromatography.

  • Derivatize the sterols (e.g., silylation) to improve their volatility and thermal stability for gas chromatography.

  • Quantify the concentrations of ergosterol and this compound using a gas chromatograph-mass spectrometer (GC-MS).

4. Data Analysis:

  • Plot the concentration of ergosterol and this compound over time for each treatment.

  • Calculate the degradation rates and half-lives for both compounds by fitting the data to an appropriate kinetic model (e.g., first-order decay).

  • Statistically compare the degradation rates of ergosterol and this compound to determine their relative stability.

G cluster_prep Preparation cluster_setup Microcosm Setup cluster_analysis Analysis cluster_results Results A1 Sediment Collection A2 Homogenization (Anoxic) A1->A2 B1 Spiking with Ergosterol/Ergostanol A2->B1 B2 Incubation (Dark, Controlled Temp) B1->B2 C1 Time-Series Sampling B2->C1 C2 Solvent Extraction C1->C2 C3 GC-MS Quantification C2->C3 D1 Degradation Kinetics C3->D1 D2 Half-life Calculation D1->D2

References

Safety Operating Guide

Navigating the Disposal of Ergostanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds like ergostanol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks and ensures regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling of this compound and its associated waste should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Data Summary

The following table summarizes key information pertinent to the handling and disposal of steroid-like compounds, extrapolated from available safety data for similar chemicals.

ParameterValue/InstructionReference
GHS Hazard Statements While not specifically classified for this compound, similar compounds may be harmful if swallowed and toxic to aquatic life.[1][1]
Primary Disposal Route Hazardous Waste Management Program[1]
Solid Waste Container Dedicated, clearly labeled hazardous waste container (e.g., high-density polyethylene) with a secure lid.[1]
Liquid Waste Container Separate, dedicated hazardous waste container for solutions.[1]
Labeling Requirements "Hazardous Waste," full chemical name ("this compound"), approximate concentration and quantity, and accumulation date.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The recommended method for this compound disposal is through your institution's approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[1]

Waste Segregation and Collection:
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[1]

    • Ensure the container is made of a compatible material, such as high-density polyethylene, and has a secure, tight-fitting lid.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions from experiments, in a separate, dedicated hazardous waste container.[1]

    • Ensure the container is properly sealed to prevent leaks and evaporation.[1]

Decontamination of Reusable Labware:
  • Triple rinse reusable glassware and equipment that have come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[1]

  • Collect the rinsate as hazardous liquid waste.[1]

  • After rinsing, wash the labware with soap and water.[1]

Spill Management:
  • Small Spills:

    • Absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) office for assistance.[1]

Final Disposal:
  • All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a hazardous waste disposal form and scheduling a collection.[1]

Mandatory Visualizations

The following diagrams illustrate the decision-making process and procedural workflow for the proper disposal of this compound.

Ergostanol_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid decontaminate Triple Rinse with Solvent waste_type->decontaminate Labware seal_solid Securely Seal Container solid_waste->seal_solid request_pickup Request Hazardous Waste Pickup (Follow Institutional Protocol) seal_solid->request_pickup seal_liquid Securely Seal Container liquid_waste->seal_liquid seal_liquid->request_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->liquid_waste wash_labware Wash with Soap and Water collect_rinsate->wash_labware wash_labware->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Spill_Response_Plan spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect Absorbed Material into Hazardous Waste Container absorb->collect cleanup_complete Cleanup Complete collect->cleanup_complete contact_ehs Contact Institutional EHS evacuate->contact_ehs follow_ehs Follow EHS Instructions contact_ehs->follow_ehs follow_ehs->cleanup_complete

Caption: Decision-making process for responding to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergostanol
Reactant of Route 2
Ergostanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.